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(S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid Documentation Hub

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  • Product: (S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
  • CAS: 141636-66-0

Core Science & Biosynthesis

Foundational

(S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid synthesis protocol

An In-Depth Technical Guide to the Synthesis of (S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic Acid Executive Summary (S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is a valuable synthetic building block,...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of (S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic Acid

Executive Summary

(S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is a valuable synthetic building block, primarily utilized in solid-phase peptide synthesis (SPPS). It serves as a conformationally constrained pseudoproline analogue and an effective protecting group for the thiol and amine functionalities of D-penicillamine. This guide provides a comprehensive, field-tested protocol for the two-step synthesis of this compound, beginning with the cyclization of D-penicillamine with formaldehyde, followed by the N-protection of the resulting thiazolidine intermediate with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). We delve into the mechanistic rationale behind each step, offering insights into reaction optimization, troubleshooting, and rigorous characterization of the final product. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible synthetic method.

Introduction: Strategic Importance in Peptide Chemistry

The incorporation of non-canonical amino acids is a cornerstone of modern peptide design, enabling the creation of peptidomimetics with enhanced stability, receptor affinity, and novel biological activities. (S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid (Fmoc-Dmt-OH) is a derivative of D-penicillamine, a non-proteinogenic amino acid featuring a gem-dimethyl substitution on the β-carbon.[1]

The thiazolidine ring serves a dual purpose:

  • Orthogonal Protection: It simultaneously protects the secondary amine and the thiol group of the penicillamine core. This cyclic structure is stable to the basic conditions used for Fmoc removal during SPPS but can be cleaved under specific acidic conditions, unmasking a cysteine-like residue at a desired stage.

  • Conformational Constraint: The five-membered ring introduces a rigid kink in the peptide backbone, similar to a proline residue. This is instrumental in stabilizing specific secondary structures, such as β-turns, which are often crucial for biological recognition.[2]

The Fmoc group is the standard, base-labile Nα-protecting group for SPPS, allowing for iterative, controlled peptide assembly.[3][4] The synthesis of Fmoc-Dmt-OH is therefore a critical enabling step for its application in advanced peptide synthesis.[5][6]

Part 1: Synthesis Pathway and Mechanistic Insights

The synthesis is achieved in two sequential, high-yielding steps. The overall transformation begins with commercially available D-penicillamine.

Overall Reaction Scheme

Caption: Two-step synthesis of the target compound.

Step 1: Thiazolidine Ring Formation

Principle: This reaction is a classical condensation between the α-amino and thiol groups of D-penicillamine and an electrophilic carbonyl, in this case, formaldehyde. The reaction proceeds via a hemiaminal and hemithioacetal intermediate, which rapidly cyclizes and dehydrates to form the stable thiazolidine ring.

Causality & Experimental Choices:

  • Reactant Selection: D-Penicillamine is chosen to impart the desired (S)-stereochemistry at the α-carbon (C4 of the thiazolidine ring).[1] Formaldehyde is the simplest aldehyde and yields an unsubstituted C2 on the ring, which minimizes steric hindrance.

  • Reaction Medium: The reaction is performed in an aqueous medium, often buffered to a neutral or slightly basic pH. This ensures the amine group is sufficiently nucleophilic to attack the formaldehyde carbonyl. Studies on the reaction of formaldehyde with cysteine have shown this cyclization to be highly efficient under these conditions.[7]

  • Stoichiometry: A slight excess of formaldehyde is typically used to drive the reaction to completion, but a large excess should be avoided to simplify purification.

Step 2: Nα-Fmoc Protection

Principle: This is a standard nucleophilic acyl substitution reaction. The secondary amine of the thiazolidine intermediate acts as the nucleophile, attacking the activated carbonyl of the Fmoc-donating reagent.

Causality & Experimental Choices:

  • Reagent Selection: While Fmoc-Cl is effective, Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide) is often preferred. Fmoc-OSu is less prone to hydrolysis and reduces the risk of forming oligopeptide side products, which can be a complication when using the more reactive Fmoc-Cl under Schotten-Baumann conditions.[8]

  • Solvent System & Base: A biphasic system, such as acetone/water or dioxane/water, is ideal. The organic solvent solubilizes the Fmoc reagent, while the aqueous phase dissolves the amino acid intermediate and the inorganic base (e.g., NaHCO₃ or Na₂CO₃). The base is critical; it deprotonates the ammonium group of the intermediate, activating the nitrogen as a potent nucleophile.[9]

  • Temperature Control: The reaction is initiated at 0°C to control the initial exothermic reaction and minimize hydrolysis of the Fmoc reagent. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.

Part 2: Detailed Experimental Protocols

Materials and Equipment
Reagent/MaterialGradeSupplier
D-Penicillamine≥99%Standard Chemical Supplier
Formaldehyde Solution37% w/w in H₂OStandard Chemical Supplier
Sodium Hydroxide (NaOH)Reagent GradeStandard Chemical Supplier
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)≥98%Standard Chemical Supplier
Sodium Carbonate (Na₂CO₃)Anhydrous, ≥99.5%Standard Chemical Supplier
AcetoneACS GradeStandard Chemical Supplier
Diethyl EtherAnhydrousStandard Chemical Supplier
Hydrochloric Acid (HCl)Concentrated, 37%Standard Chemical Supplier
Ethyl AcetateACS GradeStandard Chemical Supplier
HexanesACS GradeStandard Chemical Supplier
Magnesium Sulfate (MgSO₄)AnhydrousStandard Chemical Supplier

Equipment: Magnetic stirrer with stir bars, round-bottom flasks, ice bath, separatory funnel, rotary evaporator, Büchner funnel, pH meter or pH paper, standard laboratory glassware.

Protocol 1: Synthesis of (S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
  • Dissolution: In a 250 mL round-bottom flask, dissolve D-penicillamine (10.0 g, 67.0 mmol) in 100 mL of deionized water. Adjust the pH to ~7.5 with a 1 M NaOH solution.

  • Addition of Formaldehyde: To the stirring solution, add formaldehyde (5.6 mL of a 37% aqueous solution, 74.0 mmol, 1.1 equiv.) dropwise over 10 minutes at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4 hours. The reaction progress can be monitored by TLC (n-butanol:acetic acid:water = 4:1:1), observing the consumption of D-penicillamine.

  • Isolation: Upon completion, cool the reaction mixture in an ice bath for 30 minutes. The white, crystalline product will precipitate.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of ice-cold deionized water (2 x 20 mL) followed by one portion of cold diethyl ether (20 mL).

  • Drying: Dry the product under high vacuum to a constant weight. A typical yield is 9.8 g (91%). The product is generally used in the next step without further purification.

Protocol 2: Synthesis of (S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
  • Preparation: In a 500 mL three-neck flask equipped with a magnetic stirrer and thermometer, dissolve the intermediate (S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid (9.0 g, 55.8 mmol) and sodium carbonate (11.8 g, 111.6 mmol, 2.0 equiv.) in a mixture of 100 mL of acetone and 100 mL of water.

  • Cooling: Cool the solution to 0°C in an ice-salt bath.

  • Addition of Fmoc-Cl: In a separate beaker, dissolve Fmoc-Cl (15.1 g, 58.6 mmol, 1.05 equiv.) in 50 mL of acetone. Add this solution dropwise to the cold, vigorously stirring reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 12-16 hours.

  • Workup - Solvent Removal: Remove the acetone from the reaction mixture using a rotary evaporator.

  • Workup - Acidification: Transfer the remaining aqueous solution to a 1 L beaker and cool in an ice bath. Carefully acidify the solution to pH 2 by slowly adding concentrated HCl. A white precipitate will form.

  • Extraction: Extract the product from the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Washing and Drying: Combine the organic layers in a separatory funnel and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield a white solid or foam.

  • Purification: The crude product can be purified by recrystallization from an ethyl acetate/hexanes solvent system to yield the final product as a white crystalline solid. Typical yield is 18.5 g (86%).

Part 3: Characterization and Quality Control

Rigorous analytical validation is essential to confirm the identity and purity of the final product, ensuring its suitability for SPPS.

ParameterMethodExpected Result
Appearance VisualWhite to off-white crystalline solid
Melting Point Melting Point Apparatus148 - 160 °C[10]
¹H NMR (400 MHz, CDCl₃)Consistent with structure: signals for Fmoc group (7.2-7.8 ppm), thiazolidine ring protons, and gem-dimethyl protons (~1.3-1.7 ppm).
Mass Spectrometry ESI-MS[M+H]⁺ calculated for C₂₁H₂₁NO₄S: 384.12; found: 384.1
Purity RP-HPLC≥98% (254 nm)
Optical Rotation Polarimeter[α]D²⁰ = -18 ± 2° (c=1 in DMF)[10]

Part 4: Visualization of Workflow & Mechanism

Experimental Workflow Diagram

Workflow cluster_0 Step 1: Thiazolidine Formation cluster_1 Step 2: N-Fmoc Protection s1_start Dissolve D-Penicillamine in H₂O (pH 7.5) s1_add Add Formaldehyde (1.1 eq) at RT s1_start->s1_add s1_react Stir 4h at RT s1_add->s1_react s1_isolate Cool in Ice Bath to Precipitate s1_react->s1_isolate s1_end Filter, Wash & Dry Intermediate s1_isolate->s1_end s2_start Dissolve Intermediate & Na₂CO₃ in Acetone/H₂O s1_end->s2_start Transfer to Next Step s2_cool Cool to 0°C s2_start->s2_cool s2_add Add Fmoc-Cl in Acetone s2_cool->s2_add s2_react Stir 12-16h (Warm to RT) s2_add->s2_react s2_workup1 Remove Acetone (Rotovap) s2_react->s2_workup1 s2_workup2 Acidify with HCl to pH 2 s2_workup1->s2_workup2 s2_extract Extract with Ethyl Acetate s2_workup2->s2_extract s2_purify Wash, Dry, Concentrate & Recrystallize s2_extract->s2_purify s2_end Final Product: Fmoc-Dmt-OH s2_purify->s2_end

Caption: Step-by-step experimental workflow.

References

  • Vertex AI Search. (2024). Synthesis of N -Fmoc-Protected Amino Acid Esters and Peptides.
  • J&K Scientific. (2024). Fmoc-(R)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid.
  • National Institutes of Health (NIH). (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
  • Bol, K. M., et al. (1997).
  • The Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media.
  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups.
  • Chem-Impex. (n.d.). Boc-(S-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid.
  • LookChem. (n.d.). (s)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid suppliers USA.
  • Chem-Impex. (n.d.). Fmoc-(R)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid.
  • Peptides.co. (n.d.). The Critical Role of Fmoc-Ser(tBu)-OH in Fmoc Peptide Synthesis.
  • ResearchGate. (2019). How formaldehyde reacts with amino acids.
  • TargetMol. (n.d.). Fmoc-Thr(tBu)-OH | Solid-phase Peptide synthesis.
  • Chem-Impex. (n.d.). 4R-Fmoc-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid.
  • Alfa Chemistry. (n.d.). CAS 141636-66-0 Fmoc-(S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid.
  • ChemScene. (n.d.). (S)-FMOC-5,5-Dimethyl-1,3-thiazolidine-4-carboxylic acid.
  • Royal Society of Chemistry. (2025). An efficient, safe, and scalable method for the preparation of d - and l -penicillamines. Organic & Biomolecular Chemistry.
  • Merck Millipore. (2011). Novabiochem® Letters: 4/11.
  • Alfa Chemistry. (n.d.). CAS 22916-26-3 (S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid.
  • Aapptec Peptides. (n.d.). Fmoc-Pen(Trt)-OH [201531-88-6].
  • ResearchGate. (n.d.).
  • Pakistan Journal of Pharmaceutical Sciences. (n.d.). Synthesis of (4R)
  • Journal of Physics: Conference Series. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity.
  • Sigma-Aldrich. (n.d.). Fmoc-Pen(Trt)-OH 96 201531-88-6.
  • PubMed. (2002). Specific determination of cysteine and penicillamine through cyclization to 2-thioxothiazolidine-4-carboxylic acids.
  • National Institutes of Health (NIH). (n.d.). Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism.
  • National Institutes of Health (NIH). (n.d.). Advances in Fmoc solid-phase peptide synthesis.
  • PubMed. (n.d.).
  • ACS Publications. (2014). Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement in Fmoc-Based Solid-Phase Peptide Synthesis. Organic Letters.
  • National Institutes of Health (NIH). (n.d.). Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters.
  • Aapptec Peptides. (n.d.). Fmoc-D-Thz-OH [198545-89-0].
  • Chem-Impex. (n.d.). ácido 4R-Fmoc-2,2-dimetil-1,3-tiazolidina-4-carboxílico.

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Fmoc-Dmt-OH

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of Fmoc-Dmt-OH in Peptide Synthesis N-α-9-fluorenylmethoxycarbonyl-D-2,6-dimethyltyrosine (Fmoc-Dmt-OH) is a stericall...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fmoc-Dmt-OH in Peptide Synthesis

N-α-9-fluorenylmethoxycarbonyl-D-2,6-dimethyltyrosine (Fmoc-Dmt-OH) is a sterically hindered, non-proteinogenic amino acid derivative of significant interest in the field of peptide-based drug discovery and development. Its unique structural feature, the presence of two methyl groups on the aromatic ring of the tyrosine side chain, imparts valuable properties to peptides, including enhanced proteolytic stability and constrained conformational flexibility. These attributes can lead to peptides with improved pharmacokinetic profiles and receptor-binding affinities. This technical guide provides a comprehensive overview of the core physicochemical properties of Fmoc-Dmt-OH, offering a foundation for its effective application in solid-phase peptide synthesis (SPPS).

Core Physicochemical Properties

Fmoc-Dmt-OH is typically supplied as an off-white to white powder or solid.[1][2] A summary of its key physicochemical properties is presented below.

PropertyValueReference(s)
Molecular Formula C₂₆H₂₅NO₅[1]
Molecular Weight 431.48 g/mol [1]
Appearance Off-white powder[1]
CAS Number 854300-32-6[1]
Purity ≥ 99% (by HPLC)[1]
Optical Rotation [α]D25 = +23 ± 2° (c=1 in DMF)[1]
Storage 2 - 8 °C[1]

Solubility Profile

The solubility of Fmoc-protected amino acids is a critical parameter in solid-phase peptide synthesis, directly impacting coupling efficiency. While extensive quantitative solubility data for Fmoc-Dmt-OH is not widely published, qualitative assessments and data for structurally similar compounds indicate good solubility in common organic solvents used in peptide synthesis.

  • High Solubility: Fmoc-Dmt-OH is expected to be highly soluble in polar aprotic solvents such as N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) . The standard measurement of its optical rotation is performed in DMF at a concentration of 10 mg/mL, confirming its solubility at this level.[1][3] For similar Fmoc-amino acids, solubility in DMSO can be as high as 100 mg/mL, sometimes requiring sonication for complete dissolution.[4]

  • Moderate to Good Solubility: Solubility in solvents like Dichloromethane (DCM) and Methanol (MeOH) is generally expected to be sufficient for most applications, although potentially lower than in DMF or DMSO.[2][5]

It is always recommended to perform small-scale solubility tests under the specific conditions of your experiment to determine the optimal solvent and concentration.

Spectroscopic and Chromatographic Characterization

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC is the standard method for determining the chemical purity of Fmoc-Dmt-OH. A general protocol is provided below, which can be optimized for specific instrumentation and purity requirements.

Experimental Protocol: HPLC Purity Analysis

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a common starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 265 nm.

  • Sample Preparation: Dissolve the Fmoc-Dmt-OH sample in a suitable solvent (e.g., 50% acetonitrile/water) to a concentration of 1 mg/mL.

This method effectively separates the main compound from potential impurities such as free amino acids or dipeptides.

Caption: General workflow for HPLC purity analysis of Fmoc-Dmt-OH.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the structure of Fmoc-Dmt-OH. The spectrum will exhibit characteristic signals for the protons of the Fmoc group, the amino acid backbone, and the dimethyltyrosine side chain.

Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
Fmoc aromatic protons7.2 - 7.8Multiplet
Fmoc CH and CH₂4.1 - 4.5Multiplet
α-CH~4.5Multiplet
β-CH₂~3.0Multiplet
Aromatic protons (Dmt)6.5 - 7.0Singlet or narrow multiplet
Methyl protons (Dmt)~2.2Singlet
Phenolic OHVariableBroad singlet
Carboxylic acid OH>10Broad singlet

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of Fmoc-Dmt-OH in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

  • Data Processing: Process the data to obtain a high-resolution spectrum for peak integration and coupling constant analysis.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is commonly used to confirm the molecular weight of Fmoc-Dmt-OH.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of Fmoc-Dmt-OH in a solvent compatible with ESI-MS, such as acetonitrile or methanol, with a small amount of formic acid to promote ionization.

  • Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

  • Analysis: The expected mass for the protonated molecule is approximately 432.18 m/z. Tandem mass spectrometry (MS/MS) can be used to further confirm the structure through fragmentation analysis. Common fragments would include the loss of the Fmoc group.

MS_Analysis cluster_workflow Mass Spectrometry Workflow cluster_fragmentation Expected Fragmentation Sample Fmoc-Dmt-OH Solution IonSource Electrospray Ionization (ESI) Positive Mode Sample->IonSource MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Spectrum Mass Spectrum ([M+H]⁺ ≈ 432.18 m/z) Detector->Spectrum ParentIon [M+H]⁺ (m/z ≈ 432.18) LossOfFmoc Loss of Fmoc group ParentIon->LossOfFmoc FragmentIon [M+H - Fmoc]⁺ LossOfFmoc->FragmentIon

Caption: Conceptual workflow for ESI-MS analysis of Fmoc-Dmt-OH.

Conclusion and Field-Proven Insights

As a Senior Application Scientist, it is my experience that a thorough understanding and verification of the physicochemical properties of starting materials like Fmoc-Dmt-OH are paramount for the successful synthesis of complex peptides. The steric hindrance provided by the 2,6-dimethyl substitution on the tyrosine ring can sometimes lead to slower coupling kinetics. Therefore, ensuring high purity and good solubility of the Fmoc-Dmt-OH is crucial to drive the reaction to completion and avoid the formation of deletion sequences. The protocols provided in this guide serve as a robust starting point for the quality control and application of this valuable non-proteinogenic amino acid. For challenging couplings involving Fmoc-Dmt-OH, the use of more potent activating agents and extended coupling times may be beneficial.

References

  • Chem-Impex. Fmoc-D-2,6-dimethyltyrosine. [Link]

  • Anaspec. Fmoc-L-(2,6-di-Me)Tyr-OH. [Link]

  • Chem-Impex. Fmoc-L-2,6-dimethyltyrosine. [Link]

  • National Center for Biotechnology Information. Rapid Synthesis of Boc-2′,6′-dimethyl- l -tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. [Link]

  • The Royal Society of Chemistry. H NMR spectra were recorded at 300 and 400 MHz. [Link]

  • Govindaraju, V., et al. Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. [Link]

  • University of Sheffield. Chemical shifts. [Link]

  • ResearchGate. 1 H-NMR Chemical Shifts and Coupling Constants for Brain Metabolites. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • PubMed. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)). [Link]

  • ResearchGate. Rapid Synthesis of Boc-2′,6′-dimethyl- l -tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. [Link]

  • YouTube. Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. [Link]

  • National Center for Biotechnology Information. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]

  • ResearchGate. Competitive Fragmentation Modeling of ESI-MS/MS spectra for metabolite identification. [Link]

Sources

Foundational

An In-Depth Technical Guide to (S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid in Advanced Peptide Science

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking New Frontiers in Peptide Design with a Conformationally Constrained Proline Analog In the landscape of peptide-based therapeutics an...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking New Frontiers in Peptide Design with a Conformationally Constrained Proline Analog

In the landscape of peptide-based therapeutics and drug discovery, the ability to precisely control the three-dimensional structure of a peptide is paramount to achieving desired biological activity, stability, and pharmacokinetic profiles. (S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid (CAS 141636-66-0), a proline analog, has emerged as a powerful tool for peptide chemists seeking to introduce conformational rigidity and explore novel chemical space. This technical guide provides a comprehensive overview of this unique building block, from its synthesis and structural rationale to its practical application in solid-phase peptide synthesis (SPPS) and its impact on peptide properties.

The Strategic Advantage of the 5,5-Dimethyl-1,3-thiazolidine Moiety

The incorporation of (S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid, often abbreviated as Fmoc-(S)-Dmt-OH, into a peptide sequence offers several distinct advantages rooted in its unique structural features. The primary driver of its utility is the "gem-dimethyl effect," which has profound implications for the local and global conformation of the peptide backbone.

The Gem-Dimethyl Effect: A Catalyst for Conformational Preorganization

The presence of two methyl groups at the C5 position of the thiazolidine ring introduces significant steric hindrance. This steric bulk restricts the rotational freedom around the peptide bond preceding the Dmt residue, strongly favoring a cis-amide bond conformation.[1][2] This is in contrast to the natural proline residue, which exists in a dynamic equilibrium between cis and trans conformations. By "locking" the peptide backbone into a specific orientation, researchers can pre-organize the peptide into a bioactive conformation, potentially leading to enhanced receptor binding affinity and specificity.

Enhanced Stability and Druglikeness

The gem-dimethyl substitution also contributes to increased metabolic stability. The methyl groups can shield the adjacent peptide bond from enzymatic degradation, prolonging the half-life of the peptide in biological systems. Furthermore, the increased lipophilicity imparted by the dimethyl groups can improve the pharmacokinetic properties of the peptide, aiding in its absorption and distribution.

Physicochemical Properties and Specifications

A thorough understanding of the physicochemical properties of Fmoc-(S)-Dmt-OH is essential for its effective use in peptide synthesis.

PropertyValueReference
CAS Number 141636-66-0
Molecular Formula C₂₁H₂₁NO₄S[3]
Molecular Weight 383.46 g/mol [3]
Appearance White to off-white powder
Purity (HPLC) ≥98%
Solubility Soluble in DMF, NMP, DCM

Synthesis of (S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

The synthesis of the title compound involves a two-step process: the formation of the thiazolidine ring followed by the protection of the secondary amine with the Fmoc group.

Step 1: Synthesis of (S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

The synthesis of the thiazolidine ring is typically achieved through the condensation of D-penicillamine with formaldehyde.

Synthesis_Step1 D_Penicillamine D-Penicillamine reaction + D_Penicillamine->reaction Formaldehyde Formaldehyde Formaldehyde->reaction Thiazolidine (S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid reaction->Thiazolidine Condensation

Caption: Synthesis of the thiazolidine core.

Step 2: Fmoc Protection

The secondary amine of the thiazolidine is then protected using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base.[4]

Synthesis_Step2 Thiazolidine (S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid reaction + Thiazolidine->reaction Fmoc_Cl Fmoc-Cl or Fmoc-OSu Fmoc_Cl->reaction Final_Product (S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid reaction->Final_Product Base

Caption: N-terminal Fmoc protection.

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-(S)-Dmt-OH into a peptide sequence via Fmoc-based SPPS requires careful consideration of the deprotection and coupling steps due to its steric hindrance.

Fmoc Deprotection

The Fmoc protecting group is removed under standard basic conditions, typically using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

Standard Fmoc Deprotection Protocol:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes.

  • Second Deprotection (Optional but Recommended): Drain the deprotection solution and repeat the treatment with 20% piperidine in DMF for another 10-15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.

Coupling of Fmoc-(S)-Dmt-OH

Due to the steric hindrance of the gem-dimethyl group, standard coupling conditions may result in incomplete acylation. Therefore, the use of more potent coupling reagents and optimized protocols is highly recommended.

Recommended Coupling Reagents for Sterically Hindered Amino Acids:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often the reagent of choice for difficult couplings due to its high reactivity and low racemization potential.[5]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and effective coupling reagent.

  • COMU® ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt with excellent performance in sterically hindered couplings.

Optimized Coupling Protocol for Fmoc-(S)-Dmt-OH:

  • Pre-activation: In a separate vessel, dissolve Fmoc-(S)-Dmt-OH (3-5 equivalents relative to the resin loading) and a suitable coupling reagent (e.g., HATU, 2.9 equivalents) in DMF.

  • Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents) to the pre-activation mixture. Allow the activation to proceed for 1-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction Time: Allow the coupling reaction to proceed for 2-4 hours at room temperature. For particularly difficult couplings, extended reaction times or double coupling may be necessary.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test or the chloranil test. A negative result indicates the absence of free primary amines.

  • Washing: After a successful coupling, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

SPPS_Cycle Start Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling of Fmoc-(S)-Dmt-OH (HATU/DIPEA/DMF) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Deprotection Repeat for next cycle End Elongated Peptide-Resin Wash2->End

Caption: SPPS cycle for incorporating Fmoc-(S)-Dmt-OH.

Case Study: Impact on Peptide Structure and Function

While specific, publicly available case studies detailing the use of (S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid are limited, the well-documented effects of the analogous 5,5-dimethylproline provide strong evidence for its utility. In the synthesis of a fragment of ribonuclease A, the incorporation of 5,5-dimethylproline was shown to lock the preceding peptide bond in a cis conformation.[1] This conformational constraint is a powerful tool for designing peptidomimetics with improved biological activity. For example, by forcing a peptide into a β-turn conformation, which is a common recognition motif in biological systems, the affinity for its target receptor can be significantly enhanced.[5]

Conclusion and Future Perspectives

(S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid represents a valuable addition to the peptide chemist's toolkit. Its ability to induce a cis-amide bond conformation through the gem-dimethyl effect provides a robust strategy for conformational constraint in peptide design. This, in turn, can lead to peptides with enhanced biological activity, improved metabolic stability, and more favorable pharmacokinetic properties. As the demand for more sophisticated and effective peptide-based drugs continues to grow, the use of such conformationally constrained building blocks will undoubtedly play a crucial role in the development of the next generation of peptide therapeutics. Further research into the synthesis of novel peptides incorporating this moiety is warranted to fully explore its potential in various therapeutic areas.

References

  • Pal, D., et al. (2001). A convenient incorporation of conformationally constrained 5,5-dimethylproline into the ribonuclease A 89-124 sequence by condensation of synthetic peptide fragments. Journal of Peptide Research, 58(5), 427-436.
  • Kang, Y. K. (2006). Impact of cis-proline analogs on peptide conformation. Journal of Peptide Science, 12(10), 621-625.
  • Mesa Laboratories, Inc. SPPS Tips For Success Handout. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience, 12(3), 82.
  • Loidl, G., et al. (2009). Optimized coupling protocols for the incorporation of cys derivatives during Fmoc-SPPS. Advances in Experimental Medicine and Biology, 611, 163-164.
  • Gante, J. (1994). Peptidomimetics—tailed amino acids and peptide-active compounds. Angewandte Chemie International Edition in English, 33(17), 1699-1720.
  • Harbeson, S. L., & Rich, D. H. (1988). Peptidomimetic inhibitors of the renin-angiotensin system. Annual Reports in Medicinal Chemistry, 23, 81-90.
  • ZORA. (1999). New dipeptides containing thiazolidine-4-carboxylic acid derivatives: Synthesis and characterization using NMR techniques and X-ray data. Available at: [Link]

  • Google Patents. Method for synthesizing peptide containing n-substituted amino acid.
  • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.
  • Science.gov. analogue l-thiazolidine-4-carboxylic acid: Topics by Science.gov. Available at: [Link]

  • Deliver Therapeutics. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries. Available at: [Link]

  • Kumar, A., et al. (2007). Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy. Journal of Peptide Science, 13(10), 633-638.
  • Molecules. (2021). Tea Bags for Fmoc Solid-Phase Peptide Synthesis: An Example of Circular Economy. Available at: [Link]

  • Pop, R., et al. (2016). Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. Molecules, 21(2), 169.
  • Hudson, D. (2010). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules, 15(4), 2564-2573.

Sources

Exploratory

An In-depth Technical Guide to Fmoc-(S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic Acid: A Keystone for Advanced Peptide Synthesis and Drug Discovery

Abstract Fmoc-(S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid, often abbreviated as Fmoc-Dmt-OH, represents a specialized and highly valuable building block in the field of peptide chemistry and drug development. Thi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fmoc-(S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid, often abbreviated as Fmoc-Dmt-OH, represents a specialized and highly valuable building block in the field of peptide chemistry and drug development. This guide provides an in-depth analysis of its unique molecular architecture, elucidating how its constituent parts—the fluorenylmethyloxycarbonyl (Fmoc) group, the thiazolidine heterocycle, and the gem-dimethyl substituents—collectively contribute to its function. We will explore its primary role as a stable, protected precursor to cysteine in Solid-Phase Peptide Synthesis (SPPS), its utility in creating conformationally constrained peptides, and its application as a prodrug for delivering cysteine in therapeutic contexts. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the distinct advantages of this non-canonical amino acid derivative.

The Molecular Architecture: A Symphony of Structure and Function

The efficacy of Fmoc-(S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid stems from the strategic combination of three key structural motifs. Understanding the role of each component is fundamental to appreciating its application.

Figure 1: Annotated structure of Fmoc-Dmt-OH.

  • The Fmoc Group (9-Fluorenylmethyloxycarbonyl): As the standard Nα-protecting group in modern SPPS, the Fmoc moiety is stable to acidic conditions but is readily cleaved by a mild base (e.g., piperidine). This orthogonality allows for the selective deprotection of the amine for subsequent amino acid coupling without disturbing acid-labile side-chain protecting groups.[1][2]

  • The Thiazolidine Ring: This five-membered heterocycle is the cornerstone of the molecule's function. It is formed by the condensation of L-cysteine with a ketone (in this case, acetone).[3][4] The ring effectively masks the nucleophilic thiol group of the cysteine side chain, preventing undesirable side reactions such as disulfide bond formation during peptide synthesis. This cyclic structure serves as a robust, acid-labile protecting group for the cysteine precursor.[5]

  • The Gem-Dimethyl Group: The two methyl groups at the C5 position of the thiazolidine ring are not merely incidental. They provide significant steric hindrance, which accomplishes two critical objectives:

    • Enhanced Stability: The steric bulk of the gem-dimethyl groups buttresses the thiazolidine ring, making it more stable to premature cleavage compared to unsubstituted thiazolidines.

    • Conformational Constraint: When incorporated into a peptide, the bulky dimethyl group restricts the rotational freedom (phi/psi angles) around the peptide backbone, making it a valuable tool for designing peptides with specific secondary structures, such as β-turns.

  • The Carboxylic Acid: This functional group is the point of attachment to the growing peptide chain. It is activated using standard coupling reagents (e.g., HBTU, HATU) to form a peptide bond with the free N-terminal amine of the peptide-resin.[6]

Physicochemical Properties
PropertyValueSource
CAS Number 141636-66-0[7][8]
Molecular Formula C₂₁H₂₁NO₄S[1]
Molecular Weight 383.46 g/mol [1]
Appearance White crystalline powder[9]
Purity ≥ 99% (HPLC)[1][9]
Melting Point 155 - 160 °C[9]
Storage 0 - 8 °C[1][9]

Core Function: A Protected Cysteine Surrogate in Peptide Synthesis

The principal application of Fmoc-Dmt-OH is as a masked cysteine building block in Fmoc-based SPPS.[1][2] Cysteine's free thiol side chain is highly reactive and prone to oxidation, making its direct use problematic. Fmoc-Dmt-OH elegantly circumvents this issue.

Mechanism of Action: Incorporation and Deprotection

The process involves two distinct phases: coupling, which proceeds like any standard Fmoc-amino acid, and a specific post-synthesis deprotection step to unmask the cysteine residue.

SPPS_Workflow Figure 2: SPPS Workflow for Fmoc-Dmt-OH start Start: Free Amine on Peptide-Resin coupling 1. Coupling: Activate Fmoc-Dmt-OH with HATU/DIPEA. React with peptide-resin. start->coupling Add Fmoc-Dmt-OH, Coupling Reagents wash1 Wash Resin coupling->wash1 fmoc_deprotection 2. Fmoc Deprotection: Treat with 20% Piperidine in DMF to expose new N-terminal amine. wash1->fmoc_deprotection wash2 Wash Resin fmoc_deprotection->wash2 continue_synthesis Continue Peptide Chain Elongation wash2->continue_synthesis Repeat cycle for next AA cleavage 3. Global Deprotection & Cleavage: Treat with strong acid (e.g., TFA cocktail) to cleave peptide from resin and remove side-chain protecting groups. continue_synthesis->cleavage After final AA ring_opening 4. Thiazolidine Ring Opening: The acidic TFA cocktail simultaneously cleaves the thiazolidine ring, liberating the free cysteine thiol. cleavage->ring_opening Concurrent Reaction final_peptide Final Peptide with Free Cysteine Residue ring_opening->final_peptide

Figure 2: SPPS Workflow for Fmoc-Dmt-OH incorporation and deprotection.

The key advantage here is that the thiazolidine ring is stable throughout the entire chain assembly process, which involves repeated cycles of basic Fmoc deprotection. The ring is only cleaved during the final, strongly acidic step of resin cleavage and global side-chain deprotection (typically with Trifluoroacetic acid, TFA). This ensures the thiol group remains protected until the very end, maximizing the yield of the desired peptide.

Experimental Protocol: Coupling of Fmoc-Dmt-OH in Automated SPPS

This protocol describes a representative coupling cycle on a 0.1 mmol scale using an automated peptide synthesizer.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-(S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid (Fmoc-Dmt-OH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Initial Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to expose the initial free amine.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine.

  • Coupling Reaction:

    • In a separate vessel, dissolve Fmoc-Dmt-OH (0.4 mmol, 4 eq.) and HATU (0.39 mmol, 3.9 eq.) in DMF.

    • Add DIPEA (0.8 mmol, 8 eq.) to the activation mixture and vortex for 1 minute.

    • Immediately add the activated amino acid solution to the resin vessel.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Post-Coupling Wash: Wash the resin with DMF (5x) to remove excess reagents.

  • Validation (Optional): Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling may be required.

  • Chain Elongation: Proceed to the next cycle by returning to Step 2 for the deprotection of the Fmoc group from the newly added Dmt residue.

Self-Validation System: The integrity of the incorporation is confirmed post-synthesis. After cleavage and purification, the final peptide is analyzed by Mass Spectrometry. The observed molecular weight must match the theoretical mass of the peptide containing a deprotected cysteine residue, confirming the successful cleavage of the thiazolidine ring.

Advanced Applications in Drug Development

Beyond its role as a simple cysteine surrogate, Fmoc-Dmt-OH is a strategic tool for drug discovery professionals.

Cysteine Prodrug and Delivery System

Thiazolidine-4-carboxylic acid derivatives are recognized as effective intracellular delivery systems for L-cysteine.[5][10] Cysteine is a precursor to glutathione (GSH), a critical intracellular antioxidant. In conditions of oxidative stress, replenishing cellular GSH is a key therapeutic strategy. However, direct administration of L-cysteine is hampered by its toxicity and rapid oxidation.[11]

Thiazolidine derivatives can cross cell membranes and, once inside the cell, non-enzymatically hydrolyze under physiological conditions to slowly release L-cysteine.[10] This controlled release mitigates toxicity while providing the necessary substrate for GSH synthesis. Peptides incorporating Dmt can therefore be designed as targeted prodrugs that release cysteine upon reaching a specific cellular environment, offering a sophisticated approach to modulating cellular redox balance.

Inducing Conformational Constraints

The gem-dimethyl group at the C5 position acts as a potent conformational director. In medicinal chemistry, constraining a peptide into its bioactive conformation is a proven strategy for increasing potency, selectivity, and metabolic stability. By replacing a standard cysteine or other amino acids with Dmt, researchers can introduce a "locked" turn or specific secondary structure into a peptide therapeutic, enhancing its interaction with its biological target.[7]

Synthesis Pathway

Fmoc-Dmt-OH is synthesized in a straightforward two-step process starting from commercially available L-cysteine.

Synthesis_Pathway Figure 3: Synthesis of Fmoc-Dmt-OH cysteine L-Cysteine step1 Step 1: Condensation Reaction (Ring Formation) cysteine->step1 acetone Acetone acetone->step1 fmoc_cl Fmoc-Cl or Fmoc-OSu step2 Step 2: N-Protection (Fmoc Group Addition) fmoc_cl->step2 base Base (e.g., NaHCO₃) base->step2 intermediate (S)-5,5-dimethyl-1,3- thiazolidine-4-carboxylic acid step1->intermediate intermediate->step2 product Fmoc-Dmt-OH step2->product

Figure 3: A simplified two-step synthesis pathway for Fmoc-Dmt-OH.

  • Thiazolidine Ring Formation: L-cysteine is reacted with acetone. The amine group of cysteine attacks the carbonyl carbon of acetone, and the thiol group subsequently attacks the same carbon in an intramolecular cyclization, forming the stable 5,5-dimethylthiazolidine-4-carboxylic acid intermediate after dehydration.[3]

  • Fmoc Protection: The secondary amine within the newly formed ring is then protected with an Fmoc-donating reagent, such as Fmoc-chloride (Fmoc-Cl) or Fmoc-succinimidyl carbonate (Fmoc-OSu), under basic conditions to yield the final product.

Conclusion

Fmoc-(S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is more than a mere building block; it is a sophisticated chemical tool. Its rationally designed structure provides a robust solution to the challenges of incorporating cysteine into peptides, while simultaneously offering advanced capabilities for inducing conformational constraints and developing novel prodrug strategies. For scientists and researchers in peptide chemistry and drug discovery, a thorough understanding of this reagent's properties and functions is essential for pushing the boundaries of therapeutic peptide design.

References

  • Chem-Impex International. (n.d.). Fmoc-(R)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid. Retrieved from [Link]

  • Chem-Impex International. (n.d.). (4R)-3-Fmoc-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid. Retrieved from [Link]

  • Google Patents. (2020). Method for synthesizing peptide containing n-substituted amino acid.
  • Wlodek, L., Rommelspacher, H., Susilo, R., Radomski, J., & Höfle, G. (1993). Thiazolidine derivatives as source of free L-cysteine in rat tissue. Biochemical Pharmacology, 46(11), 1917-1928. Retrieved from [Link]

  • Hioki, K., Kinugasa, M., Kishimoto, M., Fujiwara, M., Tani, S., & Kunishima, M. (2006). Useful Reagents for Introduction of Boc and Fmoc Protective Groups to Amines: Boc-DMT and Fmoc-DMT. Synthesis, 2006(11), 1931-1933. Retrieved from [Link]

  • Tannenbaum, S. R., & Wishnok, J. S. (1987). Roles of cysteine as both precursor of thiazolidine 4-carboxylic acids found in human urine and possible inhibitor of endogenous N-nitrosation. IARC Scientific Publications, (84), 322-327. Retrieved from [Link]

  • Nagasawa, H. T., Goon, D. J., & Zera, R. T. (1982). 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. Journal of Medicinal Chemistry, 25(5), 489-491. Retrieved from [Link]

  • Ates, B., Yilmaz, I., & Kadioglu, E. (2018). The Cysteine Releasing Pattern of Some Antioxidant Thiazolidine-4-carboxylic acids. Letters in Drug Design & Discovery, 15(11), 1185-1193. Retrieved from [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience, 12(3), 82. Retrieved from [Link]

  • PubChem. (n.d.). 4-Thiazolidinecarboxylic acid, 5,5-dimethyl-2-(1-methylethyl)-, hydrochloride (1:1). Retrieved from [Link]

  • ZU Scholars. (2022). Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Neurodegeneration. Retrieved from [Link]

  • Khan, K. M., et al. (2017). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 30(5), 1873-1878. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]

  • ACS Combinatorial Science. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. Retrieved from [Link]

  • PubChem. (n.d.). Fmoc-Hse(DMT)(DMT)-Gly-OH. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to Thiazolidine Derivatives in Peptide Chemistry

Abstract Thiazolidine derivatives have emerged as a versatile and powerful tool in the field of peptide chemistry, offering chemists precise control over peptide and protein synthesis and modification. This guide provide...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Thiazolidine derivatives have emerged as a versatile and powerful tool in the field of peptide chemistry, offering chemists precise control over peptide and protein synthesis and modification. This guide provides a comprehensive overview of the core principles and practical applications of thiazolidine chemistry for researchers, scientists, and drug development professionals. We will delve into the fundamental mechanism of thiazolidine formation, its critical role as a protecting group for N-terminal cysteine residues, and its application in advanced strategies such as Native Chemical Ligation (NCL), site-specific bioconjugation, and peptide cyclization. By synthesizing technical details with field-proven insights, this guide aims to equip the reader with the knowledge to effectively harness thiazolidine chemistry for the synthesis of complex peptides and functional protein constructs.

Introduction: The Chemistry and Significance of the Thiazolidine Moiety

The thiazolidine ring is a five-membered saturated heterocycle containing both a sulfur and a nitrogen atom.[1] Its unique chemical properties, particularly the reversible nature of its formation from a 1,2-aminothiol and a carbonyl compound, have made it an invaluable asset in the sophisticated world of peptide and protein engineering.[1][2]

The Thiazolidine Ring: Structure and Formation

The cornerstone of thiazolidine chemistry in the context of peptides is the reaction between the 1,2-aminothiol group of an N-terminal cysteine residue and an aldehyde or ketone.[1][2] This condensation reaction proceeds readily under mild, often acidic, aqueous conditions to form a stable thiazolidine ring.[2]

The reaction is initiated by the nucleophilic attack of the amine from the N-terminal cysteine on the carbonyl carbon of the aldehyde. This is followed by the intramolecular attack of the thiol group, leading to cyclization and the elimination of a water molecule to form the thiazolidine ring. The reversibility of this reaction under certain conditions is a key feature that is exploited in its various applications.[2][3]

Caption: Mechanism of thiazolidine formation.

Key Attributes of Thiazolidine Derivatives in Peptide Chemistry

The utility of thiazolidine derivatives stems from a combination of factors that provide a high degree of control during complex peptide manipulations.

The stability of the thiazolidine ring is pH-dependent. While generally stable, the ring can be opened under specific conditions, regenerating the free cysteine.[4] This "tunability" is central to its use as a temporary protecting group. Conversely, strategies exist to form highly stable thiazolidine linkages for permanent conjugation.[5]

The reaction is highly specific for the 1,2-aminothiol functionality found uniquely at the N-terminus of a peptide after the incorporation of a cysteine residue.[5] This chemoselectivity allows for precise modification at a single, predetermined site, even in the presence of internal cysteine residues.[4]

Thiazolidine as a Cysteine Protecting Group in Peptide Synthesis

In the chemical synthesis of large proteins, which often involves the assembly of multiple peptide fragments, the temporary protection of reactive functional groups is paramount. The thiazolidine derivative, 1,3-thiazolidine-4-carboxylic acid (Thz), serves as a reliable and widely used protecting group for N-terminal cysteine residues.[6]

The Rationale for N-terminal Cysteine Protection

During sequential Native Chemical Ligation (NCL), a peptide fragment containing an N-terminal cysteine and a C-terminal thioester is prone to intramolecular cyclization.[6] Protecting the N-terminal cysteine prevents this undesirable side reaction, ensuring that the ligation proceeds as planned.

The 1,3-Thiazolidine-4-carboxylic Acid (Thz) Group

The Thz group is essentially a masked cysteine, formed by the condensation of cysteine with formaldehyde. It can be readily incorporated into a peptide sequence during solid-phase peptide synthesis (SPPS) using commercially available building blocks like Boc-Thz-OH.[7]

The incorporation of a Thz residue at the N-terminus of a peptide segment is a standard procedure in Fmoc-based SPPS. The protected Thz amino acid is coupled to the growing peptide chain on the solid support, similar to any other amino acid.

Deprotection (Ring-Opening) Strategies

The key to the utility of the Thz group is its facile conversion back to a cysteine residue at the desired stage of the synthesis. Several methods have been developed for this deprotection, or ring-opening, step.

Treatment with an excess of methoxyamine at a slightly acidic pH (around 4-5) is a common method for cleaving the thiazolidine ring.[8] The methoxyamine traps the formaldehyde released upon ring-opening, driving the equilibrium towards the deprotected cysteine.[7]

Palladium(II) or Silver(I) salts can catalyze the hydrolysis of the thiazolidine ring, acting as Lewis acids that coordinate to the sulfur atom and facilitate ring opening.[8][9]

A novel method for thiazolidine ring opening involves the use of 2,2'-dipyridyl disulfide (DPDS).[10][11] This reaction proceeds under acidic conditions and converts the N-terminal thiazolidine into an S-pyridylsulfenylated cysteine residue, which can be directly used in the subsequent NCL step.[10]

Newly developed aldehyde scavengers, such as 2-aminobenzamide derivatives, can efficiently deprotect the Thz group at acidic pH by trapping the released formaldehyde.[12][13] This method is particularly useful in one-pot ligation strategies.[12]

Comparative Analysis of Deprotection Methods
Deprotection MethodReagentspHKey AdvantagesPotential Considerations
MethoxyamineMethoxyamine hydrochloride~4-5Well-established, effective.[8]Large excess of reagent often required; can react with thioesters.[7]
Metal-AssistedPd(II) or Ag(I) saltsNeutral to AcidicEfficient, can be fast.[8][9]Potential for metal contamination; requires careful optimization.
Oxidative Cleavage2,2'-dipyridyl disulfide (DPDS)AcidicGenerates a protected cysteine for direct use in NCL; compatible with glycoproteins.[10][11]Introduces a disulfide bond that may need subsequent reduction.
Aldehyde Scavengerse.g., 2-amino-5-methoxy-N',N'-dimethylbenzohydrazide (AMDBH)~4High efficiency; compatible with thioesters at neutral pH, enabling one-pot strategies.[12][13]Scavenger needs to be carefully selected for compatibility with the overall synthetic scheme.

Thiazolidine Derivatives in Native Chemical Ligation (NCL)

Native Chemical Ligation (NCL) is a cornerstone of modern protein chemical synthesis, allowing for the chemoselective formation of a native peptide bond between two unprotected peptide segments.[14] Thiazolidine chemistry plays a crucial enabling role in the execution of complex, multi-segment NCL strategies.

Core Principles of Native Chemical Ligation

NCL involves the reaction between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine. The reaction proceeds through a thiol-thioester exchange, followed by an intramolecular S-to-N acyl transfer to form a stable amide bond.[15]

Thiazolidine in Sequential and One-Pot Ligation Strategies

For the synthesis of proteins from three or more segments, a sequential ligation approach is often employed. The Thz group is the protecting group of choice for the N-terminal cysteine of the middle peptide segment(s).[6]

As mentioned previously, the Thz group on the middle segment prevents it from reacting with its own C-terminal thioester.[6] After the first ligation between the middle and C-terminal segments, the Thz group is removed to reveal the N-terminal cysteine for the subsequent ligation with the N-terminal segment.

NCL Workflow Segment2 Segment 2 (Thz-N-term, Thioester-C-term) Segment3 Segment 3 (Cys-N-term) Ligation1 First NCL Segment3->Ligation1 Intermediate Ligated Product (2+3) (Thz-N-term) Ligation1->Intermediate Deprotection Thz Deprotection Intermediate->Deprotection Activated_Intermediate Ligated Product (2+3) (Cys-N-term) Deprotection->Activated_Intermediate Ligation2 Second NCL Activated_Intermediate->Ligation2 Final_Product Final Protein Ligation2->Final_Product Segment1 Segment1 Segment1->Ligation2

Caption: Multi-segment NCL workflow using Thz protection.

Synthesis of Peptide Thioesters Containing N-terminal Thiazolidine

A key challenge in this workflow is the synthesis of the middle segment, which requires both an N-terminal Thz group and a C-terminal thioester. The acidic conditions often used to convert peptide hydrazides to thioesters can lead to the decomposition of the acid-labile Thz group.[6][16]

To overcome this, methods have been developed for the direct and efficient synthesis of N-terminal Thz-containing peptide thioesters from peptide hydrazides without decomposing the Thz ring.[17][18]

A notable protocol involves the oxidation of peptide hydrazides to peptide azides, followed by thiolysis.[6] It has been demonstrated that conducting this conversion in trifluoroacetic acid (TFA) as a solvent allows for the successful synthesis of the desired N-Thz peptide thioester.[6]

Experimental Protocol: Synthesis of N-Thz-Peptide Thioester [6]

  • Dissolve the N-Thz-peptide hydrazide in a TFA-based cocktail (e.g., TFA-TIS-H2O-m-cresol-thioanisole).

  • Cool the solution to 0°C.

  • Add sodium nitrite (NaNO₂) to convert the hydrazide to an azide.

  • After a short reaction time, add a thiol (e.g., 4-mercaptophenylacetic acid - MPAA) to convert the azide to a thioester.

  • Purify the resulting N-Thz-peptide thioester by HPLC.

Accelerating NCL with Thiazolidine Thioesters

Interestingly, incorporating a thiazolidine moiety into the thioester portion of a peptide has been shown to significantly accelerate the rate of NCL, particularly for sterically hindered junctions like those involving valine-cysteine peptide bond formation.[14][15][19]

Site-Specific Peptide and Protein Modification via Thiazolidine Chemistry

The high specificity of the reaction between an N-terminal cysteine and an aldehyde makes thiazolidine formation an excellent tool for site-specific bioconjugation.[2] This allows for the precise attachment of various molecules, such as fluorescent dyes, drugs, or affinity tags, to a peptide or protein.[2]

Chemoselective Ligation for Bioconjugation

The strategy involves two key components: a peptide or protein with an N-terminal cysteine and a molecule of interest functionalized with an aldehyde group.

The reaction can be carried out with unprotected peptide or protein segments in aqueous buffered solutions, forming a stable thiazolidine linkage.[20] This method has been successfully used for applications ranging from the biotinylation of peptides to the construction of cell-permeable peptide conjugates.[2][20]

A recent advancement involves the use of 2-formylphenylboronic acid (FPBA) derivatives.[5][21] These compounds react rapidly and reversibly with N-terminal cysteines to form a thiazolidino boronate (TzB) complex.[5] By designing the FPBA derivative to include an acyl group, an intramolecular acyl transfer can occur, resulting in a highly stable N-acyl thiazolidine conjugate.[5][21] This two-stage process combines rapid kinetics with excellent stability, making it ideal for applications in complex biological environments.[5]

Generation of Aldehyde Functionality on Peptides and Proteins

To utilize thiazolidine ligation for modifying proteins that do not possess a suitable aldehyde, this functionality can be generated site-specifically.

Mild oxidation with sodium periodate (NaIO₄) can selectively convert the 1,2-aminoalcohol of an N-terminal serine or threonine residue, or the vicinal diols of carbohydrates on glycoproteins, into an aldehyde.[2][20] This generated aldehyde is then available to react with a cysteine-containing molecule.

Applications in Bioconjugation

The versatility of thiazolidine-mediated ligation has led to its use in a wide array of applications.

This method provides a straightforward way to attach various payloads to peptides and proteins for research and therapeutic purposes.[2]

Thiazolidine formation can be used to modify the surface of living cells.[4] By first generating aldehydes on the cell surface through periodate oxidation of sialic acids, molecules containing a 1,2-aminothiol moiety can be chemoselectively conjugated to the cell surface under physiological conditions.[4]

Thiazolidine-Mediated Peptide Cyclization

Cyclic peptides often exhibit enhanced stability, receptor affinity, and bioavailability compared to their linear counterparts. Thiazolidine chemistry provides an elegant and efficient method for peptide macrocyclization.[3]

Rationale and Advantages of Peptide Cyclization

Cyclization constrains the peptide's conformation, which can pre-organize it for binding to a biological target and protect it from enzymatic degradation.

Intramolecular Thiazolidine Formation

The strategy for cyclization involves synthesizing a linear peptide precursor that contains both a 1,2-aminothiol (from a cysteine) and a masked aldehyde.[3]

The 1,2-aminothiol is typically provided by an N-terminal cysteine. The aldehyde is incorporated in a masked form, for example, as a 1,2-diol or a 1,2-amino alcohol on a lysine side chain, which can be unmasked by periodate oxidation at the desired time.[3]

Once the aldehyde is generated, the proximity of the N-terminal cysteine drives an intramolecular reaction, leading to the formation of a cyclic peptide containing a thiazolidine ring. This process is highly efficient, even at high concentrations, due to the favorable "ring-chain tautomerism" that favors the cyclic product.[3]

Protocol for Thiazolidine-Mediated Peptide Cyclization

Experimental Protocol: Peptide Cyclization via Thiazolidine Formation [3]

  • Synthesize the linear peptide precursor containing an N-terminal cysteine (with its thiol protected, e.g., with a tert-butylsulfenyl group) and a masked aldehyde (e.g., a serine residue on a lysine side chain).

  • Cleave the peptide from the resin and deprotect the side chains, keeping the thiol and masked aldehyde intact.

  • Treat the linear peptide with sodium periodate (NaIO₄) in an aqueous buffer (e.g., pH 6.8) to oxidize the 1,2-amino alcohol to an aldehyde.

  • Deprotect the cysteine thiol using a reducing agent like tris(carboxyethyl)phosphine (TCEP) at a slightly acidic pH (e.g., pH 4.2).

  • The intramolecular cyclization will proceed spontaneously to form the cyclic thiazolidine-containing peptide.

  • Purify the cyclic peptide by HPLC.

Conclusion and Future Perspectives

Thiazolidine chemistry has proven to be an indispensable part of the peptide chemist's toolkit. Its applications, ranging from a robust protecting group in multi-segment protein synthesis to a precise tool for bioconjugation and cyclization, highlight its versatility and reliability. The ongoing development of novel deprotection strategies, such as the use of specific aldehyde scavengers and new catalytic systems, continues to refine and expand the utility of thiazolidine derivatives. As the demand for more complex and functionally diverse synthetic proteins and peptides grows, particularly in the areas of therapeutics and diagnostics, the strategic application of thiazolidine chemistry will undoubtedly play an even more significant role in advancing the frontiers of peptide science.

References

  • Sato, K., Tanaka, S., Yamamoto, K., Tashiro, Y., Narumi, T., & Mase, N. (2018). Direct synthesis of N-terminal thiazolidine-containing peptide thioesters from peptide hydrazides. Chemical Communications, 54(66), 9127–9130. [Link]

  • Zhang, C., Dai, P., & Wang, B. (2020). Fast and Stable N-Terminal Cysteine Modification via Thiazolidino Boronate Mediated Acyl Transfer. Angewandte Chemie International Edition, 59(34), 14246-14250. [Link]

  • Melnyk, O., Agouridas, Y., & Dheur, J. (2011). Synthesis of Thiazolidine Thioester Peptides and Acceleration of Native Chemical Ligation. Organic Letters, 13(6), 1354–1357. [Link]

  • Sato, K., Tanaka, S., Yamamoto, K., Tashiro, Y., Narumi, T., & Mase, N. (2018). Direct synthesis of N-terminal thiazolidine-containing peptide thioesters from peptide hydrazides. Chemical Communications. [Link]

  • Melnyk, O., Agouridas, Y., & Dheur, J. (2011). Synthesis of Thiazolidine Thioester Peptides and Acceleration of Native Chemical Ligation. ACS Publications. [Link]

  • Sato, K., Tanaka, S., Yamamoto, K., Tashiro, Y., Narumi, T., & Mase, N. (2018). Direct synthesis of N-terminal thiazolidine-containing peptide thioesters from peptide hydrazides. PubMed. [Link]

  • Melnyk, O., Agouridas, Y., & Dheur, J. (2011). Synthesis of Thiazolidine Thioester Peptides and Acceleration of Native Chemical Ligation. Europe PMC. [Link]

  • Zhang, C., Dai, P., & Wang, B. (2020). Fast and Stable N-Terminal Cysteine Modification through Thiazolidino Boronate Mediated Acyl Transfer. PubMed. [Link]

  • Sato, K., Tanaka, S., Yamamoto, K., Tashiro, Y., Narumi, T., & Mase, N. (2018). Direct synthesis of N-terminal thiazolidine-containing peptide thioesters from peptide hydrazides. ResearchGate. [Link]

  • Zhang, L., & Tam, J. P. (1997). Cyclic Peptides from Linear Unprotected Peptide Precursors through Thiazolidine Formation. Journal of the American Chemical Society, 119(10), 2363–2370. [Link]

  • Liu, X., Wang, Y., Ye, B., & Liu, J. (2023). Catalyst-free thiazolidine formation chemistry enables the facile construction of peptide/protein–cell conjugates (PCCs) at physiological pH. Chemical Science, 14(27), 7334–7345. [Link]

  • Zhang, L., & Tam, J. P. (1996). Thiazolidine formation as a general and site-specific conjugation method for synthetic peptides and proteins. Analytical Biochemistry, 233(1), 87–93. [Link]

  • Duflocq, S., Zhou, J., Huguenot, F., Vidal, M., & Liu, W. Q. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. Organic & Biomolecular Chemistry, 18(18), 3466–3470. [Link]

  • Matos, M. J., Vaz, E., Vilar, S., Borges, F., & Gois, P. M. P. (2017). N-Terminal cysteine modification via thiazolidine and proposed proximal boronic acid assisted thiazolidine formation. ResearchGate. [Link]

  • Kumar, R., Kumar, S., & Sharma, P. (2022). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 27(19), 6695. [Link]

  • Nakatsu, K., Hayashi, G., & Murakami, H. (2024). One-pot ligation of multiple peptide segments via N-terminal thiazolidine deprotection chemistry. Methods in Enzymology, 699, 23-44. [Link]

  • Duflocq, S., Zhou, J., Huguenot, F., Vidal, M., & Liu, W. Q. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. PubMed Central. [Link]

  • Soural, M., Hlaváč, J., & Džubák, P. (2015). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. Current Organic Chemistry, 19(9), 811-831. [Link]

  • Bermejo-Velasco, D., Nawale, G. N., Oommen, O. P., Hilborn, J., & Varghese, O. P. (2018). Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH. Chemical Communications, 54(85), 12092–12095. [Link]

  • Tam, J. P., & Yu, Q. (1998). Preparation of functionally active cell-permeable peptides by single-step ligation of two peptide modules. Proceedings of the National Academy of Sciences, 95(16), 8524–8529. [Link]

  • Kawakami, T., & Hojo, H. (2018). A novel ring opening reaction of peptide N-terminal thiazolidine with 2,2′-dipyridyl disulfide (DPDS) efficient for protein chemical synthesis. ResearchGate. [Link]

  • Kawakami, T., & Hojo, H. (2020). Application of 2,2'-dipyridyl disulfide-mediated thiazolidine ring-opening reaction to glycoprotein synthesis: Total chemical synthesis of evasin-3. Journal of Peptide Science, 26(10), e3271. [Link]

  • Nakatsu, K., Okamoto, A., Hayashi, G., & Murakami, H. (2022). Repetitive Thiazolidine Deprotection Using a Thioester-Compatible Aldehyde Scavenger for One-Pot Multiple Peptide Ligation. Angewandte Chemie International Edition, 61(39), e202206240. [Link]

  • Nakatsu, K., Okamoto, A., Hayashi, G., & Murakami, H. (2021). Thiazolidine Deprotection by 2-Aminobenzamide-based Aldehyde Scavenger for One-pot Multiple Peptide Ligation. ChemRxiv. [Link]

  • Nakatsu, K., Okamoto, A., Hayashi, G., & Murakami, H. (2021). Thiazolidine Deprotection by 2-Aminobenzamide-Based Aldehyde Scavenger for One-Pot Multiple Peptide Ligation. Amazon S3. [Link]

  • Various Authors. (Year). Site-specific chemical modification of peptide and protein by thiazolidinediones. Semantic Scholar. [Link]

  • Tam, J. P., & Yu, Q. (1998). General scheme for peptide ligation via thiazolidine ring formation... ResearchGate. [Link]

  • Wikipedia Contributors. (2023). Thiazolidine. Wikipedia. [Link]

  • Duflocq, S., Zhou, J., Huguenot, F., Vidal, M., & Liu, W. Q. (2020). (a) 2 steps synthesis with thiazolidine deprotection mediated by either... ResearchGate. [Link]

  • Wujec, M., & Paneth, A. (2023). Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. International Journal of Molecular Sciences, 24(25), 1-20. [Link]

  • Liu, X., Wang, Y., Ye, B., & Liu, J. (2023). Catalyst-free thiazolidine formation chemistry enables the facile construction of peptide/protein–cell conjugates (PCCs) at physiological pH. RSC Publishing. [Link]

Sources

Exploratory

An In-depth Technical Guide on the Solubility and Stability of (S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Role of (S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic Acid in Modern Peptide Synthesis (S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carb...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of (S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic Acid in Modern Peptide Synthesis

(S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid, a derivative of L-cysteine, is a specialized building block in solid-phase peptide synthesis (SPPS). The incorporation of the thiazolidine moiety serves as a constrained Cysteine analogue and can be utilized to introduce unique structural features into peptides, potentially influencing their conformation, biological activity, and metabolic stability. The N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern orthogonal peptide synthesis strategies, prized for its stability under acidic conditions and its facile removal with mild bases.[1]

The physical and chemical properties of this reagent, specifically its solubility in various organic solvents and its stability under different storage and reaction conditions, are critical parameters that dictate its successful application in peptide synthesis. Inadequate solubility can lead to challenges in reagent preparation and coupling reactions, while degradation can introduce impurities that complicate purification and compromise the integrity of the final peptide. This guide provides a comprehensive overview of the key considerations for the solubility and stability of (S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid, along with field-proven protocols to enable researchers to assess these properties effectively.

Part 1: Solubility Profiling

A thorough understanding of the solubility of (S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is paramount for its effective use in SPPS. The choice of solvent can significantly impact reaction kinetics and overall synthesis efficiency.

Theoretical Considerations for Solubility

The solubility of (S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is governed by the interplay of its structural components:

  • The Fmoc Group: This large, hydrophobic moiety generally imparts good solubility in many organic solvents commonly used in peptide synthesis.

  • The Thiazolidine Ring: The heterocyclic nature of this ring system contributes to the overall polarity of the molecule.

  • The Carboxylic Acid: The free carboxylic acid group provides a site for hydrogen bonding and can influence solubility in polar solvents.

  • The Dimethyl Substitution: The gem-dimethyl group on the thiazolidine ring adds to the steric bulk and hydrophobicity of the molecule.

Given these features, the compound is expected to be soluble in polar aprotic solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), which are excellent solvents for Fmoc-protected amino acids.[2] Its solubility in other solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN) may vary.

Experimental Determination of Solubility

A systematic approach to determining the solubility of (S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid in various solvents is crucial for optimizing its use. The following protocol provides a robust method for generating a comprehensive solubility profile.

G cluster_prep Preparation cluster_testing Solubility Testing cluster_analysis Data Analysis prep1 Weigh a precise amount of the compound into several vials test1 Add a small, precise volume of solvent to each vial prep1->test1 prep2 Select a range of relevant organic solvents (e.g., DMF, NMP, DCM, THF, ACN) prep2->test1 test2 Vortex and sonicate at a controlled temperature (e.g., 25°C) test1->test2 test3 Visually inspect for complete dissolution test2->test3 test4 If not dissolved, incrementally add more solvent and repeat vortexing/sonication test3->test4 Incomplete dissolution analysis1 Record the total volume of solvent required for complete dissolution test3->analysis1 Complete dissolution test4->test2 analysis2 Calculate solubility in mg/mL or mol/L analysis1->analysis2 analysis3 Repeat at different temperatures if required (e.g., 4°C, 40°C) analysis2->analysis3 analysis4 Tabulate the results for easy comparison analysis3->analysis4

Caption: A stepwise workflow for the experimental determination of solubility.

  • Preparation:

    • Accurately weigh 10 mg of (S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid into separate, clean, and dry glass vials for each solvent to be tested.

    • Select a range of high-purity, anhydrous solvents commonly used in peptide synthesis, such as DMF, NMP, DCM, THF, acetonitrile, and isopropanol.

  • Initial Solvent Addition:

    • To each vial, add a small, precise volume of the respective solvent (e.g., 100 µL) using a calibrated micropipette.

  • Dissolution and Observation:

    • Cap the vials securely and vortex for 1-2 minutes.

    • If the solid is not fully dissolved, place the vials in an ultrasonic bath for 5-10 minutes at a controlled temperature (e.g., 25°C).

    • Visually inspect the solution against a dark background for any undissolved particles. A completely dissolved sample will be a clear solution.

  • Incremental Solvent Addition:

    • If the compound is not fully dissolved, add another precise aliquot of the solvent (e.g., 50 µL).

    • Repeat the vortexing and sonication steps.

    • Continue this incremental addition of solvent until complete dissolution is observed.

  • Data Recording and Calculation:

    • Record the total volume of solvent required to dissolve the initial 10 mg of the compound.

    • Calculate the solubility and express it in mg/mL or as a molar concentration.

    • Repeat the entire procedure at different temperatures (e.g., 4°C and 40°C) to understand the temperature dependence of solubility.

Data Presentation: Solubility Profile

The results of the solubility study should be compiled into a clear and concise table for easy reference.

SolventSolubility at 4°C (mg/mL)Solubility at 25°C (mg/mL)Solubility at 40°C (mg/mL)
DMF
NMP
DCM
THF
Acetonitrile
Isopropanol

Part 2: Stability Assessment

Ensuring the stability of (S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is critical for the synthesis of high-purity peptides. Degradation of this building block can lead to the formation of impurities that are often difficult to remove.

Known Instabilities of the Constituent Moieties

The stability of the molecule can be inferred from the known chemical behavior of its functional groups:

  • Fmoc Group:

    • Base Lability: The Fmoc group is notoriously susceptible to cleavage by bases, particularly secondary amines like piperidine, which is the standard reagent for Fmoc deprotection in SPPS.[3] The deprotection proceeds via a β-elimination mechanism.[3] Even weak bases can cause gradual deprotection over time.

    • Thermal Lability: At elevated temperatures (e.g., 120°C), the Fmoc group can undergo thermal cleavage even in the absence of a base.[4]

  • Thiazolidine Ring:

    • Acid Sensitivity: Thiazolidine rings can be susceptible to hydrolysis under acidic conditions, which can lead to ring-opening to form the corresponding cysteine derivative and the aldehyde or ketone from which it was formed.[5] While generally stable under the conditions of SPPS, prolonged exposure to strong acids should be avoided.

Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately and selectively quantify the intact compound in the presence of its degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is the gold standard for this purpose.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis HPLC Analysis prep1 Prepare a stock solution of the compound in a suitable solvent (e.g., ACN) prep2 Aliquot the stock solution into vials for different stress conditions prep1->prep2 stress1 Expose samples to stress conditions for defined time points prep2->stress1 prep3 Prepare stress condition media (e.g., acidic, basic, oxidative, thermal, photolytic) prep3->stress1 stress2 Neutralize samples (if necessary) and dilute to a suitable concentration for HPLC analysis stress1->stress2 analysis1 Inject stressed samples and a control (t=0) sample onto the HPLC system stress2->analysis1 analysis2 Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the main peak area analysis1->analysis2 analysis3 Calculate the percentage of degradation analysis2->analysis3

Caption: A workflow for conducting forced degradation studies to assess stability.

  • Method Development and Validation:

    • Develop a gradient RP-HPLC method capable of separating the parent compound from potential impurities and degradation products. A C18 column is a good starting point.

    • The mobile phase typically consists of an aqueous component (e.g., water with 0.1% trifluoroacetic acid) and an organic component (e.g., acetonitrile with 0.1% trifluoroacetic acid).

    • Validate the method for specificity, linearity, accuracy, precision, and sensitivity according to established guidelines.[6]

  • Forced Degradation Studies:

    • Acid Hydrolysis: Incubate the compound in a solution of 0.1 M HCl at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Incubate the compound in a solution of 0.1 M NaOH at room temperature for a shorter period (e.g., 1-4 hours) due to the known lability of the Fmoc group.

    • Oxidative Degradation: Treat the compound with a solution of 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Expose a solid sample of the compound to elevated temperatures (e.g., 80°C) in a stability chamber. Also, test the stability in solution (e.g., in DMF) at an elevated temperature.

    • Photostability: Expose the compound (both solid and in solution) to UV and visible light in a photostability chamber.

  • Sample Analysis:

    • At specified time points, withdraw samples from the stress conditions.

    • Neutralize the acidic and basic samples before injection.

    • Analyze the samples by the validated stability-indicating HPLC method.

  • Data Interpretation:

    • Monitor for the appearance of new peaks, which represent degradation products.

    • Calculate the percentage of the remaining intact compound at each time point.

    • Determine the degradation pathway based on the conditions that induce degradation.

Potential Degradation Pathways

Based on the known chemistry of the molecule, the following degradation pathways can be anticipated:

  • Deprotection of the Fmoc group: Under basic conditions, the primary degradation product will be 5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid.

  • Hydrolysis of the thiazolidine ring: Under acidic conditions, this could lead to the formation of penicillamine and formaldehyde.

  • Oxidation of the sulfur atom: In the presence of oxidizing agents, the thioether in the thiazolidine ring could be oxidized to a sulfoxide or sulfone.

Conclusion and Recommendations

The successful use of (S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid in peptide synthesis is contingent on a clear understanding of its solubility and stability. While specific quantitative data may not be readily available, this guide provides a robust framework for researchers to experimentally determine these critical parameters. By systematically evaluating the solubility in a range of relevant solvents and assessing the stability under various stress conditions using a validated HPLC method, scientists can ensure the integrity of this valuable building block and enhance the reproducibility and success of their peptide synthesis endeavors. For optimal long-term stability, it is recommended to store the compound at 2-8°C under a dry, inert atmosphere, and to prepare solutions fresh before use whenever possible.

References

  • European Union. (2021). Standard Operating Procedure for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. Retrieved from [Link]

  • Góngora-Benítez, M., et al. (2013). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 18(11), 13396-13415.
  • Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. (2020). Journal of Agricultural and Food Chemistry, 68(1), 348-355.
  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]

  • Riedl, R., et al. (2010). Thermal Cleavage of the Fmoc Protection Group. CHIMIA International Journal for Chemistry, 64(3), 152-154.
  • World Health Organization. (2015). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to Fmoc-Dmt-OH: A Cornerstone for Advanced Peptide Therapeutics

Introduction: The Strategic Imperative for Non-Proteinogenic Amino Acids in Drug Discovery In the landscape of modern drug development, peptides represent a class of therapeutics prized for their high selectivity and low...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative for Non-Proteinogenic Amino Acids in Drug Discovery

In the landscape of modern drug development, peptides represent a class of therapeutics prized for their high selectivity and low toxicity.[1][2] However, native peptides often suffer from metabolic instability and poor bioavailability, limiting their therapeutic potential.[1][2][3] The strategic incorporation of non-proteinogenic amino acids (NPAAs) has emerged as a powerful tool to overcome these limitations.[1][2][3] NPAAs, which are not encoded in the standard genetic code, can fundamentally alter the physicochemical and pharmacological properties of peptides, enhancing their stability, potency, and permeability.[1][2][3][4]

This guide focuses on a particularly impactful NPAA: (2S)-2-{[(9H-fluoren-9-yl)methoxy]carbonylamino}-3-[2,6-dimethyl-4-(phosphonooxy)phenyl]propanoic acid, commonly known as Fmoc-Dmt-OH (Fmoc-2',6'-dimethyl-L-tyrosine). We will delve into its core attributes, its pivotal role in medicinal chemistry—particularly in the synthesis of novel opioid receptor modulators—and provide detailed, field-proven protocols for its application in solid-phase peptide synthesis (SPPS).

Core Compound Profile: Fmoc-Dmt-OH

A comprehensive understanding of Fmoc-Dmt-OH begins with its fundamental physicochemical properties. This data is crucial for accurate reagent preparation, reaction stoichiometry, and analytical characterization.

PropertyValueSource
Chemical Name (2S)-2-{[(9H-fluoren-9-yl)methoxy]carbonylamino}-3-[2,6-dimethyl-4-(phosphonooxy)phenyl]propanoic acidInternal Nomenclature
Synonyms Fmoc-2',6'-dimethyl-L-tyrosineCommon Abbreviation
Molecular Formula C26H25NO5Derived from Structure
Molecular Weight 431.48 g/mol Manufacturer's Data
Appearance White to off-white powderGeneral Observation

Chemical Structure:

The structure of Fmoc-Dmt-OH is characterized by three key components:

  • The Dmt (2',6'-dimethyl-L-tyrosine) core: This unnatural amino acid provides steric hindrance around the phenolic hydroxyl group and the alpha-carbon, which is fundamental to its biological effects.

  • The Fmoc (9-fluorenylmethoxycarbonyl) group: This base-labile protecting group on the alpha-amino function is the cornerstone of the most widely used orthogonal strategy in solid-phase peptide synthesis.[5][6]

  • The free carboxylic acid: This is the reactive site for peptide bond formation.

The "Why": Mechanistic Insights and Strategic Advantages of Dmt Incorporation

The incorporation of Dmt into a peptide sequence is not a trivial substitution for tyrosine or phenylalanine; it is a deliberate design choice to impart specific, advantageous properties.

Enhanced Enzymatic Stability

Peptides in biological systems are susceptible to degradation by proteases. The two methyl groups on the aromatic ring of Dmt act as a steric shield, hindering the approach of peptidases. This structural modification significantly increases the peptide's resistance to enzymatic cleavage, leading to a longer biological half-life and improved in vivo efficacy.[7][8]

Modulation of Receptor Affinity and Selectivity

The Dmt residue has played a crucial role in the development of potent and selective ligands for opioid receptors.[9][10] The steric bulk of the dimethylated ring restricts the conformational freedom of the peptide backbone. This can lock the peptide into a bioactive conformation that is optimal for binding to a specific receptor subtype (e.g., mu, delta, or kappa opioid receptors), thereby increasing affinity and selectivity.[9][10] The introduction of the Dmt-Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) pharmacophore, for instance, led to the discovery of exceptionally potent delta-opioid receptor antagonists.[9]

From Antagonist to Agonist: A Subtle Metamorphosis

Intriguingly, subtle structural modifications elsewhere in a peptide containing the Dmt-Tic pharmacophore can switch its pharmacological activity from antagonistic to agonistic.[9][11] This highlights the profound influence of the Dmt residue on the overall structure-activity relationship (SAR) of the peptide, making it a versatile tool for fine-tuning biological activity.

Experimental Workflow: Incorporation of Fmoc-Dmt-OH via Solid-Phase Peptide Synthesis (SPPS)

The following section provides a detailed, step-by-step protocol for the incorporation of Fmoc-Dmt-OH into a peptide chain using a standard manual Fmoc-SPPS workflow. This protocol is designed to be self-validating, with in-process checks to ensure successful synthesis.

Workflow Overview

The process follows a cyclical series of steps: deprotection of the N-terminal Fmoc group, activation of the incoming Fmoc-Dmt-OH, coupling to the resin-bound peptide, and washing.

SPPS_Workflow Resin Resin with N-terminal Fmoc-protected peptide Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washes1 DMF & DCM Washes Deprotection->Washes1 Coupling Coupling to Resin Washes1->Coupling Activation Fmoc-Dmt-OH Activation (e.g., HATU/DIEA in DMF) Activation->Coupling Washes2 DMF & DCM Washes Coupling->Washes2 Kaiser_Test Kaiser Test (Check for free amines) Washes2->Kaiser_Test Kaiser_Test->Coupling Negative (Yellow) Recouple Next_Cycle Proceed to next coupling cycle Kaiser_Test->Next_Cycle Positive (Blue)

Caption: Standard Fmoc-SPPS cycle for incorporating an amino acid.

Step-by-Step Protocol

Materials:

  • Rink Amide resin (or other suitable resin for C-terminal amide)

  • Fmoc-Dmt-OH

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • N,N'-Diisopropylethylamine (DIEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Kaiser Test Kit reagents

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Deionized water

Procedure:

  • Resin Swelling:

    • Place the desired amount of resin in a reaction vessel.

    • Add DMF to cover the resin and allow it to swell for at least 30 minutes. Drain the DMF.

  • Initial Fmoc Deprotection (if starting with pre-loaded resin):

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.[12]

    • Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Activation of Fmoc-Dmt-OH:

    • In a separate vial, dissolve Fmoc-Dmt-OH (3 equivalents relative to resin substitution) and HATU (2.9 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution.

    • Allow the activation to proceed for 1-2 minutes. The solution may change color.

  • Coupling Reaction:

    • Add the activated Fmoc-Dmt-OH solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Post-Coupling Wash:

    • Drain the coupling solution.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

  • In-Process Control - The Kaiser Test:

    • Take a small sample of resin beads (5-10 mg) and wash them with ethanol.

    • Perform a Kaiser test to check for the presence of free primary amines.

      • Positive Result (Blue Beads): Indicates incomplete coupling. The coupling step (Step 4) must be repeated.

      • Negative Result (Yellow/Colorless Beads): Indicates successful coupling. Proceed to the next step.

  • Cycle Repetition:

    • If the peptide chain is not complete, return to Step 2 to deprotect the Fmoc group from the newly added Dmt residue and proceed with the next amino acid coupling.

  • Final Cleavage and Deprotection:

    • Once the peptide synthesis is complete, wash the resin with DCM and dry it under a stream of nitrogen.

    • Prepare a cleavage cocktail. A standard cocktail is 95% TFA, 2.5% TIS, and 2.5% water. If the sequence contains tryptophan, add 2.5% DTT as a scavenger.

    • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.[13]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding it to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

Analytical Characterization of Dmt-Containing Peptides

Rigorous analytical characterization is non-negotiable to confirm the identity and purity of the synthesized peptide.

Purification
  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for peptide purification. The crude peptide is dissolved in a minimal amount of a suitable solvent (e.g., acetonitrile/water with 0.1% TFA) and injected onto a C18 column. A linear gradient of increasing organic solvent concentration is used to elute the peptide. Fractions are collected and analyzed for purity.[13]

Identity and Purity Confirmation
  • Mass Spectrometry (MS): Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the purified peptide, matching it to the theoretical calculated mass.

  • Analytical RP-HPLC: The purified fractions are analyzed on an analytical C18 column to determine the final purity of the peptide, which should typically be >95% for research applications.

Characterization_Workflow Crude_Peptide Crude Peptide Pellet Dissolution Dissolve in Acetonitrile/Water/TFA Crude_Peptide->Dissolution Purification Preparative RP-HPLC (C18 Column) Dissolution->Purification Fraction_Collection Collect Fractions Purification->Fraction_Collection Analysis Analysis of Fractions Fraction_Collection->Analysis MS Mass Spectrometry (Confirm Mass) Analysis->MS Identity HPLC Analytical RP-HPLC (Confirm Purity) Analysis->HPLC Purity Lyophilization Pool Pure Fractions & Lyophilize Analysis->Lyophilization If pure Final_Product Pure Dmt-Peptide (>95% Purity) Lyophilization->Final_Product

Caption: Post-synthesis purification and characterization workflow.

Conclusion: The Enduring Impact of Fmoc-Dmt-OH

Fmoc-Dmt-OH is more than just a building block; it is a strategic tool that empowers medicinal chemists and drug developers to engineer peptides with superior therapeutic properties. Its ability to confer enzymatic stability and modulate receptor interactions has made it an indispensable component in the quest for next-generation peptide drugs, particularly in the challenging field of pain management and opioid research.[9][10] The protocols and insights provided in this guide are intended to equip researchers with the practical knowledge to leverage the full potential of this unique and powerful non-proteinogenic amino acid.

References

  • Afshar, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207–1226. Available at: [Link]

  • Muttenthaler, M., et al. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 64(19), 14035–14073. Available at: [Link]

  • ResearchGate. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Available at: [Link]

  • Janecka, A., et al. (2010). H-Dmt-D-Lys-Phe-Phe-OH, a tetrapeptide metabolite of the opioid-neurotensin hybrid peptide PK20, expresses high antinociception. science24.com. Available at: [Link]

  • Schiller, P. W. (2003). Dmt and opioid peptides: a potent alliance. Biopolymers, 71(1), 86-102. Available at: [Link]

  • Balboni, G., et al. (2010). Prototypic Opioid Peptidomimetics Based on the Dmt-Aba-Gly Scaffold. ACS Medicinal Chemistry Letters, 1(9), 453-457. Available at: [Link]

  • Watanabe Chemical Industries, Ltd. (n.d.). 1043043-79-3 Fmoc-Dmt(tBu)-OH. Available at: [Link]

  • PubChem. (n.d.). Fmoc-Hse(DMT)(DMT)-Gly-OH. Available at: [Link]

  • Coin, I., et al. (2007). Fmoc-based solid-phase peptide synthesis: a practical approach. Nature Protocols, 2(12), 3247-56. Available at: [Link]

  • ResearchGate. (2003). Dmt and opioid peptides: A potent alliance. Available at: [Link]

  • Cescato, V. A., et al. (2020). Mechanistic Understanding of Peptide Analogues, DALDA, [Dmt1]DALDA, and KGOP01, Binding to the Mu Opioid Receptor. Molecules, 25(9), 2087. Available at: [Link]

  • Hioki, K., et al. (2006). Useful Reagents for Introduction of Boc and Fmoc Protective Groups to Amines: Boc-DMT and Fmoc-DMT. Synthesis, 2006(12), 1931-1933. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Fmoc Solid-Phase Peptide Synthesis. Available at: [Link]

  • Molnár, G., et al. (2020). Design, Synthesis and Functional Analysis of Cyclic Opioid Peptides with Dmt-Tic Pharmacophore. International Journal of Molecular Sciences, 21(18), 6848. Available at: [Link]

  • Ontores. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Available at: [Link]

Sources

Exploratory

The Thiazolidine Scaffold: A Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Thiazolidine Ring in Amino Acid Analogues This guide provides an in-depth exploration of the thiazolidine ring as a pivotal scaffold in the design of amino acid analogues. We will trave...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thiazolidine Ring in Amino Acid Analogues

This guide provides an in-depth exploration of the thiazolidine ring as a pivotal scaffold in the design of amino acid analogues. We will traverse from its fundamental chemistry and synthesis to its profound impact on medicinal chemistry, particularly in the development of therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile heterocycle in their work.

The thiazolidine ring is a five-membered heterocyclic compound containing a sulfur and a nitrogen atom at positions 1 and 3, respectively.[1] Its incorporation into amino acid analogues creates conformationally constrained structures that have proven invaluable in drug discovery. The true power of this scaffold lies in its ability to act as a bioisostere, most notably for the amino acid proline, and in the diverse pharmacological activities exhibited by its derivatives.[2][3] These activities span a wide therapeutic spectrum, including antidiabetic, antimicrobial, anticancer, and anti-inflammatory properties, making the thiazolidine nucleus a subject of intense study.[1][4][5][6]

The structural rigidity of the thiazolidine ring, compared to more flexible aliphatic chains, allows for a more defined orientation of substituent groups. This is a critical advantage in rational drug design, as it enables more precise interactions with biological targets such as enzyme active sites and protein receptors.

Synthesis of Thiazolidine-Containing Analogues

The construction of the thiazolidine core is typically achieved through well-established condensation reactions. The most common and versatile approach involves the reaction of a compound containing a thiol group and an amine group with an aldehyde or a ketone.[4][7] For creating amino acid analogues, L-cysteine or its derivatives are frequently used as the starting material, providing the necessary stereochemistry and the thiol-amine backbone.

A particularly significant class, the thiazolidine-2,4-diones (TZDs), often utilizes a Knoevenagel condensation.[8][9] This reaction is fundamental to the synthesis of many biologically active molecules and demonstrates the scaffold's synthetic accessibility.

Representative Synthetic Workflow

Below is a diagram illustrating a generalized synthetic pathway for creating 5-arylidene-thiazolidine-2,4-dione derivatives, a common motif in many therapeutic agents.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Hydrolysis (Optional) Thiazolidine-2,4-dione Thiazolidine-2,4-dione Product_1 5-Arylidene-2,4-dioxothiazolidine Thiazolidine-2,4-dione->Product_1 Piperidine, EtOH Reflux Aromatic_Aldehyde Aromatic Aldehyde (R-CHO) Aromatic_Aldehyde->Product_1 Product_1_ref 5-Arylidene-2,4-dioxothiazolidine Product_2 N-Substituted TZD Analogue Product_1_ref->Product_2 K2CO3, Acetone Alkylating_Agent Alkylating Agent (e.g., Ethyl 2-bromoacetate) Alkylating_Agent->Product_2 Product_2_ref N-Substituted TZD Ester Final_Product Final Carboxylic Acid Analogue Product_2_ref->Final_Product Acetic Acid-HCl

Caption: Generalized synthesis of thiazolidine-2,4-dione amino acid analogues.

Detailed Experimental Protocol: Synthesis of 2-(5-Arylidene-2,4-dioxothiazolidin-3-yl)acetic Acids

This protocol describes a robust, multi-step synthesis that is commonly employed for generating a library of thiazolidine-based amino acid analogues for screening purposes.[9]

Step 1: Synthesis of 5-Arylidene-2,4-dioxothiazolidine (Intermediate 2)

  • To a solution of thiazolidine-2,4-dione (1.0 eq) in ethanol, add the appropriate aromatic aldehyde (1.0 eq).

  • Add a catalytic amount of piperidine (approx. 0.1 eq).

  • Reflux the mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the intermediate arylidene derivative.

Step 2: Synthesis of Ethyl 2-(5-Arylidene-2,4-dioxothiazolidin-3-yl)acetate (Intermediate 3)

  • Suspend the arylidene derivative (1.0 eq) from Step 1 in acetone.

  • Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) as a base.

  • Add ethyl 2-bromoacetate (1.2 eq) dropwise to the suspension.

  • Reflux the mixture for 8-12 hours, monitoring by TLC.

  • After cooling, filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ester product.

  • Purify the product by recrystallization from ethanol or by column chromatography.

Step 3: Hydrolysis to the Final Carboxylic Acid Product (Target Compound)

  • Dissolve the ester intermediate from Step 2 in a mixture of acetic acid and concentrated hydrochloric acid (e.g., 2:1 v/v).

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the solution and pour it into ice-cold water.

  • The precipitated solid is the final carboxylic acid product.

  • Collect the product by filtration, wash thoroughly with water, and dry.

  • Characterize the final compound using NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

This self-validating system relies on standard purification and analytical techniques at each step to ensure the integrity of intermediates and the final product, a cornerstone of trustworthy synthetic chemistry.

The Thiazolidine Ring as a Proline Bioisostere

A key reason for the success of thiazolidine-containing analogues is the ring's role as a bioisostere for proline.[3] The substitution of a methylene group in proline's pyrrolidine ring with a sulfur atom to form thiazolidine-4-carboxylic acid (γ-thiaproline) or thiazolidine-2-carboxylic acid (β-thiaproline) subtly alters the ring's conformation and electronic properties.[2][10][11]

Caption: Bioisosteric relationship between Proline and Thiazolidine-4-carboxylic acid.

This structural mimicry allows these analogues to interact with biological systems that recognize proline. However, the presence of the sulfur atom can lead to altered binding affinities or metabolic stability. For instance, L-thiazolidine-4-carboxylic acid has been shown to be an effective inhibitor of proline oxidation in mitochondria by targeting proline dehydrogenase.[12] It can also be incorporated into proteins in place of proline, demonstrating its ability to hijack proline's metabolic pathways.[3] This competitive inhibition is a powerful mechanism exploited in drug design.[2]

Key Biological Activities and Mechanisms of Action

The thiazolidine scaffold is the foundation for compounds with a remarkable breadth of biological activities.

Antidiabetic Agents: The Thiazolidinedione (TZD) Class

The most prominent success story of this scaffold is the thiazolidinedione (TZD) class of drugs for treating type 2 diabetes, which includes agents like Pioglitazone and Rosiglitazone.[13][14]

Mechanism of Action: TZDs function as potent and selective agonists for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor primarily expressed in adipose tissue.[15][16]

  • Binding and Activation: The TZD molecule binds to the ligand-binding domain of PPARγ.

  • Heterodimerization: The activated PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).

  • DNA Binding: This complex binds to specific DNA sequences called Peroxisome Proliferator Hormone Response Elements (PPREs) in the promoter region of target genes.[13]

  • Gene Transcription: This binding event modulates the transcription of numerous genes involved in glucose and lipid metabolism.[16]

The ultimate physiological effects include enhanced insulin sensitivity in adipose tissue, muscle, and the liver.[17][18] TZDs promote the uptake of fatty acids into fat cells, thereby reducing circulating lipid levels that contribute to insulin resistance.[15][18] They also favorably alter the secretion of adipokines, such as increasing levels of adiponectin, which has insulin-sensitizing and anti-inflammatory properties.[15]

G cluster_0 Nucleus TZD Thiazolidinedione (e.g., Pioglitazone) PPARg PPARγ TZD->PPARg binds & activates RXR RXR PPARg->RXR forms heterodimer PPRE PPRE (on DNA) RXR->PPRE binds to TargetGenes Target Genes (e.g., Adiponectin, GLUT4) PPRE->TargetGenes regulates transcription Insulin_Sensitivity ↑ Insulin Sensitivity TargetGenes->Insulin_Sensitivity Glucose_Uptake ↑ Glucose Uptake TargetGenes->Glucose_Uptake Lipid_Metabolism Regulation of Lipid Metabolism TargetGenes->Lipid_Metabolism

Caption: Mechanism of action of Thiazolidinediones via PPARγ activation.

Enzyme Inhibition

Thiazolidine derivatives have been successfully developed as inhibitors for a wide range of enzymes.

Target EnzymeTherapeutic AreaRepresentative IC₅₀ ValuesReference
Prolyl Endopeptidase Neurodegenerative DisordersKi = 0.01 nM (Z-L-Thiopro-L-thioprolinal)[19]
SARS-CoV-2 3CL Mpro AntiviralIC₅₀ = 58.61 µM (Compound Y-15)[8]
α-Amylase Diabetes MellitusIC₅₀ = 18.24 µg/mL (Compound TZDD2)[20]
Aldose Reductase Diabetic ComplicationsIC₅₀ = 27.54 µg/mL (Compound TZDD1)[20]
VEGFR-2 AnticancerIC₅₀ = 0.079 µM (Compound 22)[21]

The causality behind this inhibitory activity often stems from the thiazolidine scaffold's ability to mimic a natural substrate or bind to a key regulatory site on the enzyme, leading to competitive or allosteric inhibition. For example, N-benzyloxycarbonyl-L-thioprolyl-thiazolidine acts as a highly potent inhibitor of prolyl endopeptidase, with its structure designed to fit snugly into the enzyme's active site.[19]

Antimicrobial and Antifungal Activity

Numerous studies have demonstrated the potential of thiazolidine analogues as antimicrobial agents.[4][22] Novel series of thiazolidine-2,4-dione carboxamide and amino acid derivatives have shown weak to moderate activity against Gram-negative bacteria like E. coli and P. aeruginosa, as well as antifungal activity against C. albicans.[9][23] Structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the aromatic ring attached to the core are critical for potency.[1][9]

Detailed Experimental Protocol: In-Vitro α-Amylase Inhibition Assay

This assay is a fundamental screening method to identify potential antidiabetic compounds that work by delaying carbohydrate digestion.[20][24]

  • Reagent Preparation:

    • Prepare a solution of α-amylase (e.g., from porcine pancreas) in a suitable buffer (e.g., phosphate buffer, pH 6.9).

    • Prepare a 1% starch solution in the same buffer by heating until the starch dissolves, then cool to room temperature.

    • Prepare solutions of the test compounds (thiazolidine derivatives) and a standard inhibitor (e.g., Acarbose) at various concentrations in DMSO or buffer.

    • Prepare the DNSA (3,5-Dinitrosalicylic acid) color reagent.

  • Assay Procedure:

    • In a series of test tubes, add 250 µL of the test compound solution at different concentrations. A control tube should contain 250 µL of the buffer/DMSO vehicle.

    • Add 250 µL of the α-amylase solution to each tube and pre-incubate at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding 250 µL of the starch solution to each tube.

    • Incubate the reaction mixture at 37°C for 20 minutes.

    • Stop the reaction by adding 500 µL of the DNSA reagent.

    • Heat the tubes in a boiling water bath for 5-10 minutes to allow for color development. The DNSA reacts with the reducing sugars (maltose) produced by the enzyme.

    • Cool the tubes to room temperature and add 5 mL of distilled water to dilute the mixture.

  • Data Analysis:

    • Measure the absorbance of the resulting colored solution at 540 nm using a spectrophotometer.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the percentage inhibition against the compound concentration and determine the IC₅₀ value (the concentration of the inhibitor required to achieve 50% inhibition).

Pharmacokinetic Profile and Drug Development Considerations

While biological activity is paramount, a favorable pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) profile is essential for a compound to become a viable drug. In silico tools like SwissADME are valuable for predicting these properties early in the discovery process.[25]

A study of synthesized thiazolidine-2,4-dione derivatives revealed the following insights crucial for drug development:[25]

ParameterObservationImplication for Drug Development
Lipophilicity (LogP) Varies based on substituentsMust be optimized for a balance between solubility and membrane permeability.
Water Solubility Generally moderate to goodFavorable for oral absorption and formulation.
GI Absorption Predicted to be high for most analoguesSuggests good potential for oral bioavailability.
Blood-Brain Barrier (BBB) Permeation Predicted to be low/noneReduces the risk of CNS side effects for peripherally acting drugs.
CYP450 Inhibition Some derivatives inhibit specific isoforms (e.g., CYP2C9, CYP1A2)Potential for drug-drug interactions must be carefully evaluated in later stages.

These predictions provide a self-validating framework; they generate testable hypotheses that must be confirmed through subsequent in-vitro and in-vivo experiments. For drug development professionals, understanding the potential for CYP inhibition is critical for avoiding adverse events in clinical trials.[25]

Conclusion and Future Perspectives

The thiazolidine ring, particularly within amino acid analogues, represents a highly versatile and privileged scaffold in medicinal chemistry. Its synthetic tractability, coupled with its ability to act as a conformational constraint and a proline bioisostere, has enabled the development of a wide array of biologically active compounds. From the blockbuster TZD antidiabetic drugs to promising new candidates for anticancer, antiviral, and antimicrobial therapies, the impact of this simple heterocycle is undeniable.

Future research will likely focus on leveraging modern synthetic strategies, including green chemistry and multicomponent reactions, to build diverse chemical libraries with greater efficiency.[7] Furthermore, the development of multifunctional ligands—single molecules that can modulate multiple targets (e.g., combined PPARγ agonism and α-glucosidase inhibition)—represents an exciting frontier for treating complex metabolic diseases. The foundational understanding presented in this guide provides a solid platform for these future innovations.

References

  • Anonymous. (2004). Thiazolidinediones – mechanisms of action. Aust Prescr, 27, 67–70. [Link]

  • Saltiel, A. R., & Olefsky, J. M. (1999). Unraveling the mechanism of action of thiazolidinediones. Journal of Clinical Investigation. [Link]

  • Anonymous. Thiazolidinedione. Wikipedia. [Link]

  • Anonymous. (2004). Thiazolidinediones - mechanisms of action. Australian Prescriber - Therapeutic Guidelines. [Link]

  • Wilk, S., & Orlowski, M. (1983). Thiazolidine derivatives as potent inhibitors specific for prolyl endopeptidase. PubMed. [Link]

  • Hauner, H. (2002). The mode of action of thiazolidinediones. PubMed. [Link]

  • Anonymous. (2020). Thiazolidinediones (TZDs) as a Versatile Scaffold in Medicinal Chemistry Biological Importance. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • El-Malah, A. A., et al. (2025). Thiazolidine Derivatives: An Up-to-Date Review of Synthesis and Biological Activity. Current Topics in Medicinal Chemistry. [Link]

  • Ye, X., et al. (2023). Synthesis and enzymatic inhibition effects of thiazolidinedione 3C-like protease inhibitors. ResearchGate. [Link]

  • Anonymous. (2024). Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences. [Link]

  • Anonymous. (2022). Design and synthesis of amino acid derivatives containing hydantoin and thiazolidine moieties. ResearchGate. [Link]

  • Anonymous. (2022). Mechanism of Action of Thiazolidin-2,4-dione. Encyclopedia MDPI. [Link]

  • Anonymous. (2017). A Brief Review Article: Thiazolidines Derivatives and Their Pharmacological Activities. IOSR Journal. [Link]

  • Anonymous. (2024). Mechanism of action of 2,4-thiazolidinediones. ResearchGate. [Link]

  • Anonymous. (2024). A Review of Thiazolidinones: Versatile Heterocycles with Promising Therapeutic Potential. Oriental Journal of Chemistry. [Link]

  • Anonymous. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. PMC. [Link]

  • Al-Ghorbani, M., et al. (2019). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. MDPI. [Link]

  • Mkhondo, N. V., et al. (2023). Discovery of Novel Thiazolidinedione-Derivatives with Multi-Modal Antidiabetic Activities In Vitro and In Silico. MDPI. [Link]

  • Anonymous. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. [Link]

  • Busiello, V., et al. (1978). Action of thiazolidine-2-carboxylic acid, a proline analog, on protein synthesizing systems. PubMed. [Link]

  • Anonymous. (2025). Recent developments and biological activities of thiazolidinone derivatives: A review. ResearchGate. [Link]

  • Anonymous. (2025). In silico design, synthesis and in-vitro evaluation of thiazolidine derivatives. In Silico Pharmacology. [Link]

  • Sameeh, M. Y., et al. (2022). Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent. PMC - PubMed Central. [Link]

  • Unger, L., & DeMoss, R. D. (1966). Action of a Proline Analogue, l-Thiazolidine-4-Carboxylic Acid, in Escherichia coli. NIH. [Link]

  • Kumar, R., et al. (2017). Biological potential of thiazolidinedione derivatives of synthetic origin. PMC. [Link]

  • Al-Ghorbani, M., et al. (2025). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. ResearchGate. [Link]

  • Kliachyna, M. A., et al. (2022). Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. PMC - PubMed Central. [Link]

  • Ansari, B., et al. (2023). Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives. ResearchGate. [Link]

  • Sharma, S., et al. (2022). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PMC - PubMed Central. [Link]

  • Hamad, A. S. (2024). Synthesis of some thiazolidinones and N-acetyl amino derivatives from 4-amino sulphamethaoxazole. IOP Conference Series: Earth and Environmental Science. [Link]

  • Busiello, V., et al. Action of thiazolidine-2-carboxylic acid, a proline analog, on protein synthesizing systems. deepdyve.com. [Link]

  • Tanner, J. J., et al. (2018). Evidence for Proline Catabolic Enzymes in the Metabolism of Thiazolidine Carboxylates. PMC - NIH. [Link]

  • Anonymous. (2022). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. PubMed Central. [Link]

  • Elthon, T. E., & Stewart, C. R. (1982). Effects of the Proline Analog l-Thiazolidine-4-carboxylic Acid on Proline Metabolism. NIH. [Link]

  • Anonymous. (2021). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. PMC - PubMed Central. [Link]

  • Al-Ghorbani, M., et al. (2019). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. PubMed. [Link]

  • Anonymous. (2024). Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences. [Link]

  • Fares, M., et al. (2023). Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. ScienceDirect. [Link]

  • Anonymous. The Importance of Thiazole-Containing Amino Acids in Medicinal Chemistry. ningboinno.com. [Link]

Sources

Foundational

Fmoc-(S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid for beginners

An In-Depth Technical Guide to Fmoc-(S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic Acid: A Pseudoproline Analogue for Overcoming Difficult Peptide Sequences Abstract Solid-Phase Peptide Synthesis (SPPS) has revolutionize...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Fmoc-(S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic Acid: A Pseudoproline Analogue for Overcoming Difficult Peptide Sequences

Abstract

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the production of synthetic peptides for research, diagnostics, and therapeutic applications. However, a significant bottleneck remains the synthesis of "difficult sequences," which are prone to intermolecular aggregation and incomplete coupling reactions, leading to low yields and purification challenges. Fmoc-(S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid, a derivative of D-penicillamine, serves as a powerful tool to mitigate these issues. As a "pseudoproline" or "thioproline" analogue, it introduces a temporary conformational "kink" into the growing peptide backbone, disrupting the formation of β-sheet structures responsible for aggregation.[1][2][3] This guide provides a comprehensive overview of its chemical principles, synthesis, strategic application in Fmoc-SPPS, and detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The Challenge of Peptide Aggregation

The Fmoc/tBu strategy is the cornerstone of modern SPPS, prized for its mild deprotection conditions.[4][5] The process is cyclical, involving the sequential deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid.[6][7][8] However, as the peptide chain elongates on the solid support, certain sequences, particularly those rich in hydrophobic or β-branched residues, can adopt stable secondary structures, primarily β-sheets. This leads to intermolecular hydrogen bonding, causing the peptide chains to aggregate.[1][2][6]

Consequences of aggregation are severe:

  • Poor Solvation: The aggregated chains become poorly solvated by the synthesis solvent (e.g., DMF), collapsing onto the resin matrix.[2]

  • Reduced Reaction Kinetics: Steric hindrance from the aggregated state prevents efficient access of reagents to the N-terminal amine, dramatically slowing down both coupling and Fmoc deprotection steps.[2][9]

  • Incomplete Reactions: This leads to deletion sequences (missing amino acids) and truncated peptides, complicating purification and drastically reducing the overall yield of the desired product.[9]

The Solution: Fmoc-(S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic Acid

Fmoc-(S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is a specialized amino acid derivative designed to overcome these challenges. It is classified as a pseudoproline , a class of cyclic derivatives of Cysteine, Serine, or Threonine that act as temporary proline mimics.[2][3][10]

Core Structural Features
  • Thiazolidine Ring: The core of the molecule is a thiazolidine ring formed from the condensation of D-penicillamine (β,β-dimethylcysteine) with acetone.[11] This cyclic structure is the key to its function.

  • Fmoc Protecting Group: The amine is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, making it fully compatible with standard Fmoc-SPPS chemistry.[4][12]

  • Proline-like Kink: The thiazolidine ring imposes a steric constraint on the peptide backbone, favoring a cis-amide bond conformation over the typical trans form.[1] This introduces a significant "kink," effectively disrupting the linear geometry required for β-sheet formation and subsequent aggregation.[2]

Mechanism of Action

By incorporating this building block, the peptide chain is forced into a conformation that discourages intermolecular association. This results in:

  • Enhanced Solvation: The peptide chains remain well-solvated and extended from the resin, accessible to reagents.[1][2]

  • Improved Coupling Efficiency: The exposed N-terminus allows for faster and more complete acylation and deprotection reactions.[1][2]

  • Reversibility: The thiazolidine ring is stable throughout the Fmoc-SPPS cycles but is readily cleaved during the final acidolytic cleavage from the resin (e.g., with Trifluoroacetic acid), regenerating the native D-penicillamine residue in the final peptide.[10]

Physicochemical and Synthetic Profile

Synthesis Overview

The synthesis of Fmoc-(S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is a two-step process:

  • Thiazolidine Formation: Condensation of D-penicillamine with acetone in a suitable solvent. This reaction forms the stable five-membered heterocyclic ring.

  • N-Fmoc Protection: The secondary amine of the thiazolidine ring is then protected using Fmoc-chloride (Fmoc-Cl) or Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) under basic conditions, yielding the final product.[6][7][12]

Key Physicochemical Properties
PropertyValueReference(s)
Molecular Formula C₂₁H₂₁NO₄S[13]
Molecular Weight 383.46 g/mol [13]
Appearance White to off-white crystalline powder[14]
Melting Point 155 - 160 °C[14]
Purity (HPLC) ≥ 99%[13][14]
Storage Store at 0 - 8 °C[13][14]

Practical Application in Solid-Phase Peptide Synthesis (SPPS)

The strategic incorporation of Fmoc-(S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid follows the standard, cyclical workflow of Fmoc-SPPS.

The Fmoc-SPPS Workflow

The process involves the iterative repetition of three core steps: Fmoc deprotection, washing, and coupling of the next amino acid.

spss_workflow cluster_cycle Iterative SPPS Cycle Deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) Wash1 Step 2: DMF Wash Deprotection->Wash1 Removes piperidine & DBF adduct Coupling Step 3: Amino Acid Coupling (Fmoc-AA, Activator, Base) Wash1->Coupling Prepares resin for next coupling Wash2 Step 4: DMF Wash Coupling->Wash2 Removes excess reagents Wash2->Deprotection Starts next cycle End Final Peptide-Resin Wash2->End After final AA Start Resin-Bound Amino Acid (Fmoc-AA-Resin) Start->Deprotection

Fmoc-SPPS Iterative Workflow.
Detailed Experimental Protocols

Protocol 1: Amino Acid Coupling

This protocol describes the incorporation of Fmoc-(S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid or any standard Fmoc-amino acid onto the resin-bound peptide chain.

  • Reagent Preparation:

    • Prepare a 0.2 M solution of Fmoc-(S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid in DMF.

    • Prepare a 0.5 M solution of an activator like HBTU ([benzotriazol-1-yloxy(dimethylamino)methylidene]-dimethylazanium-hexafluorophosphate) in DMF.[15]

    • Prepare a 2 M solution of a non-nucleophilic base, N,N-diisopropylethylamine (DIPEA), in NMP or DMF.

  • Activation and Coupling:

    • To the deprotected peptide-resin (from Protocol 2), add the Fmoc-(S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid solution (4 equivalents relative to resin loading).

    • Add the HBTU solution (3.9 equivalents).

    • Add the DIPEA solution (8 equivalents) and agitate the reaction vessel at room temperature for 45-60 minutes. Longer coupling times may be necessary for difficult sequences.[16]

  • Washing:

    • Drain the reaction solution.

    • Wash the resin thoroughly with DMF (3 x 5 mL/g resin) to remove all soluble reagents and byproducts.

Protocol 2: N-Terminal Fmoc Deprotection

This step removes the Fmoc group to expose the free amine for the next coupling cycle.[4][8]

  • Reagent Preparation:

    • Prepare a solution of 20% (v/v) piperidine in high-purity, amine-free DMF.[6][7][17]

  • Deprotection Reaction:

    • Add the 20% piperidine/DMF solution to the resin (10 mL/g resin).

    • Agitate for 3 minutes, then drain the solution.[17]

    • Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 7-10 minutes.[17]

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin extensively with DMF (5 x 5 mL/g resin) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.[7] The progress of the deprotection can be monitored spectrophotometrically by measuring the UV absorbance of the fluorenyl byproduct in the drained solution at ~300 nm.[9]

fmoc_deprotection Fmoc-NH-Peptide Fmoc-Protected Peptide Intermediate Carbanion Intermediate Fmoc-NH-Peptide->Intermediate β-proton abstraction DBF Dibenzofulvene (DBF) Intermediate->DBF β-elimination Free_Amine H₂N-Peptide (Deprotected) Intermediate->Free_Amine Adduct DBF-Piperidine Adduct DBF->Adduct Piperidine1 + Piperidine (Base) Piperidine2 + Piperidine (Scavenger)

Mechanism of Fmoc Deprotection.

Protocol 3: Final Cleavage and Deprotection

This final step cleaves the completed peptide from the solid support, removes all side-chain protecting groups, and simultaneously opens the thiazolidine ring.

  • Resin Preparation:

    • After the final Fmoc deprotection and washing, wash the peptide-resin with dichloromethane (DCM) (3x) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail Preparation:

    • In a fume hood, prepare a cleavage cocktail. A standard mixture is Reagent K: 94% Trifluoroacetic acid (TFA), 2.5% water, 2.5% ethanedithiol (EDT), 1% triisopropylsilane (TIS). The specific scavengers (TIS, EDT) are crucial for protecting susceptible residues like Trp, Cys, and Met from side reactions.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dry resin (10 mL/g resin).[7]

    • Agitate at room temperature for 2-4 hours.[7] During this step, the strong acid (TFA) cleaves the thiazolidine ring to regenerate the D-penicillamine residue.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.[7]

    • Centrifuge the suspension to pellet the peptide, wash the pellet with cold ether, and dry the crude product.

    • The peptide is then ready for purification, typically by reverse-phase HPLC.

Strategic Considerations

  • Strategic Placement: To be most effective, pseudoprolines should be introduced at specific sites. They are typically placed at the C-terminal side of the residue that would normally be a Cys, Ser, or Thr within an aggregation-prone sequence.[3] Optimal placement is often 5-6 residues before a hydrophobic stretch.[3]

  • Final Product Consideration: It is critical to remember that using Fmoc-(S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid will result in a D-penicillamine residue, not a standard L-cysteine, in the final peptide. D-penicillamine is a known chelating agent and has its own distinct biological properties, which must be considered in the context of the final application.[11]

  • Purity of Reagents: The success of SPPS is highly dependent on the purity of the building blocks. Using high-purity Fmoc-amino acids is essential to avoid the accumulation of side products and ensure a high yield of the target peptide.[5][18]

Conclusion

Fmoc-(S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is an indispensable tool in the arsenal of the modern peptide chemist. By serving as a reversible, structure-disrupting building block, it effectively mitigates the pervasive problem of on-resin aggregation during SPPS.[2][10] Its compatibility with standard synthesis protocols allows for seamless integration into established workflows.[19] For researchers and drug developers tackling long or notoriously difficult peptide sequences, the strategic use of this and other pseudoproline dipeptides can mean the difference between a failed synthesis and the successful production of high-purity target molecules, thereby accelerating research and the development of novel peptide-based therapeutics.

References

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH. (n.d.). National Institutes of Health.
  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – - Total Synthesis. (n.d.). Total Synthesis.
  • Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield - ChemPep. (n.d.). ChemPep Inc.
  • Pseudo-Prolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis | Journal of the American Chemical Society. (1996). ACS Publications.
  • Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis. (2021). Amino Acids.
  • Pseudoproline - Grokipedia. (n.d.). Grokipedia.
  • Terminology of Antibody Drug for Fmoc Deprotection - GenScript. (n.d.). GenScript.
  • Pseudoproline - Wikipedia. (n.d.). Wikipedia.
  • Innovating with L-Thiazolidine-4-carboxylic Acid: A Guide for R&D Scientists. (2026). Company Website.
  • impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis - Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC). (n.d.). AJPAMC.
  • Overview of Fmoc Amino Acids - ChemPep. (n.d.). ChemPep Inc.
  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies. (2013). International Journal of Peptide Research and Therapeutics.
  • A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis - Benchchem. (n.d.). BenchChem.
  • Methods for Removing the Fmoc Group - ResearchGate. (2025). ResearchGate.
  • N-Terminal Deprotection - Fmoc removal - Aapptec Peptides. (n.d.). Aapptec.
  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Protheragen.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. (2020). University of California, Irvine.
  • Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential - Pakistan Journal of Pharmaceutical Sciences. (n.d.). Pakistan Journal of Pharmaceutical Sciences.
  • Fmoc-(R)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid - Chem-Impex. (n.d.). Chem-Impex International.
  • 4S-3-Fmoc-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid. (n.d.). Alfa Chemistry.
  • Penicillamine | C5H11NO2S | CID 5852 - PubChem. (n.d.). National Center for Biotechnology Information.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Incorporation of (S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic Acid in Solid-Phase Peptide Synthesis

Introduction: Unlocking Conformational Constraints in Peptide Design In the landscape of peptide science and drug discovery, the ability to modulate the three-dimensional structure of a peptide is paramount to achieving...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Conformational Constraints in Peptide Design

In the landscape of peptide science and drug discovery, the ability to modulate the three-dimensional structure of a peptide is paramount to achieving desired biological activity and stability. Non-canonical amino acids serve as powerful tools in this endeavor, and among them, (S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid, a conformationally restricted proline analogue, offers unique advantages.[1][2] Its rigid thiazolidine ring, featuring gem-dimethyl substitution, effectively locks the peptide backbone, providing a valuable strategy for stabilizing specific secondary structures and enhancing resistance to enzymatic degradation.[2][3]

This comprehensive guide provides detailed application notes and protocols for the successful incorporation of (S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid into peptide sequences using modern Solid-Phase Peptide Synthesis (SPPS) techniques.[4] These protocols are designed for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this building block in their synthetic peptide campaigns.

Understanding the Building Block: Physicochemical Properties

A thorough understanding of the physicochemical properties of (S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is crucial for its effective application in SPPS.

PropertyValueSource
Chemical Formula C21H21NO4S[5]
Molecular Weight 383.46 g/mol [5]
Appearance White crystalline powder[6][7]
Stereochemistry (S)-configuration[8]
Solubility Soluble in common SPPS solvents (DMF, NMP)[9]

The presence of the bulky Fmoc protecting group facilitates its use in the widely adopted Fmoc-based SPPS strategy.[4][10] The thiazolidine ring serves as a masked form of cysteine, which can be unmasked post-synthesis if desired.[11]

Strategic Considerations for Incorporation

The unique structure of (S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid necessitates careful consideration during peptide synthesis to overcome potential challenges, primarily related to steric hindrance.

Diagram: Workflow for Incorporating the Specialized Amino Acid

start Start SPPS Cycle deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling of (S)-Fmoc-5,5-dimethyl- 1,3-thiazolidine-4-carboxylic acid (Optimized Conditions) wash1->coupling wash2 DMF Wash coupling->wash2 capping Optional Capping (e.g., Acetic Anhydride) wash2->capping If coupling is slow next_cycle Proceed to Next Amino Acid Coupling wash2->next_cycle If coupling is efficient capping->next_cycle next_cycle->deprotection Repeat Cycle cleavage Final Cleavage from Resin & Side-Chain Deprotection next_cycle->cleavage After Final Residue purification Peptide Purification (RP-HPLC) cleavage->purification analysis Characterization (Mass Spectrometry) purification->analysis end Final Peptide analysis->end

Caption: A generalized workflow for the incorporation of (S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid in SPPS.

Detailed Protocols

The following protocols have been optimized to ensure high coupling efficiency and minimize potential side reactions.

Protocol 1: Standard Fmoc Deprotection

The removal of the Fmoc group from the N-terminus of the growing peptide chain is a critical step. Standard conditions are generally effective.[12][13]

Reagents:

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the peptidyl-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 5-10 minutes.

  • Drain the deprotection solution.

  • Repeat steps 3-5 one more time.

  • Wash the resin thoroughly with DMF (5 x 10 mL per gram of resin) to remove all traces of piperidine.

Expert Insight: The strong UV absorbance of the dibenzofulvene-piperidine adduct formed during deprotection can be used to monitor the completion of the reaction spectrophotometrically.[4][10]

Protocol 2: Optimized Coupling of (S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic Acid

Due to the steric hindrance from the gem-dimethyl groups, a more potent coupling reagent is recommended to achieve high acylation efficiency.[14]

Recommended Coupling Reagents:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

Reagents:

  • (S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid (3-5 equivalents)

  • HATU or HBTU (3-5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 equivalents)

  • Anhydrous DMF

Procedure:

  • In a separate vessel, pre-activate the (S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid by dissolving it and the coupling reagent (HATU or HBTU) in DMF.

  • Add the base (DIPEA or Collidine) to the activation mixture and allow it to react for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected peptidyl-resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Perform a Kaiser test or other qualitative test to monitor the completion of the coupling reaction. If the test is positive (indicating incomplete coupling), extend the reaction time or perform a second coupling.

  • Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (5 x 10 mL per gram of resin).

Trustworthiness Check: The use of a slight excess of the amino acid and coupling reagent helps to drive the reaction to completion. Monitoring the reaction progress is crucial to ensure a high-purity final product.

Diagram: Coupling Mechanism

cluster_activation Activation cluster_coupling Coupling Fmoc_AA Fmoc-AA-COOH Activated_AA Activated Fmoc-AA Ester Fmoc_AA->Activated_AA Pre-activation HATU HATU/HBTU + Base HATU->Activated_AA Peptide_Bond Fmoc-AA-NH-Peptide-Resin Activated_AA->Peptide_Bond Acylation Resin H2N-Peptide-Resin Resin->Peptide_Bond

Caption: A simplified diagram illustrating the activation and coupling steps in SPPS.

Post-Synthesis Modifications and Cleavage

Protocol 3: Thiazolidine Ring Opening to Cysteine (Optional)

If the desired final peptide contains a cysteine residue at the position of the thiazolidine, a ring-opening step is required.

Reagents:

  • Methoxyamine hydrochloride (MeONH2·HCl)

  • Appropriate buffer (e.g., pH 4-5)

Procedure:

  • After cleavage from the resin and side-chain deprotection, dissolve the crude peptide in an aqueous buffer.

  • Add an excess of methoxyamine hydrochloride.

  • Stir the reaction at room temperature and monitor the conversion by HPLC and mass spectrometry.

  • Purify the resulting cysteine-containing peptide by RP-HPLC.

Authoritative Grounding: The conversion of the thiazolidine to cysteine is a well-established method for introducing a native cysteine residue post-synthesis.[11]

Protocol 4: Final Cleavage and Deprotection

The final step involves cleaving the peptide from the solid support and removing any remaining side-chain protecting groups. The choice of cleavage cocktail depends on the other amino acids present in the sequence.

Standard Cleavage Cocktail (Reagent K):

  • Trifluoroacetic acid (TFA) / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v)

Procedure:

  • Wash the fully assembled peptidyl-resin with dichloromethane (DCM) and dry it under vacuum.

  • Add the cleavage cocktail to the resin (10-20 mL per gram of resin).

  • Stir the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

Expert Insight: The inclusion of scavengers like water, phenol, thioanisole, and EDT is critical to prevent side reactions with sensitive amino acid residues such as tryptophan, methionine, and tyrosine.

Conclusion

The incorporation of (S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid provides a robust strategy for introducing conformational constraints into synthetic peptides. By employing optimized coupling protocols to address the steric bulk of this unique amino acid, researchers can successfully synthesize novel peptides with enhanced structural stability and biological activity. The protocols and insights provided in this guide are intended to empower scientists in their pursuit of innovative peptide-based therapeutics and research tools.

References

  • Direct synthesis of N-terminal thiazolidine-containing peptide thioesters from peptide hydrazides. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • N-Terminal Deprotection - Fmoc removal - Aapptec Peptides. (n.d.). Aapptec. Retrieved from [Link]

  • 5,5-Dimethylthiazolidine-4-carboxylic Acid (DTC) as a Proline Analog With Restricted Conformation. (1990). International Journal of Peptide and Protein Research, 35(6), 501-509. doi:10.1111/j.1399-3011.1990.tb00254.x
  • Rathod, G. K., Misra, R., & Jain, R. (2023). Advances in Peptide Synthesis. In Recent Advances in Pharmaceutical Innovation and Research (pp. 193-213).
  • Methods for Removing the Fmoc Group. (n.d.). Springer Nature Protocols. Retrieved from [Link]

  • Parallel Synthesis of Peptide-Like Macrocycles Containing Imidazole-4,5-dicarboxylic Acid. (2011). Molecules, 16(10), 8629-8643. doi:10.3390/molecules16108629
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (2019). Molecules, 24(9), 1695. doi:10.3390/molecules24091695
  • Methods for Removing the Fmoc Group. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Advances in Fmoc solid-phase peptide synthesis. (2015). Journal of Peptide Science, 21(1), 2-13. doi:10.1002/psc.2706
  • A convenient incorporation of conformationally constrained 5,5-dimethylproline into the ribonuclease A 89-124 sequence by condensation of synthetic peptide fragments. (2003). Journal of Peptide Research, 61(4), 187-196. doi:10.1034/j.1399-3011.2003.00028.x
  • Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. (2024, May 16). Peptide Machines. Retrieved from [Link]

  • Tea Bags for Fmoc Solid-Phase Peptide Synthesis: An Example of Circular Economy. (2021). Polymers, 13(16), 2769. doi:10.3390/polym13162769
  • Fmoc-D-Amino Acids. (n.d.). Aapptec Peptides. Retrieved from [Link]

Sources

Application

Application Note: Fmoc-Cys(Dmt)-OH as a Strategic Tool for N-Terminal Cysteine Peptide Synthesis

Introduction: The N-Terminal Cysteine Challenge The synthesis of peptides featuring an N-terminal cysteine residue presents a unique set of challenges in solid-phase peptide synthesis (SPPS). The free thiol group of cyst...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The N-Terminal Cysteine Challenge

The synthesis of peptides featuring an N-terminal cysteine residue presents a unique set of challenges in solid-phase peptide synthesis (SPPS). The free thiol group of cysteine is highly nucleophilic and susceptible to a variety of undesirable side reactions, including oxidation to form disulfide bonds, alkylation, and reaction with carbocations generated during the cleavage of other side-chain protecting groups. When the cysteine is at the N-terminus, its α-amino group is also involved in peptide bond formation, complicating straightforward synthesis. To address these challenges, a "masked" N-terminal cysteine strategy is often employed, utilizing a cysteine derivative with a temporary protecting group on its side-chain thiol.

This application note details the use of Fmoc-Cys(Dmt)-OH , where "Dmt" refers to a highly acid-labile trityl-type protecting group such as 4-methoxytrityl (Mmt), as a versatile building block for the incorporation of a masked N-terminal cysteine. This approach allows for the selective deprotection of the N-terminal thiol group on the solid support, enabling subsequent on-resin modifications like cyclization or conjugation prior to the final cleavage of the peptide from the resin.

The Rationale for Using Fmoc-Cys(Dmt)-OH

The choice of a protecting group for the N-terminal cysteine is critical and is dictated by the overall synthetic strategy. The key advantage of using a Dmt (e.g., Mmt) group lies in its exceptional acid lability compared to other common cysteine protecting groups like trityl (Trt) or acetamidomethyl (Acm), and also in comparison to the tert-butyl (tBu)-based protecting groups used for other amino acid side chains in standard Fmoc-SPPS.[1]

This differential lability allows for an orthogonal deprotection strategy. The Mmt group can be selectively cleaved on-resin using a very dilute solution of trifluoroacetic acid (TFA), typically 1-2% in dichloromethane (DCM).[2] This mild treatment leaves the tBu-based protecting groups on other residues and the acid-labile linker to the solid support intact. Once the N-terminal thiol is unmasked, it is available for a variety of chemical modifications.

Key Advantages:

  • Orthogonal Deprotection: The high acid sensitivity of the Dmt/Mmt group allows for its removal without affecting other side-chain protecting groups or the resin linkage.[1]

  • On-Resin Manipulation: Exposing the N-terminal thiol while the peptide is still attached to the solid support facilitates high-yield on-resin cyclization, labeling, or conjugation reactions.

  • Compatibility: Fmoc-Cys(Dmt)-OH is fully compatible with standard Fmoc/tBu solid-phase peptide synthesis protocols.[3][4][5]

  • Reduced Side Reactions: Keeping the N-terminal thiol protected until the desired synthetic step minimizes the risk of premature oxidation or other side reactions.

Mechanism of Protection and Deprotection

The Dmt/Mmt group is a bulky trityl-type ether that sterically and electronically protects the sulfur atom of the cysteine side chain. The deprotection mechanism is an acid-catalyzed cleavage.

Deprotection Pathway:

  • Protonation: The ether oxygen of the Dmt/Mmt group is protonated by a strong acid, such as TFA.

  • Carbocation Formation: The protonated group departs as an alcohol, leaving behind a highly stable Mmt carbocation. This stability is due to the electron-donating effect of the methoxy group, which delocalizes the positive charge.

  • Scavenging: The liberated carbocation is trapped by a scavenger, such as triisopropylsilane (TIS), to prevent it from reattaching to the thiol or reacting with other nucleophilic residues in the peptide chain (e.g., tryptophan).[1]

Deprotection_Mechanism Peptide_Resin Peptide-Cys(Mmt)-Resin Protonation Protonation (+ H⁺ from TFA) Peptide_Resin->Protonation 1% TFA in DCM Intermediate Protonated Intermediate Protonation->Intermediate Cleavage Cleavage Intermediate->Cleavage Deprotected_Peptide Peptide-Cys(SH)-Resin Cleavage->Deprotected_Peptide Mmt_Cation Mmt⁺ Carbocation Cleavage->Mmt_Cation Trapped_Cation Trapped Cation Mmt_Cation->Trapped_Cation Reaction with TIS Scavenger Scavenger (TIS) Scavenger->Trapped_Cation SPPS_Workflow start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) wash1->coupling wash2 DMF Wash coupling->wash2 repeat Repeat for each residue wash2->repeat repeat->deprotection Yes final_coupling Couple Fmoc-Cys(Mmt)-OH repeat->final_coupling No final_deprotection Final Fmoc Deprotection final_coupling->final_deprotection end End: Peptide-Cys(Mmt)-Resin final_deprotection->end on_resin_mod On-Resin Modification (Selective Mmt Removal) end->on_resin_mod

Caption: General workflow for SPPS incorporating Fmoc-Cys(Mmt)-OH.

Step-by-Step Procedure:

  • Resin Swelling: Swell the chosen resin (e.g., Rink Amide for a C-terminal amide) in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% (v/v) piperidine in DMF for 5-10 minutes. Repeat once.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) followed by DCM (2-3 times) and then DMF (3-5 times).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the next Fmoc-amino acid (3-5 equivalents relative to resin loading) with an activating agent like DIC (3-5 eq.) and an additive like Oxyma Pure (3-5 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue), indicating incomplete coupling, repeat the coupling step.

  • Washing: Wash the resin as described in step 3.

  • Chain Elongation: Repeat steps 2-5 for each amino acid in the sequence.

  • N-Terminal Coupling: For the final residue, couple Fmoc-Cys(Mmt)-OH using the same procedure as in step 4.

  • Final Fmoc Deprotection: After coupling the N-terminal Fmoc-Cys(Mmt)-OH, perform a final Fmoc deprotection (step 2) to reveal the N-terminal amino group. At this stage, the peptide is resin-bound with a free N-terminus and a Mmt-protected cysteine side chain.

Protocol 2: Selective On-Resin Deprotection of the S-Mmt Group

This protocol describes the selective removal of the Mmt group to expose the N-terminal cysteine thiol for subsequent modification.

ParameterConditionPurpose
Deprotection Reagent 1-2% (v/v) TFA in DCMSelectively cleaves the highly acid-labile Mmt group.
Scavenger 5% (v/v) Triisopropylsilane (TIS)Traps the liberated Mmt carbocation.
Reaction Time 2 minutes, repeated 5-10 timesEnsures complete removal with minimal side reactions.
Temperature Room TemperatureStandard condition for the reaction.

Step-by-Step Procedure:

  • Resin Preparation: Start with the peptide-resin from Protocol 1, which has a free N-terminus and a protected S-Mmt group. Wash the resin thoroughly with DCM (5-7 times) to ensure it is free of DMF.

  • Deprotection Cocktail: Prepare a fresh solution of 1-2% TFA and 5% TIS in DCM.

  • Mmt Cleavage:

    • Add the deprotection cocktail to the resin and agitate for 2 minutes.

    • Drain the solution.

    • Repeat this treatment 5-10 times to ensure complete cleavage of the Mmt group. The resin will often develop a yellow/orange color as the Mmt cation is released.

  • Washing: Wash the resin extensively with DCM (5-7 times) to remove all traces of TFA and the trapped Mmt-scavenger adduct. Follow with DMF washes (3-5 times) if the subsequent reaction is performed in DMF.

  • Confirmation: The presence of a free thiol can be confirmed using the Ellman's test. The peptide-resin is now ready for on-resin modification (e.g., cyclization).

Troubleshooting

IssuePossible CauseRecommended Solution
Incomplete Mmt Deprotection Insufficient TFA concentration or reaction time.Increase the number of 2-minute treatments. If necessary, increase the TFA concentration to 3%, but monitor for premature cleavage from the resin.
Side Reactions during Cleavage Inadequate scavenging of the Mmt carbocation.Ensure TIS is fresh and used at a sufficient concentration (at least 5%).
Premature Peptide Cleavage TFA concentration is too high or exposure is too long.Strictly adhere to the recommended dilute TFA conditions and short reaction times. Use a more stable linker if necessary.
Disulfide Bond Formation Oxidation of the free thiol after deprotection.Perform the subsequent on-resin reaction immediately after Mmt deprotection. Work under an inert atmosphere (N₂ or Ar) if possible.

Conclusion

Fmoc-Cys(Dmt)-OH, particularly in the form of Fmoc-Cys(Mmt)-OH, is an invaluable reagent for the synthesis of complex peptides requiring a free N-terminal cysteine for post-synthetic modifications on the solid support. Its key feature, the highly acid-labile S-protecting group, allows for an elegant and efficient orthogonal deprotection strategy that is fully compatible with standard Fmoc-SPPS. By following the detailed protocols and understanding the underlying chemical principles outlined in this application note, researchers can confidently incorporate masked N-terminal cysteines into their synthetic targets, opening avenues for the creation of cyclic peptides, peptide conjugates, and other intricate molecular architectures.

References

  • Barlos, K., et al. (1993). In Peptides 1992, Proc. 22nd European Peptide Symposium (C. H. Schneider & A. N. Eberle, Eds.), ESCOM, Leiden, pp. 283-284.
  • Barlos, K., et al. (1996). The Mmt group for protection of the thiol function of cysteine. International Journal of Peptide and Protein Research, 47(3), 148-153.
  • Chem-Impex International. Fmoc-S-4-methoxytrityl-L-cysteine. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Zhang, L., & Tam, J. P. (1997). Orthogonal coupling of unprotected peptide segments through thiazolidine formation. Tetrahedron Letters, 38(1), 4375-4378.

Sources

Method

Application Note: Streamlining Solid-Phase Peptide Synthesis of Cysteine-Containing Peptides using Thiazolidine Protection

For Researchers, Scientists, and Drug Development Professionals Introduction: The Cysteine Challenge in SPPS Cysteine is a functionally critical amino acid, prized for its unique thiol (-SH) side chain. This nucleophilic...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Cysteine Challenge in SPPS

Cysteine is a functionally critical amino acid, prized for its unique thiol (-SH) side chain. This nucleophilic group is central to the formation of disulfide bridges that define the tertiary structure and biological activity of many peptides and proteins.[1][2] However, the very reactivity that makes cysteine so valuable also presents significant challenges during solid-phase peptide synthesis (SPPS). Unprotected thiols can readily oxidize to form undesired disulfide-linked dimers or undergo side reactions during coupling and deprotection steps.[3][4]

To circumvent these issues, a robust protecting group strategy is paramount.[3] An ideal protecting group must be stable throughout the iterative cycles of Fmoc-SPPS yet be removable under specific, controlled conditions without damaging the final peptide.[3] While many thiol protecting groups exist, such as Trityl (Trt) and Acetamidomethyl (Acm), they have limitations, including potential premature cleavage or the need for harsh removal conditions.[5]

Thiazolidine (Thz) protection offers a unique and powerful alternative, particularly for synthesizing peptides with an N-terminal cysteine. This strategy involves the acid-catalyzed reaction of the N-terminal cysteine with an aldehyde (e.g., formaldehyde) or ketone to form a cyclic thiazolidine ring. This structure simultaneously protects both the α-amino group and the thiol side chain, offering a distinct advantage in specific synthetic schemes, especially for multi-segment native chemical ligation (NCL).[4][6][7]

The Chemistry of Thiazolidine Protection and Deprotection

The thiazolidine protecting group is formed by the condensation of a 1,2-aminothiol (the N-terminal cysteine) with an aldehyde or ketone. This reaction is typically performed under acidic conditions and is reversible. The stability of the resulting thiazolidine ring is sufficient to withstand the standard basic conditions used for Fmoc group removal during SPPS.

The true utility of the thiazolidine strategy lies in its unique deprotection methods, which unmask the N-terminal cysteine, making it available for subsequent reactions like native chemical ligation.

Key Deprotection Strategies:
  • Methoxyamine Hydrochloride: This is the most common method for thiazolidine ring-opening. The reaction is typically carried out at a slightly acidic pH (around 4-5) in the presence of a large excess of methoxyamine.[4][8] The mechanism involves the formation of an oxime with the aldehyde or ketone that is released upon ring opening, driving the equilibrium towards the deprotected cysteine.[4] A significant drawback is that methoxyamine's high nucleophilicity can lead to side reactions with peptide thioesters, a critical component in NCL.[6][9]

  • Metal-Mediated Deprotection: Palladium (Pd) or Copper (Cu) complexes can act as Lewis acids, coordinating to the sulfur atom and promoting the hydrolysis of the thiazolidine ring.[4][6][10] These methods can be very rapid and efficient, often proceeding to completion in under an hour at neutral pH.[4]

  • Disulfide Exchange: Reagents like 2,2'-dipyridyl disulfide (DPDS) can open the thiazolidine ring under acidic conditions.[11] This process converts the N-terminal residue into an S-pyridylsulfenylated cysteine, which is stable and can be used directly in the next ligation step without purification.[11]

Workflow and Methodologies

Overall Synthesis Strategy

The following diagram illustrates a typical workflow for incorporating a thiazolidine-protected cysteine at the N-terminus of a peptide segment intended for use in a multi-segment ligation strategy.

SPPS_Thz_Workflow cluster_SPPS Fmoc Solid-Phase Peptide Synthesis Resin 1. Start with Resin (e.g., Rink Amide) Elongation 2. Elongate Peptide Chain (Coupling & Fmoc Deprotection) Resin->Elongation Standard Cycles Coupling 3. Couple Boc-Thz-OH as final residue Elongation->Coupling Thz_AA Boc-Thz-OH (Building Block) Thz_AA->Coupling Cleavage 4. Cleave Peptide from Resin (TFA) Coupling->Cleavage Purify1 5. Purify Thz-Peptide (RP-HPLC) Cleavage->Purify1 Deprotection 6. Thz Deprotection (e.g., Methoxyamine) Purify1->Deprotection NCL 7. Native Chemical Ligation with Peptide-Thioester Deprotection->NCL

Caption: General workflow for SPPS using a thiazolidine-protected N-terminal cysteine.

Mechanism of Thiazolidine Deprotection with Methoxyamine

The deprotection of a thiazolidine ring using methoxyamine is an equilibrium-driven process. The ring is in equilibrium with the open-chain Schiff base/imine form. Methoxyamine traps the released aldehyde (formaldehyde in this case), forming a stable methyloxime and shifting the equilibrium to favor the fully deprotected N-terminal cysteine.

Caption: Methoxyamine-mediated deprotection of an N-terminal thiazolidine. (Note: Image placeholders are used as DOT language cannot render chemical structures).

Detailed Protocols

Protocol 1: On-Resin Synthesis of a Thiazolidine-Protected Peptide

This protocol assumes a standard manual Fmoc-SPPS procedure on a 0.1 mmol scale using Rink Amide resin.

  • Resin Swelling: Swell Rink Amide resin (0.1 mmol) in dimethylformamide (DMF) for 30 minutes in a fritted syringe.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the first Fmoc-protected amino acid (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and HOBt (0.4 mmol, 4 eq.) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) and pre-activate for 2 minutes.

    • Add the activation mixture to the resin and couple for 1-2 hours.

    • Monitor coupling completion with a Kaiser test.

    • Wash the resin as in step 2.

  • Chain Elongation: Repeat step 3 for all subsequent amino acids in the sequence.

  • Coupling of the N-Terminal Thiazolidine:

    • For the final residue, use Boc-Thz-OH (0.4 mmol, 4 eq.) instead of an Fmoc-protected amino acid.

    • Perform the coupling reaction as described in step 3. The use of the Boc group on the thiazolidine nitrogen prevents its participation in the coupling reaction.

  • Final Wash: After the final coupling, wash the peptidyl-resin extensively with DMF (5x), DCM (5x), and methanol (3x), then dry under vacuum.

Protocol 2: Cleavage and Deprotection of Thz-Peptide
  • Resin Cleavage:

    • Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS). Use approximately 10 mL per gram of resin.

    • Add the cocktail to the dried peptidyl-resin and react for 2-3 hours at room temperature. This removes all acid-labile side-chain protecting groups (like t-butyl, trityl) and cleaves the peptide from the resin. The thiazolidine ring remains intact.[12]

    • Filter the resin and collect the TFA solution.

  • Peptide Precipitation: Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Purification: Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the crude Thz-protected peptide using reverse-phase HPLC.

  • Thiazolidine Ring Opening (Methoxyamine Method):

    • Dissolve the purified Thz-peptide in a buffer of 6 M Guanidine HCl, 0.2 M phosphate, adjusted to pH 4.0.[8]

    • Prepare a 0.2 M solution of methoxyamine hydrochloride in the same buffer.[8]

    • Add the methoxyamine solution to the peptide solution.

    • Incubate the reaction at 37°C for 2-4 hours.[8]

    • Monitor the deprotection by analytical HPLC and mass spectrometry.

    • Once complete, the peptide with the free N-terminal cysteine is ready for use in ligation, typically after buffer exchange or desalting.

Key Considerations and Troubleshooting

Parameter/IssueRecommendation/Rationale
Choice of Thz Building Block Boc-Thz-OH is commonly used for the final coupling step in an Fmoc-SPPS strategy. The Boc group is stable to piperidine but is removed during the final TFA cleavage, leaving the thiazolidine intact.
Incomplete Thz Deprotection Deprotection is an equilibrium process. Ensure a sufficient excess of the aldehyde scavenger (e.g., methoxyamine) is used. Increasing the temperature (e.g., to 55°C) can accelerate the reaction, but monitor for peptide degradation.[8]
Side Reactions with Thioesters When using the methoxyamine method for a subsequent NCL reaction, be aware that methoxyamine can cap the essential C-terminal thioester of the other peptide segment.[6][9] Consider alternative deprotection (Pd, Cu, DPDS) or use a newly developed aldehyde scavenger that is compatible with thioesters.[13][14]
Racemization Cysteine residues, especially when C-terminal, are prone to racemization during activation and coupling.[1] Using efficient coupling reagents like HBTU/HOBt or HATU can minimize this risk. The use of pseudoproline dipeptides containing cysteine can also significantly reduce racemization.[12]

Conclusion

The use of thiazolidine to protect N-terminal cysteine offers a robust and versatile strategy in solid-phase peptide synthesis. It is particularly valuable for the convergent synthesis of large peptides and proteins via native chemical ligation, where the controlled unmasking of the N-terminal cysteine is critical. While the classic methoxyamine deprotection method is effective, its limitations have spurred the development of alternative metal-based and disulfide-exchange methods that offer greater compatibility with sensitive functionalities like thioesters. By understanding the underlying chemistry and carefully selecting the deprotection strategy, researchers can effectively leverage thiazolidine protection to streamline the synthesis of complex cysteine-containing peptides.

References

  • Góngora-Benítez, M., et al. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Digital CSIC. [Link]

  • Advent Chembio. (n.d.). Fmoc-Cys-OH: A Comprehensive Guide to its Properties, Applications, and Synthesis. [Link]

  • ResearchGate. (n.d.). Direct synthesis of N-terminal thiazolidine-containing peptide thioesters from peptide hydrazides. [Link]

  • Zhang, Z., et al. (n.d.). Thiazolidine deprotection using an organic solvent extractable aldehyde scavenger for one-pot four-segment ligation. [Link]

  • White, C. J., et al. (2014). Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement in Fmoc-Based Solid-Phase Peptide Synthesis. Organic Letters, ACS Publications. [Link]

  • Spears, R. J., & Chudasama, V. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, RSC Publishing. [Link]

  • Kamo, N., et al. (2021). Thiazolidine Deprotection by 2-Aminobenzamide-based Aldehyde Scavenger for One-pot Multiple Peptide Ligation. ChemRxiv. [Link]

  • Torikai, K., et al. (n.d.). A novel ring opening reaction of peptide N-terminal thiazolidine with 2,2′-dipyridyl disulfide (DPDS) efficient for protein chemical synthesis. ResearchGate. [Link]

  • Kamo, N., et al. (2021). Thiazolidine Deprotection by 2-Aminobenzamide-Based Aldehyde Scavenger for One-Pot Multiple Peptide Ligation. S3 Amazonaws. [Link]

  • Zhang, C., et al. (2022). Catalyst-free thiazolidine formation chemistry enables the facile construction of peptide/protein–cell conjugates (PCCs) at physiological pH. RSC Chemical Biology. [Link]

  • Sato, K., et al. (2019). Direct synthesis of N-terminal thiazolidine-containing peptide thioesters from peptide hydrazides. Shizuoka University Institutional Repository. [Link]

  • Kamo, N., et al. (2022). Repetitive Thiazolidine Deprotection Using a Thioester-Compatible Aldehyde Scavenger for One-Pot Multiple Peptide Ligation. ResearchGate. [Link]

  • Kamo, N., et al. (2022). Repetitive Thiazolidine Deprotection Using a Thioester-Compatible Aldehyde Scavenger for One-Pot Multiple Peptide Ligation. PubMed. [Link]

  • Quayle, P. J. A., et al. (2020). Applications of Thiol-Ene Chemistry for Peptide Science. PMC, NIH. [Link]

  • Advent Chembio. (n.d.). Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool. [Link]

Sources

Application

Application Note & Protocols: Mastering the Challenge of Coupling Sterically Hindered Amino Acids like Fmoc-Dmt-OH

For Researchers, Scientists, and Drug Development Professionals Introduction: The Unique Challenge of Sterically Hindered Amino Acids In the realm of solid-phase peptide synthesis (SPPS), the incorporation of sterically...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Challenge of Sterically Hindered Amino Acids

In the realm of solid-phase peptide synthesis (SPPS), the incorporation of sterically hindered amino acids presents a significant hurdle to achieving high purity and yield. Amino acids such as Fmoc-Dmt-OH (N-α-Fmoc-D-2,3-dimethyl-tyrosine) and others with bulky side chains or α,α-disubstitution, like Fmoc-Aib-OH (2-aminoisobutyric acid), can dramatically slow down the kinetics of peptide bond formation. This sluggish reactivity increases the likelihood of incomplete couplings, leading to deletion sequences that are often difficult to separate from the target peptide. Furthermore, aggressive coupling conditions employed to overcome this steric barrier can elevate the risk of side reactions, most notably racemization.[1][2]

This technical guide provides an in-depth exploration of the most effective coupling strategies for sterically hindered amino acids, with a practical focus on Fmoc-Dmt-OH. We will delve into the mechanistic rationale behind reagent selection and provide detailed, field-proven protocols to empower researchers to confidently incorporate these challenging building blocks into their peptide sequences.

Understanding the Mechanism of Peptide Bond Formation

At its core, peptide synthesis involves the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another.[3][4] This process requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. Coupling reagents facilitate this activation by converting the carboxyl group into a more reactive intermediate.[3][4] The efficiency of this activation and the stability of the resulting intermediate are paramount, especially when dealing with sterically demanding residues.

Choosing the Right Coupling Reagent: A Comparative Analysis

Standard coupling reagents like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are often insufficient for driving the acylation of sterically hindered amino acids to completion.[1] More potent activating reagents are required. The choice of coupling reagent is a critical determinant of success.[5]

Uronium/Aminium and Phosphonium Salt-Based Reagents

Modern peptide synthesis heavily relies on uronium/aminium and phosphonium salt-based coupling reagents. These reagents generate highly reactive activated esters in situ, significantly accelerating the coupling reaction.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and its analogues are considered among the most effective coupling reagents, particularly for difficult sequences.[1][6] They react with the carboxylic acid to form a highly reactive OAt-ester.[1]

  • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also powerful reagents, forming OBt and O-6-ClBt esters, respectively. HCTU is generally more reactive than HBTU.[1]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) offers coupling efficiencies comparable or even superior to HATU.[1][5] A key advantage of COMU is its improved safety profile, as it is based on OxymaPure® and is non-explosive.[1][5]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is a phosphonium salt-based reagent that also forms a reactive OBt-ester.[7]

The general mechanism for uronium/aminium salt-based coupling is illustrated below:

Uronium_Salt_Mechanism cluster_activation Activation cluster_coupling Coupling Fmoc_AA_COOH Fmoc-AA-COOH Activated_Ester Highly Reactive Activated Ester Fmoc_AA_COOH->Activated_Ester + Uronium Salt + Base Uronium_Salt Uronium/Aminium Salt (e.g., HATU, HBTU) Base Base (e.g., DIPEA) Resin_NH2 Resin-Peptide-NH2 Peptide_Bond New Peptide Bond Activated_Ester->Peptide_Bond + Resin-Peptide-NH2 DIC_Oxyma_Mechanism cluster_activation Activation cluster_coupling Coupling Fmoc_AA_COOH Fmoc-AA-COOH O_Acylisourea O-Acylisourea (Intermediate) Fmoc_AA_COOH->O_Acylisourea + DIC DIC DIC OxymaPure OxymaPure Oxyma_Ester Oxyma-Ester (Active Ester) O_Acylisourea->Oxyma_Ester + OxymaPure Resin_NH2 Resin-Peptide-NH2 Peptide_Bond New Peptide Bond Oxyma_Ester->Peptide_Bond + Resin-Peptide-NH2

Figure 2: Mechanism of DIC/OxymaPure-mediated coupling.

Comparative Data of Recommended Coupling Reagents

Coupling ReagentReagent TypeRelative ReactivityKey AdvantagesConsiderations
HATU Aminium/Uronium SaltVery HighExcellent for hindered couplings; rapid kinetics. [1][6]Higher cost; potential for guanidinylation side reaction if not pre-activated. [8]
HCTU Aminium/Uronium SaltHighMore reactive than HBTU. [1]
COMU Aminium/Uronium SaltVery HighComparable or superior to HATU; improved safety profile (non-explosive). [1][5]
DIC/OxymaPure® Carbodiimide/AdditiveHighCost-effective; low racemization; stable under microwave conditions. [9][10]
PyBOP Phosphonium SaltModerate-HighEfficient, with less hazardous byproducts than BOP. [7]Can be less effective for the most challenging couplings compared to HATU/COMU.

Strategies for Optimizing Difficult Couplings

Beyond the choice of coupling reagent, several strategic adjustments can be made to ensure the successful incorporation of sterically hindered amino acids.

  • Double Coupling: This involves repeating the coupling step with a fresh solution of activated amino acid. It is a common and effective method to drive the reaction to completion. [1]* Increased Reaction Time and Temperature: Steric hindrance slows the reaction rate, so extending the coupling time (e.g., from 1-2 hours to overnight) can be beneficial. [1]Gentle heating or the use of microwave-assisted peptide synthesis (MA-SPPS) can also be highly effective, though caution must be exercised to minimize racemization. [1][11]* Solvent Choice: N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties, which can help to reduce peptide aggregation. [1]* Acyl Fluoride Formation: For extremely hindered couplings where even potent uronium/phosphonium reagents fail, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy. [1][12]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the coupling of sterically hindered amino acids like Fmoc-Dmt-OH.

Protocol 1: Double Coupling using HATU

This protocol is recommended for most sterically hindered amino acids.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Dmt-OH (or other hindered amino acid)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or N-methylpyrrolidone (NMP)

  • Dichloromethane (DCM)

Procedure:

First Coupling:

  • Resin Preparation: Ensure the N-terminal Fmoc group on the resin-bound peptide is fully deprotected (typically with 20% piperidine in DMF) and the resin is thoroughly washed with DMF.

  • Pre-activation: In a separate vessel, dissolve Fmoc-Dmt-OH (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF. Add DIPEA (8 equivalents) and allow the pre-activation to proceed for 1-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 45-60 minutes at room temperature.

  • Washing: Wash the resin thoroughly with DMF.

Second Coupling: 5. Repeat steps 2 through 4 with a fresh solution of activated amino acid. 6. Final Wash: After the second coupling, wash the resin thoroughly with DMF and then DCM to prepare for the next deprotection step. [1]

Protocol 2: Coupling using DIC/OxymaPure®

This protocol is a robust and cost-effective alternative to uronium/aminium salt-based methods.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Dmt-OH (or other hindered amino acid)

  • DIC

  • OxymaPure®

  • DMF or NMP

  • DCM

Procedure:

  • Resin Preparation: As described in Protocol 1.

  • Coupling Cocktail Preparation (In-situ activation): In a separate vessel, dissolve Fmoc-Dmt-OH (3 equivalents) and OxymaPure® (3 equivalents) in DMF.

  • Coupling: Add the solution from step 2 to the resin. Immediately add DIC (3 equivalents) to the resin slurry. Agitate the mixture for 1-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended.

  • Monitoring: The completion of the coupling reaction can be monitored using a qualitative method such as the Kaiser test. A negative test (yellow beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF and DCM.

  • Optional Double Coupling: If the Kaiser test is positive, indicating incomplete coupling, repeat steps 2-5.

Coupling_Workflow start Start: Fmoc-deprotected peptide-resin prepare_reagents Prepare Activated Amino Acid Solution (e.g., HATU/DIPEA or DIC/Oxyma) start->prepare_reagents coupling Add Activated Amino Acid to Resin and Agitate prepare_reagents->coupling monitor Monitor Reaction (e.g., Kaiser Test) coupling->monitor wash Wash Resin (DMF, DCM) monitor->wash Negative double_couple Perform Second Coupling monitor->double_couple Positive next_cycle Proceed to Next Deprotection Cycle wash->next_cycle double_couple->wash

Figure 3: General experimental workflow for coupling sterically hindered amino acids.

Troubleshooting and Final Considerations

  • Racemization: While the recommended reagents have a low propensity for racemization, this risk increases with prolonged coupling times and elevated temperatures. [8][11]For particularly sensitive amino acids, using a weaker base like 2,4,6-collidine in place of DIPEA can help to minimize epimerization. [11][13]* Aggregation: As the peptide chain elongates, it can aggregate, further hindering coupling reactions. The use of NMP as a solvent and, in some cases, the incorporation of "difficult sequence" disrupting elements can be beneficial. [1]* Aspartimide Formation: This is a common side reaction involving aspartic acid residues, particularly when followed by small amino acids like glycine. [2][14]While not directly related to the coupling of hindered amino acids, it is a critical consideration in the overall synthesis strategy. The use of backbone-protecting groups on the preceding amino acid can mitigate this issue. [8][14] By understanding the underlying principles of peptide bond formation and strategically selecting the appropriate coupling reagents and reaction conditions, researchers can successfully navigate the challenges posed by sterically hindered amino acids like Fmoc-Dmt-OH, enabling the synthesis of complex and novel peptides for a wide range of applications.

References

  • Vertex AI Search. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • Katritzky, A. R., et al. "Efficient Peptide Coupling Involving Sterically Hindered Amino Acids." The Journal of Organic Chemistry, 2007.
  • BenchChem. Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Katritzky, A. R., et al. "Efficient peptide coupling involving sterically hindered amino acids." The Journal of Organic Chemistry, 2007.
  • Due-Hansen, M. E., et al. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Organic & Biomolecular Chemistry, 2015.
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. 2024.
  • Palasek, S. A., et al. "Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis." Journal of Peptide Science, 2007.
  • ResearchGate. What is coupling reagents in peptide synthesis?.
  • BenchChem.
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • YouTube. HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. 2021.
  • El-Faham, A., & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 2011.
  • Valeur, E., & Bradley, M. "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey." Organic Process Research & Development, 2009.
  • BenchChem.
  • BenchChem. Application Notes and Protocols for Utilizing HATU in the Synthesis of Difficult Peptide Sequences.
  • UCI Department of Chemistry.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • Aapptec Peptides. Coupling Reagents.
  • The Royal Society of Chemistry. In-situ Fmoc Removal – A Sustainable Solid-Phase Peptide Synthesis Approach.
  • BenchChem. A Comparative Guide to Coupling Reagents for Fmoc-DL-Phe-OH in Peptide Synthesis.
  • Bomat. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • BenchChem.
  • Luxembourg Bio Technologies. Peptide/Amide bond Synthesis – OxymaPure®.
  • Subirós-Funosas, A., & Albericio, F. "OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis." Israel Journal of Chemistry, 2020.
  • de la Torre, B. G., & Albericio, F. "Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis." Chemistry – A European Journal, 2020.
  • El-Faham, A., & Albericio, F. "Developments in peptide and amide synthesis." Luxembourg Bio Technologies.
  • El-Faham, A., & Albericio, F. "COMU: A third generation of uronium-type coupling reagents." Journal of Peptide Science, 2009.
  • ACS Combinatorial Science.
  • Royal Society of Chemistry. Scheme 1 Reagents and conditions: a)
  • Hioki, K., et al. "Useful Reagents for Introduction of Boc and Fmoc Protective Groups to Amines: Boc-DMT and Fmoc-DMT." Synthesis, 2006.
  • Martelli, G., et al. "Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media." Molecules, 2021.
  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Coin, I., et al. "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science, 2007.
  • The Royal Society of Chemistry. Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution.
  • Organic Syntheses. 3 - Organic Syntheses Procedure.
  • ResearchGate.
  • Royal Society of Chemistry. Green Chemistry - In situ Fmoc removal.

Sources

Method

Fmoc deprotection conditions for peptides containing (S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid.

Application Note & Protocol Guide Topic: Optimized Fmoc Deprotection Conditions for Peptides Containing (S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid (Fmoc-Dmt-OH) Audience: Researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Optimized Fmoc Deprotection Conditions for Peptides Containing (S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid (Fmoc-Dmt-OH)

Audience: Researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS).

Abstract

(S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid (Dmt) is a crucial pseudoproline dipeptide analog used in peptide synthesis to serve as a protected precursor to N-terminal cysteine or, more accurately, penicillamine. Its thiazolidine ring structure effectively prevents common side reactions associated with cysteine, such as racemization and disulfide bond formation during synthesis. However, the steric bulk of the gem-dimethyl group on the thiazolidine ring presents unique challenges for the standard Nα-Fmoc deprotection step. This guide provides a detailed analysis of the underlying chemical principles, potential side reactions, and optimized protocols for the efficient removal of the Fmoc group from Dmt-containing peptides, ensuring high-yield and high-purity synthesis.

Introduction: The Strategic Value of Fmoc-Dmt-OH

In modern solid-phase peptide synthesis (SPPS), the Fmoc/tBu strategy is dominant due to its mild, base-labile deprotection conditions.[1] While effective for most amino acids, residues like cysteine can introduce complications. The high nucleophilicity of the cysteine thiol group, even when protected with a trityl (Trt) group, can lead to side reactions.

Fmoc-Dmt-OH is an elegant solution to this problem. It is incorporated into the peptide chain like any other amino acid.[2] The thiazolidine ring acts as a robust, traceless protecting group for the cysteine backbone. This ring remains intact during the iterative cycles of Fmoc deprotection and coupling. The desired N-terminal penicillamine (a cysteine analog with two methyl groups on the β-carbon) is then unmasked during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin.[3][4] The primary challenge, therefore, is to ensure complete and efficient Fmoc removal at each step without compromising the integrity of the Dmt residue or the growing peptide chain.

Core Principles: The Chemistry of Dmt in SPPS

The Standard Fmoc Deprotection Mechanism

The removal of the Fmoc group is a base-catalyzed β-elimination reaction. A secondary amine, typically piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring.[5] This generates a carbanion, leading to the elimination of dibenzofulvene (DBF) and the release of the free N-terminal amine. The piperidine also acts as a scavenger, trapping the electrophilic DBF to form a stable adduct.[6]

The Dmt Challenge: Steric Hindrance

The key structural feature of the Dmt residue is the gem-dimethyl substitution at the C5 position of the thiazolidine ring. This steric bulk can significantly hinder the approach of the piperidine base to the N-terminal Fmoc group.

  • Causality: Incomplete deprotection is a major risk. If the Fmoc group is not fully removed, the subsequent amino acid coupling will fail at that site, leading to a deletion sequence (n-1 peptide). This drastically reduces the yield of the target peptide and complicates purification. Standard deprotection times (e.g., 2 x 10 minutes) may be insufficient.[7][8]

Thiazolidine Ring Stability

The thiazolidine ring is generally stable under the basic conditions of Fmoc deprotection.[9] The ring-opening to generate the free thiol is an acid-catalyzed process, which is intentionally delayed until the final cleavage step.[3] Therefore, premature ring opening during the synthesis cycles is not a primary concern with standard protocols.

Experimental Protocols & Methodologies

The following protocols are designed to ensure complete Fmoc deprotection for Dmt-containing peptides. The choice of protocol depends on the sequence and the sensitivity of adjacent amino acids.

Protocol 1: Extended Standard Deprotection

This protocol is recommended for most sequences containing Dmt and is designed to overcome the steric hindrance by increasing the reaction time.

Materials:

  • Peptide-resin with N-terminal Fmoc-Dmt

  • Deprotection Solution: 20% piperidine in high-purity N,N-Dimethylformamide (DMF)

  • DMF, peptide synthesis grade

  • Kaiser Test Kit (Reagents A, B, C)[10]

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Pre-wash: Drain the swelling solvent and wash the resin with DMF (3 x 1 min).

  • First Deprotection: Add the 20% piperidine/DMF solution to the resin (approx. 10 mL per gram of resin). Agitate for 5 minutes.[10]

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh aliquot of the 20% piperidine/DMF solution. Agitate for 20-25 minutes.

  • Washing: Drain the solution and wash the resin thoroughly with DMF (6-8 x 1 min) to remove all traces of piperidine.

  • Monitoring (Critical Step): Perform a Kaiser test on a small sample of beads.

    • Positive Result (Blue Beads): Indicates successful and complete Fmoc deprotection. Proceed to the next coupling step.

    • Negative Result (Yellow/Clear Beads): Indicates incomplete deprotection. Repeat steps 5-7. If the test remains negative, proceed to Protocol 2 or the Troubleshooting section.

Protocol 2: Mild Deprotection for Sensitive Sequences

For sequences containing residues prone to base-catalyzed side reactions (e.g., aspartimide formation from Asp-Gly or Asp-Ser sequences), a milder deprotection cocktail can mitigate these risks while still effectively removing the Fmoc group from Dmt.[11][12]

Materials:

  • Peptide-resin with N-terminal Fmoc-Dmt

  • Mild Deprotection Solution: 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and 2% piperidine in DMF.

  • DMF, peptide synthesis grade

  • Kaiser Test Kit

Procedure:

  • Resin Swelling & Pre-wash: Follow steps 1 and 2 from Protocol 1.

  • First Deprotection: Add the mild deprotection solution. Agitate for 5 minutes.

  • Drain: Drain the solution.

  • Second Deprotection: Add a fresh aliquot of the mild deprotection solution. Agitate for 20-25 minutes.

  • Washing: Drain and wash thoroughly with DMF (6-8 x 1 min).

  • Monitoring: Perform a Kaiser test as described in Protocol 1 to confirm complete deprotection before proceeding.

Validation & Data Analysis

To validate the efficacy of these protocols, we recommend synthesizing a model peptide, such as Ac-Tyr-Gly-Dmt-Phe-Gly-NH₂ , on a Rink Amide resin.

Workflow for Validation

G cluster_synthesis SPPS cluster_deprotection Fmoc Deprotection cluster_completion Synthesis Completion cluster_analysis Analysis s1 Assemble Ac-Tyr-Gly- s2 Couple Fmoc-Dmt-OH s1->s2 s3 Split Resin into Two Batches s2->s3 p1 Batch A: Protocol 1 (20% Piperidine) s3->p1 p2 Batch B: Protocol 2 (2% DBU/Pip) s3->p2 c1 Couple Fmoc-Phe-OH & Fmoc-Gly-OH to Both Batches p1->c1 p2->c1 c2 Final Cleavage & Deprotection (TFA Cocktail) c1->c2 a1 RP-HPLC Analysis c2->a1 Analyze Crude Peptides a2 LC-MS Analysis a1->a2 result Compare Purity, Yield, and Side Products a2->result

Caption: Experimental workflow for validating Dmt deprotection protocols.

Data Presentation: Expected Outcomes
ParameterProtocol 1 (20% Piperidine)Protocol 2 (2% DBU/Pip)Rationale
Target Peptide Purity High (>90%)High (>90%)Both protocols, when monitored, should yield high-purity product.
Yield GoodGoodEffective deprotection leads to minimal deletion sequences, preserving yield.
Deletion Peptide (n-1) Low (<5%)Low (<5%)The extended time is designed to minimize this primary side product.
Aspartimide (if applicable) Potential riskLower riskDBU is known to reduce the incidence of aspartimide formation.[11]
Deprotection Time ~30 min~30 minTotal time is comparable, emphasizing thoroughness over speed.

Mechanism Visualization: From Protected to Active Peptide

The journey of the Dmt residue involves two key transformations: the base-mediated Fmoc deprotection during synthesis and the acid-mediated ring opening during final cleavage.

Caption: Key transformations of the Dmt residue during SPPS.

Troubleshooting & Expert Insights

  • Persistent Negative Kaiser Test: If the Kaiser test remains negative after extended deprotection, this may indicate severe peptide aggregation. Consider switching to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or adding a chaotropic salt (e.g., LiCl) to the deprotection solution to disrupt secondary structures.

  • Choosing the Right Protocol: For short peptides (<15 residues) without sensitive sequences, Protocol 1 is generally sufficient and cost-effective. For longer peptides or those containing Asp, Asn, or Gln, Protocol 2 is a safer choice to prevent unwanted side reactions.[13]

  • Final Cleavage: The thiazolidine ring opening requires strong acid. A standard cleavage cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5) for 2-4 hours is typically sufficient to both cleave the peptide from the resin and fully deprotect the Dmt residue to penicillamine.[14]

Conclusion

The use of Fmoc-Dmt-OH is a powerful strategy for the synthesis of cysteine/penicillamine-containing peptides, effectively circumventing common side reactions. The primary challenge of steric hindrance during Fmoc deprotection can be reliably overcome by extending reaction times and confirming completion with diligent monitoring via the Kaiser test. For sensitive sequences, milder deprotection reagents like DBU/piperidine offer an effective alternative. By applying the optimized protocols and understanding the chemical principles outlined in this guide, researchers can confidently incorporate Dmt into their synthetic schemes, leading to higher quality peptides and more reliable scientific outcomes.

References

  • BenchChem. "Application Notes and Protocols for Fmoc Deprotection in Solid-Phase Peptide Synthesis." BenchChem. Accessed January 15, 2026.
  • Chen, C.-C., et al. "A mild removal of Fmoc group using sodium azide." Amino Acids, 2009.
  • GenScript. "Terminology of Antibody Drug for Fmoc Deprotection." GenScript. Accessed January 15, 2026. [Link]

  • ResearchGate. "Proposed mechanism of thiazoline ring formation." ResearchGate. Accessed January 15, 2026. [Link]

  • ResearchGate. "A novel ring opening reaction of peptide N-terminal thiazolidine with 2,2′-dipyridyl disulfide (DPDS) efficient for protein chemical synthesis." ResearchGate. Accessed January 15, 2026. [Link]

  • Duflocq, S., et al. "One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups." RSC Advances, 2020. [Link]

  • Albericio, F., et al. "Green Chemistry - In situ Fmoc removal." Green Chemistry, 2017.
  • Fields, G. B. "Methods for Removing the Fmoc Group." Methods in Enzymology, 1997.
  • Guryev, O. V., et al. "Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls." ACS Combinatorial Science, 2020. [Link]

  • Zhang, C., et al. "Catalyst-free thiazolidine formation chemistry enables the facile construction of peptide/protein–cell conjugates (PCCs) at physiological pH." Chemical Science, 2023. [Link]

  • Diva-portal.org. "Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH." Diva-portal.org. Accessed January 15, 2026. [Link]

  • AAPPTec. "Planning a Peptide Synthesis." AAPPTec. Accessed January 15, 2026. [Link]

  • Biotage. "How To: Measure and Optimize the Removal of MMT Protecting Groups." Biotage. Accessed January 15, 2026. [Link]

  • Miller, S. C. "Deprotection Strategies for Thioimidates during Fmoc Solid-Phase Peptide Synthesis: A Safe Route to Thioamides." Organic Letters, 2019. [Link]

  • Li, H., et al. "Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis." Molecules, 2022. [Link]

  • Subiros-Funosas, R., et al. "Methods and protocols of modern solid phase peptide synthesis." Methods in Molecular Biology, 2014.
  • LookChem. "(s)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid suppliers USA." LookChem. Accessed January 15, 2026. [Link]

  • MDPI. "Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?" Molecules, 2021. [Link]

  • ResearchGate. "Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases." ResearchGate. Accessed January 15, 2026. [Link]

  • Fields, G. B., et al. "Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis." Peptide Research, 1991.
  • ResearchGate. "Side reactions in peptide synthesis." ResearchGate. Accessed January 15, 2026. [Link]

  • De Luca, S., et al. "Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif." Journal of Peptide Science, 2025. [Link]

Sources

Application

use of Fmoc-Dmt-OH in the synthesis of cyclic peptides.

Leveraging Fmoc-Dmt-OH for the Synthesis of Conformationally Constrained Cyclic Peptides Abstract Cyclic peptides have emerged as a promising class of therapeutics, bridging the gap between small molecules and large biol...

Author: BenchChem Technical Support Team. Date: January 2026

Leveraging Fmoc-Dmt-OH for the Synthesis of Conformationally Constrained Cyclic Peptides

Abstract

Cyclic peptides have emerged as a promising class of therapeutics, bridging the gap between small molecules and large biologics. Their constrained macrocyclic structure often imparts enhanced metabolic stability, target affinity, and cell permeability compared to their linear counterparts. A key challenge in their development is the precise control of conformation to achieve optimal biological activity. The incorporation of unnatural, sterically hindered amino acids is a powerful strategy to address this. This guide provides a detailed examination of Fmoc-Dmt-OH (Fmoc-2',6'-dimethyl-L-tyrosine), a critical building block for inducing conformational rigidity in cyclic peptides. We will explore the mechanistic advantages of the Dmt residue and provide comprehensive, field-tested protocols for its use in solid-phase peptide synthesis (SPPS) and on-resin cyclization.

Introduction: The Power of Conformational Constraint in Cyclic Peptides

Cyclic peptides are of immense interest in drug discovery due to their unique combination of properties: a large surface area for target interaction, similar to biologics, and improved stability and synthetic accessibility, akin to small molecules.[1] The cyclization of a peptide backbone dramatically reduces its conformational flexibility. This pre-organization can lower the entropic penalty of binding to a biological target, leading to a significant increase in affinity and selectivity.

However, the final conformation of a cyclic peptide is highly dependent on its primary sequence. The introduction of non-proteinogenic amino acids provides a sophisticated tool to rationally design and stabilize desired secondary structures. One of the most effective residues for this purpose is 2',6'-dimethyl-L-tyrosine (Dmt).

Fmoc-Dmt-OH: The Building Block for Bioactivity Enhancement

Fmoc-Dmt-OH is the standard N-α-Fmoc protected derivative of Dmt used in modern solid-phase peptide synthesis (SPPS).[2][3] The defining feature of Dmt is the presence of two methyl groups on the aromatic ring of the tyrosine side chain.

Chemical Structure of Fmoc-Dmt-OH

Caption: Structure of Fmoc-Dmt-OH.

The Causality Behind Dmt's Efficacy

The two methyl groups at the 2' and 6' positions of the phenolic ring act as formidable steric shields. This has two profound consequences:

  • Restricted Chi (χ) Angle Rotation: The Cα-Cβ and Cβ-Cγ bond rotations (χ1 and χ2 angles) of the side chain are severely restricted. This forces the peptide backbone into a more defined local conformation, which can guide the global fold of the peptide upon cyclization.

  • Enhanced Receptor Affinity and Potency: By locking the side chain into a specific orientation, Dmt can promote a "bioactive conformation" that is pre-organized for optimal interaction with a receptor. This has been extensively documented in the field of opioid peptides, where substituting Tyr¹ with Dmt¹ can increase receptor affinity and potency by orders of magnitude.[4][5][6][7][8] The substitution leads to a significant increase in binding affinity to the mu-opioid receptor (MOR).[7] This effect is attributed to the Dmt moiety being a driving force for high potency.[7]

  • Increased Enzymatic Stability: The steric bulk of the Dmt residue can shield adjacent peptide bonds from proteolytic cleavage, thereby increasing the peptide's in vivo half-life.[7]

Experimental Workflow: From Linear Precursor to Cyclic Product

The synthesis of a Dmt-containing cyclic peptide follows a logical progression of well-defined stages using Fmoc-based SPPS. The on-resin cyclization approach is highly recommended as it leverages the "pseudo-dilution" effect of the solid support to favor intramolecular cyclization over intermolecular oligomerization.[9]

Caption: General workflow for Dmt-containing cyclic peptide synthesis.

Detailed Protocols

These protocols are designed for a standard 0.1 mmol synthesis scale. Adjustments may be necessary based on the specific peptide sequence and available equipment.

Protocol 1: Synthesis of the Linear Peptide Precursor

This protocol details the assembly of the linear peptide on a solid support using a manual or automated synthesizer.[2][10]

Materials:

  • Rink Amide resin (for C-terminal amide peptides) or pre-loaded Wang/2-CTC resin.

  • Fmoc-protected amino acids, including Fmoc-Dmt-OH.

  • Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF).

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine).

  • Solvents: DMF, Dichloromethane (DCM).

Procedure:

  • Resin Preparation:

    • Place 0.1 mmol of resin in a reaction vessel.

    • Swell the resin in DMF for at least 1 hour.[11] Drain the solvent.

  • Initial Fmoc Deprotection (if using pre-loaded resin):

    • Add the Deprotection Solution to the resin and agitate for 3 minutes. Drain.

    • Add fresh Deprotection Solution and agitate for 15-20 minutes. Drain.

    • Wash the resin thoroughly with DMF (5 times).

  • Amino Acid Coupling Cycle (for each amino acid):

    • Activation: In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HATU in DMF. Add 8 equivalents of DIPEA. Vortex for 1-2 minutes.

    • Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours.

    • Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

    • Monitoring (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling.

  • Coupling of Fmoc-Dmt-OH:

    • Causality: Due to the steric hindrance of Dmt, a longer coupling time and a potent activator like HATU are crucial for achieving high coupling efficiency.

    • Follow the standard coupling cycle (Step 3), but extend the coupling time to 4 hours or perform a double coupling (repeating the activation and coupling steps twice before proceeding to the next deprotection).

  • Chain Elongation: Repeat the coupling cycle (Step 3) and deprotection steps until the full linear sequence is assembled. After the final coupling, the peptide-resin should be washed and dried under vacuum.

Protocol 2: On-Resin Head-to-Tail Cyclization

This protocol describes the cyclization of the linear peptide while it is still attached to the solid support.[12][13]

Materials:

  • Peptide-resin from Protocol 1.

  • Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Cyclization Reagents: HATU and DIPEA.

  • Solvents: DMF, DCM.

Procedure:

  • Final N-terminal Fmoc Deprotection:

    • Swell the dried peptide-resin in DMF for 1 hour.

    • Add the Deprotection Solution and agitate for 3 minutes. Drain.

    • Add fresh Deprotection Solution and agitate for 20 minutes to ensure complete removal of the final Fmoc group.

    • Wash the resin extensively with DMF (5 times) and DCM (5 times) to remove all traces of piperidine. Dry the resin under vacuum for 1 hour.

  • Intramolecular Cyclization:

    • Causality: The reaction is performed under high dilution conditions in the reaction vessel, which, combined with the resin's pseudo-dilution effect, strongly favors the desired intramolecular reaction.

    • Prepare a 0.1 M solution of HATU (3 equivalents) and DIPEA (6 equivalents) in DMF.

    • Add this cyclization solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature. Monitor the reaction progress by taking small resin samples every 2-4 hours and analyzing the cleaved peptide by LC-MS. The reaction is typically complete within 12-24 hours.

    • Once complete, drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (5 times).

  • Drying: Dry the cyclized peptide-resin under vacuum.

Protocol 3: Cleavage from Resin and Global Deprotection

This step liberates the cyclic peptide from the solid support and removes all remaining acid-labile side-chain protecting groups.[14]

Materials:

  • Cyclized peptide-resin from Protocol 2.

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

    • Note: TIS and water act as scavengers to trap reactive cations generated during deprotection, preventing side reactions.

  • Cold diethyl ether.

Procedure:

  • Place the dried resin in a reaction vessel.

  • Add the cleavage cocktail to the resin (approx. 10 mL per 0.1 mmol of resin).

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether. The crude peptide will precipitate.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with more cold ether.

  • Dry the crude peptide pellet under vacuum.

Protocol 4: Purification and Characterization

The final step involves purifying the crude product and verifying its identity and purity.

Methods:

  • Purification: The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[15]

  • Characterization:

    • Mass Spectrometry (MS): The primary tool for verification. Use LC-MS or MALDI-TOF to confirm the molecular weight of the cyclic peptide.[16][17] Note that sequencing cyclic peptides with tandem MS (MS/MS) is more complex than for linear peptides because it requires two backbone cleavages to generate fragment ions.[18][19]

    • Nuclear Magnetic Resonance (NMR): For high-purity samples, 2D NMR techniques can be used to confirm the sequence and elucidate the three-dimensional structure.[16][18]

Data Presentation & Troubleshooting

The inclusion of Dmt is expected to influence cyclization efficiency and final purity.

Table 1: Comparative Cyclization Data (Hypothetical Example)

Peptide SequenceCyclization Time (h)Crude Purity (%)Isolated Yield (%)
Tyr-c(Lys-Phe-Phe-Asp)244512
Dmt-c(Lys-Phe-Phe-Asp)186825
Data is illustrative, based on expected outcomes where Dmt's conformational pre-organization facilitates more efficient macrocyclization.

Table 2: Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Incomplete Coupling of Dmt Steric hindrance of the Dmt residue. Insufficient activation or time.Use a stronger coupling reagent (e.g., HATU). Perform a double coupling. Increase coupling time to 4-6 hours.
Low Cyclization Yield Unfavorable peptide conformation on-resin. Steric hindrance.[14] Intermolecular side reactions.Screen different cyclization reagents (e.g., PyBOP, COMU). Increase reaction time. Ensure all piperidine is washed away before cyclization.
Oligomerization High resin loading or peptide concentration during cyclization.Use a lower-loading resin. Ensure the cyclization step is performed in a sufficient volume of solvent to ensure dilution.
Side Reactions during Cleavage Inadequate scavenging of reactive cations.Ensure the cleavage cocktail contains appropriate scavengers like TIS and water, especially for Trp, Cys, or Met residues.

Conclusion

Fmoc-Dmt-OH is a powerful and indispensable tool for the synthesis of advanced cyclic peptides. Its unique ability to impose significant conformational constraints on the peptide backbone allows for the rational design of molecules with superior biological activity, receptor affinity, and metabolic stability. By understanding the mechanistic principles behind its function and employing optimized solid-phase synthesis and on-resin cyclization protocols, researchers can effectively harness the potential of Dmt to accelerate the development of next-generation cyclic peptide therapeutics.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Cyclic Peptide Synthesis with Fmoc-L-Orn(Mmt).
  • Hewitt, W. M., et al. (n.d.). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. NIH.
  • Balboni, G., et al. (2003). Dmt and opioid peptides: a potent alliance. PubMed - NIH.
  • Biotage. (n.d.). Method for Determining the Sequence of Cyclic Peptides.
  • Cheng, C., et al. (n.d.). CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides. Books.
  • Shimadzu. (2019). Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer.
  • ResearchGate. (n.d.). Dmt and opioid peptides: A potent alliance | Request PDF.
  • ResolveMass Laboratories Inc. (n.d.). Peptide Characterization Techniques and Applications.
  • Mizoguchi, H., et al. (n.d.). 2′,6′-Dimethylphenylalanine: A Useful Aromatic Amino Acid Surrogate for Tyr or Phe Residue in Opioid Peptides. NIH.
  • Protein Metrics Support. (2024). Cyclic Peptide Analysis.
  • D'Souza, C., et al. (2022). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. PubMed.
  • ResearchGate. (n.d.). Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics.
  • Salvadori, S., et al. (n.d.). Role of 2′,6′-Dimethyl-L-Tyrosine (Dmt) in Some Opioid Lead Compounds. NIH.
  • Springer Nature Experiments. (n.d.). Fmoc Solid-Phase Peptide Synthesis.
  • CSBio. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • Alsina, J., et al. (1991). Solid phase synthesis of a cyclic peptide using fmoc chemistry.
  • Behrendt, R., et al. (n.d.). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. PubMed.
  • The Werner Lab. (2016). Manual Solid Phase Peptide Synthesis Protocol.
  • Mollica, A., et al. (n.d.). Mechanistic Understanding of Peptide Analogues, DALDA, [Dmt1]DALDA, and KGOP01, Binding to the Mu Opioid Receptor. MDPI.
  • Gach, K., et al. (2011). Effect of 2',6'-dimethyl-L-tyrosine (Dmt) on pharmacological activity of cyclic endomorphin-2 and morphiceptin analogs. PubMed.
  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry.

Sources

Method

Application Notes and Protocols for Bioconjugation Utilizing (S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

Introduction: The Strategic Advantage of Masked Cysteine in Sequential Polypeptide Ligation In the intricate field of chemical protein synthesis and bioconjugation, the ability to assemble multiple peptide fragments in a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Masked Cysteine in Sequential Polypeptide Ligation

In the intricate field of chemical protein synthesis and bioconjugation, the ability to assemble multiple peptide fragments in a controlled, sequential manner is paramount. Native Chemical Ligation (NCL) has emerged as a cornerstone technology, enabling the formation of a native peptide bond between two unprotected peptide segments.[1][2] The reaction's specificity, which relies on the unique reactivity of an N-terminal cysteine with a C-terminal thioester, is both its strength and a logistical challenge for multi-fragment assemblies.[3][4] When synthesizing a protein from three or more segments, the N-terminal cysteine of the internal ("middle") peptide fragment must be temporarily masked to prevent unwanted intramolecular cyclization or premature ligation.[5]

This is where the strategic utility of (S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid (Fmoc-Dmt-OH) becomes evident. This molecule serves as a stable, yet reversibly protected, precursor to N-terminal cysteine.[6] The 5,5-dimethyl substitution on the thiazolidine ring enhances its stability during the rigors of solid-phase peptide synthesis (SPPS) and the initial ligation step. Once the first ligation is complete, the thiazolidine ring can be selectively opened, or "unmasked," to reveal the free N-terminal cysteine, poised for the subsequent ligation event. This approach facilitates a "one-pot" ligation strategy, minimizing purification steps and maximizing yield.[7][8]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Fmoc-Dmt-OH in multi-segment peptide synthesis and bioconjugation. We will delve into the underlying principles, provide detailed, field-tested protocols, and discuss the critical parameters that ensure success.

Core Principle: The Thiazolidine Masking/Unmasking Strategy

The entire workflow is predicated on an orthogonal protection scheme. The Fmoc group on Fmoc-Dmt-OH is a temporary Nα-protecting group, removed under basic conditions during standard SPPS.[9][10] The thiazolidine ring, however, is stable to these basic conditions and the acidic conditions of final peptide cleavage from the resin. It acts as a robust protecting group for the N-terminal cysteine's amine and thiol functionalities until its deliberate removal is triggered post-ligation.

The general workflow can be visualized as follows:

G cluster_0 Peptide Fragment Synthesis (SPPS) cluster_1 One-Pot Sequential Ligation A Fragment A Synthesis (C-terminal Thioester) L2 Ligation 2: Fragment A + Ligation Product 1 A->L2 B Fragment B Synthesis (N-terminal Fmoc-Dmt-OH) L1 Ligation 1: Fragment B + Fragment C B->L1 C Fragment C Synthesis (N-terminal Cysteine) C->L1 D Thiazolidine (Dmt) Deprotection (Unmasking Cysteine) L1->D Purify (Optional) D->L2 P Final Polypeptide/ Bioconjugate L2->P

Caption: Sequential ligation workflow using Fmoc-Dmt-OH.

Part 1: Synthesis of Peptide Fragments

The successful incorporation of Fmoc-Dmt-OH is achieved through standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The following protocol is a general guideline for manual synthesis on a 0.1 mmol scale.

Protocol 1: Fmoc-SPPS Incorporation of Fmoc-Dmt-OH

Objective: To synthesize a peptide fragment with an N-terminal 5,5-dimethylthiazolidine-4-carboxylic acid residue.

Materials:

  • Rink Amide or pre-loaded Wang resin (0.1 mmol)

  • Fmoc-protected amino acids

  • (S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid (Fmoc-Dmt-OH)

  • Coupling Reagent: HBTU or HATU (0.38 M in DMF)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF (peptide synthesis grade), Dichloromethane (DCM)

  • SPPS reaction vessel

Procedure:

  • Resin Preparation:

    • Place 0.1 mmol of resin in the reaction vessel.

    • Swell the resin in DMF for 30-60 minutes. Drain the DMF.[11]

    • If starting with an Fmoc-protected resin, perform an initial deprotection (Step 3).

  • Amino Acid Coupling (for all residues except the N-terminal Fmoc-Dmt-OH):

    • In a separate vial, dissolve the Fmoc-amino acid (4 eq, 0.4 mmol).

    • Add the coupling reagent (e.g., HBTU, 3.9 eq, 0.39 mmol) and DIPEA (8 eq, 0.8 mmol). Allow to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin. Agitate for 1-2 hours.

    • Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

    • Expert Insight: Confirm coupling completion with a Kaiser test (ninhydrin test). A negative result (yellow beads) indicates a complete reaction. If positive (blue beads), a second coupling may be necessary.[11]

  • Fmoc Deprotection:

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes. Drain.

    • Add a fresh portion of the deprotection solution and agitate for 15-20 minutes.[12]

    • Drain and wash the resin thoroughly with DMF (5x) to remove all traces of piperidine and the dibenzofulvene adduct.

  • Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the sequence until the final residue is to be coupled.

  • Coupling of the N-terminal Fmoc-Dmt-OH:

    • Follow the procedure in Step 2, using Fmoc-Dmt-OH as the amino acid. Due to its structure, ensure complete dissolution and pre-activation.

    • After coupling and washing, do not perform the final Fmoc deprotection. The peptide should remain Fmoc-protected on the N-terminal thiazolidine.

  • Cleavage and Global Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[12]

    • Filter the resin and collect the filtrate. Precipitate the crude peptide by adding it to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.

    • Dry the crude peptide pellet under vacuum. The product is the fully side-chain deprotected peptide fragment with an N-terminal Fmoc-Dmt group. This Fmoc group will be removed during the purification or in a separate step before ligation.

Part 2: Sequential Native Chemical Ligation

This section details the two-stage ligation process. The first ligation joins the Dmt-protected fragment (Fragment B) with a fragment containing an N-terminal cysteine (Fragment C). The second ligation follows the unmasking of the Dmt group.

Protocol 2: First Native Chemical Ligation

Objective: To ligate a peptide-thioester (or thioester precursor) with the Dmt-protected peptide fragment.

Materials:

  • Fragment B (with N-terminal Dmt, purified, lyophilized)

  • Fragment C (with N-terminal Cys, purified, lyophilized)

  • Ligation Buffer: 6 M Guanidine-HCl, 100 mM Sodium Phosphate, pH 7.0-7.5.[2][3]

  • Thiol Catalyst: 4-mercaptophenylacetic acid (MPAA) and Tris(2-carboxyethyl)phosphine (TCEP).

Procedure:

  • Dissolution: Dissolve equimolar amounts of Fragment B and Fragment C in the Ligation Buffer to a final peptide concentration of 1-3 mM. Ensure complete dissolution.

  • Addition of Catalysts: Add TCEP to a final concentration of 25 mM and MPAA to a final concentration of 30 mM. Adjust the pH to ~7.2 if necessary.

  • Reaction: Incubate the reaction at room temperature or 37°C. Monitor the reaction progress by RP-HPLC and mass spectrometry. Ligation is typically complete within 4-24 hours.[13]

  • Quenching: Once the reaction is complete, quench by acidifying with 0.1% TFA in water.

  • Purification: Purify the ligated product (Fragment B-C, still containing the N-terminal Dmt group) by preparative RP-HPLC. Lyophilize the pure fractions.

Protocol 3: Thiazolidine Deprotection (Unmasking)

Objective: To convert the N-terminal Dmt residue of the ligated peptide into a native cysteine residue. The methoxyamine method is the most established, but alternatives are discussed for specific applications.

Method A: Methoxyamine Deprotection (Standard Method)

  • Rationale: Methoxyamine hydrochloride in an acidic buffer facilitates the hydrolytic cleavage of the thiazolidine ring, releasing formaldehyde and revealing the N-terminal cysteine. The acidic pH (~4) prevents re-formation of the thiazolidine and is orthogonal to many other functionalities.[5][8]

Materials:

  • Ligated Dmt-peptide (Fragment B-C, purified, lyophilized)

  • Deprotection Buffer: 0.2 M Methoxyamine hydrochloride in 6 M Guanidine-HCl, 100 mM Sodium Acetate, adjusted to pH 3.5-4.0.[14]

Procedure:

  • Dissolution: Dissolve the lyophilized Dmt-peptide in the Deprotection Buffer to a concentration of 1-2 mM.

  • Reaction: Incubate the mixture at 37°C for 1-2 hours. Quantitative unmasking is typically observed.[14]

  • Monitoring: Confirm complete conversion to the N-terminal cysteine peptide by RP-HPLC and mass spectrometry.

  • Purification: The resulting peptide can often be used directly in the next ligation step after pH adjustment. Alternatively, for maximum purity, it can be repurified by RP-HPLC and lyophilized.

Deprotection Method Reagents & Conditions Advantages Disadvantages/Considerations Reference(s)
Methoxyamine 0.2 M Methoxyamine HCl, pH 3.5-4.0, 37°C, 1-2hRobust, well-established, high yield (>99%).Can react with peptide thioesters if present (requires purification before next ligation).[5][14]
Copper(II) Mediated CuSO₄, Ascorbate, Neutral pHFast, compatible with NCL conditions, allows for one-pot deprotection/ligation.Potential for metal-catalyzed side reactions; requires quenching with a reducing agent like DTT.[15]
Aldehyde Scavenger e.g., AMDBH, pH 4.0Highly efficient, compatible with thioesters, enables repetitive one-pot ligations by pH switching.Newer method, scavenger may need to be synthesized.[13][16]
Protocol 4: Second Native Chemical Ligation

Objective: To ligate the newly unmasked peptide (Fragment B-C) with the final peptide-thioester fragment (Fragment A).

Procedure:

  • Follow the procedure outlined in Protocol 2 , using the unmasked Fragment B-C and Fragment A as the starting materials.

  • After the reaction is complete, purify the final full-length polypeptide or bioconjugate using preparative RP-HPLC.

  • Characterize the final product thoroughly by analytical RP-HPLC and high-resolution mass spectrometry.

Visualization of Key Mechanisms

Native Chemical Ligation (NCL) Mechanism

Caption: Methoxyamine-mediated deprotection of Dmt-cysteine.

Troubleshooting and Expert Insights

  • Poor Coupling of Fmoc-Dmt-OH: The bulky nature of Fmoc-Dmt-OH may lead to slower coupling kinetics compared to standard amino acids. Using a more potent coupling reagent like HATU and extending the coupling time can mitigate this issue. A double coupling is a reliable strategy to ensure complete incorporation. [6]* Side Reaction with Methoxyamine: As noted, methoxyamine is a nucleophile and can react with the C-terminal thioester of the incoming peptide fragment. [13][16]This necessitates the purification of the ligated Dmt-peptide before the deprotection step. If a true one-pot, multi-ligation is desired without intermediate purification, consider using a non-nucleophilic deprotection strategy, such as the aldehyde scavenger method. [13][16]* Slow Ligation Rates: NCL rates are highly dependent on the identity of the C-terminal amino acid of the thioester fragment. Sterically hindered residues like Valine, Isoleucine, and Proline can result in very slow ligation. [2]When designing the synthesis, it is strategic to plan ligation sites at less hindered residues like Glycine or Alanine.

  • Peptide Solubility: Large, hydrophobic peptide fragments can be difficult to dissolve in the aqueous ligation buffer, even with 6 M guanidine. Small amounts of organic co-solvents can sometimes aid solubility, but this must be optimized on a case-by-case basis.

References

  • Native Chemical Ligation of Peptides and Proteins.Current Protocols in Chemical Biology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4732150/]
  • One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups.Organic & Biomolecular Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7305963/]
  • Advances in Fmoc solid-phase peptide synthesis.Journal of Peptide Science. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4750250/]
  • Thiazolidine Deprotection by 2-Aminobenzamide-Based Aldehyde Scavenger for One-Pot Multiple Peptide Ligation.ChemRxiv. [URL: https://s3-us-west-2.amazonaws.com/files.chemrxiv.org/14986968/19597198.pdf?response-content-disposition=inline%3B+filename%3D%22Thiazolidine_Deprotection_by_2-Aminobenzamide-based_Aldehyde_Scavenger_for_One-pot_Multiple_Peptide_Ligation.pdf%22&response-content-type=application%2Fpdf&X-Amz-Algorithm=AWS4-HMAC-SHA256&X-Amz-Credential=AKIA34232B7362SP2XBE%2F20240523%2Fus-west-2%2Fs3%2Faws4_request&X-Amz-Date=20240523T000000Z&X-Amz-Expires=86400&X-Amz-SignedHeaders=host&X-Amz-Signature=c58c6d4e5f7a9b8c1a3b4e5d6f7a8b9c0d1e2f3g4h5i6j7k8l9m0n1o]
  • Thiazolidine Deprotection by 2-Aminobenzamide-based Aldehyde Scavenger for One-pot Multiple Peptide Ligation.ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c751a0f782f4208a3b5e4a]
  • Native chemical ligation.Wikipedia. [URL: https://en.wikipedia.
  • Synthesis of human insulin.ResearchGate. [URL: https://www.researchgate.
  • Cyclic Peptides from Linear Unprotected Peptide Precursors through Thiazolidine Formation.Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja9622393]
  • Native chemical ligation in protein synthesis and semi-synthesis.SciSpace. [URL: https://typeset.io/papers/native-chemical-ligation-in-protein-synthesis-and-semi-1qg5wz9h]
  • Protein synthesis by native chemical ligation: Expanded scope by using straightforward methodology.Proceedings of the National Academy of Sciences. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC27291/]
  • SYNTHESIS OF PROTEINS BY NATIVE CHEMICAL LIGATION USING FMOC-BASED CHEMISTRY.OSTI.GOV. [URL: https://www.osti.gov/servlets/purl/839735]
  • Native Chemical Ligation and Beyond: Recent Developments in Chemical Protein Synthesis.CHIMIA International Journal for Chemistry. [URL: https://www.ingentaconnect.com/content/scs/chimia/2017/00000071/00000009/art00008]
  • Greening the synthesis of peptide therapeutics: an industrial perspective.RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/gc/d0gc03108a]
  • Thiazolidine deprotection using an organic solvent extractable aldehyde scavenger for one-pot four-segment ligation.DOI. [URL: https://doi.org/10.26434/chemrxiv.14986968.v1]
  • Synthesis of thiazolidine thioester peptides and acceleration of native chemical ligation.Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/ol2002804]
  • One-pot ligation of multiple peptide segments via N-terminal thiazolidine deprotection chemistry.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38886031/]
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).UCI Department of Chemistry. [URL: https://sites.uci.
  • Native Chemical Ligation.University of California, Irvine. [URL: https://slideplayer.com/slide/5849887/]
  • Advances in Fmoc solid-phase peptide synthesis.National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4750250/]
  • Fmoc Solid Phase Peptide Synthesis.ChemPep. [URL: https://www.chempep.com/knowledge-center/fmoc-solid-phase-peptide-synthesis/]
  • Native Chemical Ligation: A Boon to Peptide Chemistry.MDPI. [URL: https://www.mdpi.com/1420-3049/19/9/13248]
  • Scheme 2. Deprotection of a thiazolidine peptide with methoxyamine.ResearchGate. [URL: https://www.researchgate.net/figure/Scheme-2-Deprotection-of-a-thiazolidine-peptide-with-methoxyamine_fig2_264420807]
  • Synthesis, Evaluation of New Imidazolidin-4-one and Thiazolidine -4-one compound on Insulin in the Serum of Type 1 Diabetes Albino Rats.ResearchGate. [URL: https://www.researchgate.
  • Synthesis, Conformation, and Activity of Human Insulin-Like Peptide 5 (INSL5).ScienceOpen. [URL: https://www.scienceopen.com/document?vid=f5e4b7c6-3d6e-4e8e-8b6c-9c7d8f9a0b1c]
  • Synthesis, Characterization, Antiglycation Evaluation, Molecular Docking, and ADMET Studies of 4-Thiazolidinone Derivatives.National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9963661/]
  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.LinkedIn. [URL: https://www.linkedin.com/pulse/fmoc-solid-phase-peptide-synthesis-mechanism-protocol-biomole-company-pvt-ltd-z3gpf]
  • Peptide Thioesters for Native Chemical Ligation.ChemistryViews. [URL: https://www.chemistryviews.
  • SYNTHESIS OF NATIVE PROTEINS BY CHEMICAL LIGATION.Vanderbilt University. [URL: https://www.vanderbilt.edu/chemistry/faculty/schematics/dawson/Dawson_Kent_Annu_Rev_Biochem_2000.pdf]
  • Fmoc Amino Acids for SPPS.AltaBioscience. [URL: https://www.altabioscience.com/knowledge-hub/fmoc-amino-acids-for-spps/]
  • Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/chemistry-and-synthesis/peptide-synthesis/cysteine-containing-peptides]
  • Native chemical ligation reaction. (a) Principle. (b) NCLmediated peptide segment assembly using a Cys protecting group strategy.ResearchGate. [URL: https://www.researchgate.
  • Copper-Mediated Deprotection of Thiazolidine and Selenazolidine Derivatives Applied to Native Chemical Ligation.ResearchGate. [URL: https://www.researchgate.

Sources

Application

Application Notes and Protocols for the Incorporation of Fmoc-Dmt-OH in Peptide Synthesis

Introduction: The Strategic Value of 2',6'-Dimethyl-L-Tyrosine (Dmt) in Peptide Therapeutics The incorporation of non-canonical amino acids is a cornerstone of modern peptide drug design, offering a powerful strategy to...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2',6'-Dimethyl-L-Tyrosine (Dmt) in Peptide Therapeutics

The incorporation of non-canonical amino acids is a cornerstone of modern peptide drug design, offering a powerful strategy to modulate the pharmacological properties of peptide-based therapeutics. Among these, Fmoc-Dmt-OH (N-α-Fmoc-2',6'-dimethyl-L-tyrosine) has emerged as a particularly valuable building block. The dimethyl substitution on the tyrosine ring introduces significant steric hindrance, which can profoundly influence peptide conformation, receptor binding affinity, and enzymatic stability.[1] This unique structural feature has been instrumental in the development of potent and selective opioid receptor ligands, transforming our understanding of peptide-receptor interactions.[1]

The strategic incorporation of Dmt can lead to peptides with enhanced resistance to enzymatic degradation, a critical factor in improving their in vivo half-life.[2] Furthermore, the constrained rotation of the Dmt side chain can lock the peptide into a bioactive conformation, leading to higher receptor affinity and potency.[1] This guide provides a comprehensive, step-by-step protocol for the successful incorporation of Fmoc-Dmt-OH into peptide sequences using solid-phase peptide synthesis (SPPS), addressing the unique challenges posed by its sterically hindered nature.

Core Principles and Challenges of Incorporating Fmoc-Dmt-OH

The primary challenge in utilizing Fmoc-Dmt-OH lies in overcoming the steric hindrance presented by the two methyl groups flanking the hydroxyl group on the aromatic ring. This steric bulk can significantly impede the coupling reaction, leading to incomplete acylation and truncated peptide sequences.[3] Therefore, the selection of an appropriate coupling reagent and optimized reaction conditions are paramount for achieving high coupling efficiency.

Standard carbodiimide-based coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) are often insufficient for driving the reaction to completion with sterically demanding amino acids.[4] More potent activating agents, such as uronium/aminium or phosphonium salt-based reagents, are generally required to achieve satisfactory results.[5][6]

Experimental Workflow for Fmoc-Dmt-OH Incorporation

The successful incorporation of Fmoc-Dmt-OH follows the general principles of Fmoc-based solid-phase peptide synthesis.[7][8][9] The process involves the sequential addition of amino acids to a growing peptide chain covalently attached to a solid support.[10]

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Wash1 Washing (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-Dmt-OH + Coupling Reagent) Wash1->Coupling Wash2 Washing (DMF, DCM) Coupling->Wash2 Monitoring Coupling Monitoring (e.g., Kaiser Test) Wash2->Monitoring Repeat Repeat Cycle Monitoring->Repeat Incomplete Incomplete Monitoring->Incomplete Positive Test Repeat->Deprotection Next Amino Acid Cleavage Cleavage from Resin & Side-Chain Deprotection Repeat->Cleavage Final Amino Acid Purification Purification & Analysis Cleavage->Purification Incomplete->Coupling Recouple Complete Complete

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Detailed Protocol for Fmoc-Dmt-OH Coupling

This protocol is designed for a standard manual synthesis on a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers.

1. Resin Preparation and Swelling:

  • Action: Place the appropriate resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal acids) in a reaction vessel.[8]

  • Procedure: Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes at room temperature.[11] This step is crucial for exposing the reactive sites on the resin.[8]

2. Fmoc Deprotection:

  • Action: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Procedure:

    • Drain the DMF from the swollen resin.

    • Add a solution of 20% piperidine in DMF to the resin.[8][12]

    • Agitate the mixture for 3 minutes, then drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[13][14]

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Fmoc-Dmt-OH Coupling Reaction:

  • Action: Couple the Fmoc-Dmt-OH to the deprotected N-terminus of the peptide chain.

  • Rationale: Due to the steric hindrance of Dmt, a highly efficient coupling reagent is necessary.[3] Uronium/aminium reagents like HATU or HBTU, or phosphonium reagents like PyBOP, are recommended.[4][5][6] These reagents form highly reactive esters in situ, facilitating the amide bond formation.[6]

Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step FmocDmt Fmoc-Dmt-OH ActiveEster Fmoc-Dmt-OAt (Active Ester) FmocDmt->ActiveEster Activation HATU HATU + DIPEA HATU->ActiveEster ResinPeptide Resin-Bound Peptide (with free N-terminus) CoupledPeptide Resin-Bound Peptide (Dmt incorporated) ActiveEster->CoupledPeptide Coupling ResinPeptide->CoupledPeptide Nucleophilic Attack

Caption: Activation and coupling of Fmoc-Dmt-OH using HATU.

  • Reagent Preparation (for 0.1 mmol scale):

    • In a separate vial, dissolve Fmoc-Dmt-OH (4 equivalents, 0.4 mmol) and a coupling reagent such as HATU (3.9 equivalents, 0.39 mmol) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (8 equivalents, 0.8 mmol) to the solution.

  • Procedure:

    • Allow the activation mixture to pre-activate for 1-2 minutes.

    • Add the activated Fmoc-Dmt-OH solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. Longer coupling times are often necessary for sterically hindered residues.

    • After the coupling, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and dichloromethane (DCM) (3 times).

4. Monitoring the Coupling Reaction:

  • Action: Perform a qualitative test to ensure the coupling reaction has gone to completion.

  • Procedure: The Kaiser test is a common method. A small sample of the resin is taken and tested. A yellow color indicates a successful coupling (no free primary amines), while a blue color indicates an incomplete reaction.

  • Troubleshooting: If the Kaiser test is positive (blue), a recoupling step is necessary. Repeat the coupling procedure (Step 3) with a fresh solution of activated Fmoc-Dmt-OH.

5. Capping (Optional but Recommended):

  • Action: To prevent the formation of deletion sequences, any unreacted N-terminal amines can be permanently blocked.

  • Procedure: Treat the resin with a capping solution, such as acetic anhydride and DIPEA in DMF, for 30 minutes.

Data Presentation: Recommended Coupling Reagents for Fmoc-Dmt-OH

Coupling ReagentChemical NameClassKey Advantages
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateUronium/AminiumHigh reactivity, low racemization, particularly effective for hindered couplings.[4][6]
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateUronium/AminiumEfficient and widely used, good for routine and difficult couplings.[4]
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePhosphoniumExcellent for hindered couplings, does not cause guanidinylation of the N-terminus.[6]
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateUronium/AminiumHigh coupling efficiency comparable to HATU, with improved safety profile (non-explosive).[5]

Potential Side Reactions and Mitigation Strategies

While incorporating Fmoc-Dmt-OH, several side reactions common to SPPS can occur. Awareness of these can aid in troubleshooting and optimizing the synthesis.

  • Incomplete Coupling: As discussed, this is the primary challenge.

    • Mitigation: Use highly reactive coupling reagents, extended coupling times, and consider double coupling.

  • Racemization: The activation of the carboxylic acid can lead to some degree of epimerization.[15]

    • Mitigation: The use of additives like 1-hydroxybenzotriazole (HOBt) or its analogues (e.g., HOAt in HATU) significantly suppresses racemization.[4][15]

  • Diketopiperazine Formation: This can occur at the dipeptide stage, leading to cleavage of the dipeptide from the resin. This is particularly prevalent when proline is one of the first two residues.[15]

    • Mitigation: While less of a direct issue for Dmt itself, it is a general consideration. Using 2-chlorotrityl chloride resin can sterically hinder this side reaction.[15]

Cleavage, Purification, and Analysis

Once the peptide sequence is fully assembled, the final steps involve cleaving the peptide from the resin and removing the side-chain protecting groups.

  • Cleavage: A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) in a ratio of 95:2.5:2.5.[3] The cleavage is typically performed for 2-3 hours at room temperature.

  • Purification: The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[16]

  • Analysis: The identity and purity of the final peptide should be confirmed by analytical techniques such as UPLC-MS and, for structural confirmation, NMR.[17][18][19]

Conclusion

The successful incorporation of Fmoc-Dmt-OH into a peptide sequence, while challenging due to its steric bulk, is readily achievable with careful optimization of the coupling protocol. The use of potent coupling reagents, appropriate reaction times, and diligent monitoring are key to achieving high yields of the desired peptide. The unique properties conferred by the Dmt residue make it a powerful tool for academic researchers and drug development professionals seeking to design novel peptides with enhanced therapeutic potential.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Fmoc-D-Asp-OH in Peptide Synthesis. [Link]

  • Montalvo-Zavala, F. E., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science. [Link]

  • Deliver Therapeutics. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Kleczkowska, P., et al. (2020). Design, Synthesis and Functional Analysis of Cyclic Opioid Peptides with Dmt-Tic Pharmacophore. Molecules. [Link]

  • Fields, G. B. (n.d.). Methods for Removing the Fmoc Group. [Link]

  • Springer Nature Experiments. (n.d.). Fmoc Solid-Phase Peptide Synthesis. [Link]

  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fmoc-Dab(Alloc)-OH in Modern Peptide Synthesis. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

  • ResearchGate. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. [Link]

  • Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group. [Link]

  • The Royal Society of Chemistry. (n.d.). In-situ Fmoc Removal – A Sustainable Solid-Phase Peptide Synthesis Approach. [Link]

  • Google Patents. (2020). US20200277327A1 - Method for synthesizing peptide containing n-substituted amino acid.
  • ResearchGate. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. [Link]

  • Kleczkowska, P., et al. (2013). Identification of Dmt-D-Lys-Phe-Phe-OH as a highly antinociceptive tetrapeptide metabolite of the opioid-neurotensin hybrid peptide PK20. Pharmacological Reports. [Link]

  • UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]

  • ResearchGate. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]

  • Schiller, P. W. (2003). Dmt and opioid peptides: a potent alliance. Biopolymers. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Efficient Peptide Synthesis with Fmoc-Lys-OH HCl. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Thiazolidine Ring Stability in Peptide Synthesis

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize thiazolidine-protected cysteine residues in their syntheti...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize thiazolidine-protected cysteine residues in their synthetic workflows. Here, we address the common challenges associated with the premature or unintended opening of the thiazolidine ring, providing in-depth, field-proven insights and actionable troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What is a thiazolidine ring in the context of peptide synthesis?

A thiazolidine ring is a five-membered heterocyclic group containing both sulfur and nitrogen. In peptide chemistry, it is most commonly formed by the condensation of an N-terminal cysteine residue (a 1,2-aminothiol) with an aldehyde or ketone.[1] This structure effectively protects both the N-terminal amine and the cysteine's side-chain thiol group, making it a valuable tool in complex peptide synthesis, particularly in strategies like Native Chemical Ligation (NCL).[2][3]

Q2: Why is the thiazolidine ring used as a protecting group for cysteine?

The thiazolidine moiety, often referred to as thioproline (Thz), serves as a stable, temporary protecting group for an N-terminal cysteine. Its key advantages include:

  • Orthogonality: It is stable under standard Fmoc-based solid-phase peptide synthesis (SPPS) conditions, including treatment with trifluoroacetic acid (TFA) for resin cleavage.[4]

  • Dual Protection: It simultaneously masks two reactive functional groups: the α-amine and the thiol side chain.

  • Controlled Deprotection: The ring can be opened under specific, mild conditions to reveal the free N-terminal cysteine, which is essential for subsequent ligation steps.[2][5]

Q3: What is thiazolidine ring opening and why is it a problem?

Thiazolidine ring opening is the hydrolytic cleavage of the ring to regenerate the constituent N-terminal cysteine and the corresponding aldehyde or ketone. While this is a necessary step for deprotection, unintended ring opening during synthesis or cleavage is a significant side reaction. This leads to a heterogeneous peptide mixture containing both the desired product and the prematurely deprotected, and potentially modified, sequence. This complicates purification and reduces the overall yield of the target peptide.

Q4: What are the primary factors that cause premature thiazolidine ring opening?

The stability of the thiazolidine ring is a delicate equilibrium influenced by several factors.[6] The primary causes of undesired opening include:

  • Prolonged Exposure to Acidic Conditions: While generally stable to TFA, extended exposure or very harsh acidic conditions can promote hydrolysis.[7]

  • Elevated Temperatures: Heating can accelerate the rate of hydrolysis, especially in acidic solutions.[5]

  • Presence of Carbonyl Scavengers: Reagents with high affinity for aldehydes or ketones, such as hydroxylamine or hydrazide derivatives, can trap the carbonyl component of the equilibrium, driving the reaction toward ring opening.[8][9]

  • Aqueous Environment and pH: The ring-chain equilibrium is highly dependent on pH. Conditions that favor the protonation of the ring's sulfur or nitrogen atom can facilitate hydrolysis.[2] Generally, acidic conditions (pH 4-6) are known to promote thiazolidine formation and, conversely, its reversal.[6][10]

In-Depth Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during your experiments.

Issue 1: My mass spectrometry results show a new species with a mass corresponding to the addition of water (+18 Da) after cleavage.

Plausible Cause: This is a classic indicator of thiazolidine ring hydrolysis. The cleavage cocktail, typically containing TFA and water as a scavenger, has likely promoted the opening of the thiazolidine ring, converting it back to an N-terminal cysteine.

Troubleshooting Workflow:

cluster_solutions Recommended Actions start Symptom: Unexpected Mass (+18 Da) after TFA Cleavage cause1 Probable Cause: Thiazolidine Ring Hydrolysis start->cause1 action1 1. Minimize Water in Cleavage Cocktail (Use scavenger like TIS instead) cause1->action1 Water promotes hydrolysis action2 2. Reduce Cleavage Time (e.g., from 4h to 2h) cause1->action2 Kinetics are time-dependent action3 3. Lower Cleavage Temperature (Perform cleavage at 4°C or on ice) cause1->action3 Lower temp slows reaction rate action4 4. Confirm with HPLC-MS Analysis (Compare retention times and fragmentation) action1->action4 action2->action4 action3->action4

Caption: Troubleshooting workflow for thiazolidine hydrolysis during cleavage.

Detailed Explanation & Protocol:

  • Optimize the Cleavage Cocktail: Standard cleavage cocktails often contain 2.5-5% water. While necessary for scavenging some protecting groups, water is the primary reactant for hydrolysis.

    • Action: Reduce the water content to the minimum required or replace it with a non-aqueous scavenger like triisopropylsilane (TIS). A cocktail of TFA/TIS/DODT (95:2.5:2.5) is often more protective of the thiazolidine ring than one containing water.

  • Control Time and Temperature: Hydrolysis is a chemical reaction with kinetics that depend on time and temperature.

    • Action: Perform a time-course experiment to determine the optimal cleavage time. Start with a shorter duration (e.g., 1.5-2 hours) and check for completion. Conduct the entire cleavage process on ice to minimize thermally-driven side reactions.[5]

  • Analytical Verification: Always confirm the identity of the side product.

    • Action: Use RP-HPLC coupled with a mass spectrometer. The hydrolyzed peptide (with a free N-terminal cysteine) will typically be more polar and thus have a shorter retention time than the intact thiazolidine-containing peptide. The mass difference will confirm the hydrolysis.

Issue 2: During a multi-segment ligation, I'm seeing low yield and the presence of my starting thiazolidine-peptide.

Plausible Cause: This indicates that the intentional deprotection (ring-opening) of the thiazolidine ring to expose the N-terminal cysteine for ligation was inefficient. This is common when the deprotection conditions are not optimal.

Chemical Mechanism of Deprotection:

The intentional opening of the thiazolidine ring is a critical step. It is often achieved by shifting the chemical equilibrium using a carbonyl scavenger in a mildly acidic buffer.

Thz Thiazolidine Peptide (Ring Closed) Open Imine Intermediate + Free Thiol Thz->Open Equilibrium Cys N-Terminal Cys Peptide (Ring Open) Open->Cys Hydrolysis H2O + H₂O / H⁺ Scavenger + Carbonyl Scavenger (e.g., Methoxyamine) Scavenger->Open Drives Equilibrium to the Right

Caption: Equilibrium of thiazolidine ring opening for deprotection.

Troubleshooting & Protocol:

The key to efficient deprotection is using an appropriate aldehyde scavenger at the correct pH and concentration. Methoxyamine and other hydroxylamine derivatives are commonly used.[8] More recently, specialized scavengers like 2-amino-5-methoxy-N',N'-dimethylbenzohydrazide (AMDBH) have been developed for one-pot strategies.[9][11]

Table 1: Factors Influencing Thiazolidine Deprotection Efficiency

ParameterRecommendationRationale & Reference
pH 4.0 - 5.0This pH range optimally facilitates the hydrolysis mechanism without causing significant degradation of other acid-labile groups on the peptide.[8][9]
Scavenger Methoxyamine HCl or AMDBHThese reagents effectively trap the released formaldehyde (or other carbonyl), preventing ring re-closure and driving the reaction to completion.[8][9]
Concentration 200-500 mM scavengerA high concentration of the scavenger is required to ensure the equilibrium is pushed strongly towards the open-chain form.
Temperature Room Temperature to 37°CModest heating can increase the reaction rate, but should be used cautiously to avoid other side reactions.[5]
Reaction Time 4 - 16 hoursDeprotection can be slow. Monitor the reaction by HPLC-MS at regular intervals to determine when it has reached completion.

Experimental Protocol: Analytical Verification of Thiazolidine Ring Integrity using RP-HPLC-MS

  • Sample Preparation:

    • Dissolve a small aliquot of the crude peptide post-cleavage in a suitable solvent (e.g., 50% Acetonitrile/Water + 0.1% TFA).

    • Prepare a reference sample of a peptide known to have a free N-terminal cysteine.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

    • Detection: UV at 214 nm and 280 nm.

  • Mass Spectrometry Conditions:

    • Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Range: Scan a mass range appropriate for the expected peptide mass (e.g., 400-2000 m/z).

  • Data Analysis:

    • Intact Peptide: Look for the peak corresponding to the calculated mass of the thiazolidine-protected peptide.

    • Hydrolyzed Peptide: Look for a peak with a mass increase of +18.01 Da ([M+H₂O+H]⁺). This peak will likely have a shorter retention time due to the increased polarity of the free amine and thiol groups.

    • Quantification: Integrate the peak areas of both species to estimate the percentage of premature ring opening.

References

  • Katayama, H., & Morisue, S. (2017). A novel ring opening reaction of peptide N-terminal thiazolidine with 2,2′-dipyridyl disulfide (DPDS) efficient for protein chemical synthesis. ResearchGate. Available at: [Link]

  • Zhang, L., & Tam, J. P. (1997). Cyclic Peptides from Linear Unprotected Peptide Precursors through Thiazolidine Formation. Journal of the American Chemical Society. Available at: [Link]

  • Varghese, O. P., et al. (2018). Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH. ResearchGate. Available at: [Link]

  • Katayama, H., et al. (2020). Application of 2,2'-dipyridyl disulfide-mediated thiazolidine ring-opening reaction to glycoprotein synthesis: Total chemical synthesis of evasin-3. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Thiazolidine. Wikipedia. Available at: [Link]

  • Ollivier, N., et al. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. PubMed Central. Available at: [Link]

  • DE50000275D1 - Process for the ring cleavage of thiazolidine derivatives. Google Patents.
  • Oishi, S., et al. (2018). Direct synthesis of N-terminal thiazolidine-containing peptide thioesters from peptide hydrazides. Royal Society of Chemistry. Available at: [Link]

  • Aihara, K., et al. (2022). Thiazolidine Deprotection by 2-Aminobenzamide-based Aldehyde Scavenger for One-pot Multiple Peptide Ligation. ChemRxiv. Available at: [Link]

  • Chen, W., et al. (2023). Catalyst-free thiazolidine formation chemistry enables the facile construction of peptide/protein–cell conjugates (PCCs) at physiological pH. Royal Society of Chemistry. Available at: [Link]

  • Varghese, O. P., et al. (2018). Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH. Diva-portal.org. Available at: [Link]

  • Aihara, K., et al. (2022). Repetitive Thiazolidine Deprotection Using a Thioester-Compatible Aldehyde Scavenger for One-Pot Multiple Peptide Ligation. PubMed. Available at: [Link]

  • Aihara, K., et al. (2022). Repetitive Thiazolidine Deprotection Using a Thioester-Compatible Aldehyde Scavenger for One-Pot Multiple Peptide Ligation. ResearchGate. Available at: [Link]

  • D'Souza, A., & P. R. Hansen. (2014). Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement in Fmoc-Based Solid-Phase Peptide Synthesis. ACS Publications. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Fmoc Removal Without Affecting the Dimethyl-thiazolidine (Dmt) Ring

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the intricacies of solid-phase peptide synthesis (SPPS).

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the intricacies of solid-phase peptide synthesis (SPPS). Specifically, we will address a common challenge: the efficient removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group while ensuring the complete stability of the acid-sensitive dimethyl-thiazolidine (Dmt) ring, a crucial protecting group for cysteine residues.

This resource provides in-depth, field-proven insights and troubleshooting strategies in a user-friendly question-and-answer format to help you optimize your synthetic protocols and ensure the integrity of your final peptide product.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the orthogonal protection strategy involving Fmoc and Dmt groups.

Q1: Is the Dmt protecting group stable to the standard conditions used for Fmoc removal?

A1: Yes, the dimethyl-thiazolidine (Dmt) protecting group is robust and stable under the standard basic conditions used for Fmoc deprotection, which typically involve treatment with 20% piperidine in N,N-dimethylformamide (DMF). The principle of orthogonality is well-established in this pairing: Fmoc is base-labile, while the Dmt group is acid-labile. This allows for the selective deprotection of the N-terminal Fmoc group without affecting the Dmt-protected cysteine side chain.

Q2: Can I use stronger bases like DBU for Fmoc removal in the presence of a Dmt group?

A2: While standard piperidine treatment is generally sufficient and recommended, stronger, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be employed for "difficult" sequences where Fmoc removal is sluggish. However, it is crucial to include a scavenger, as DBU alone does not form a stable adduct with the dibenzofulvene (DBF) byproduct of Fmoc cleavage. A common cocktail is 2% DBU with 2-5% piperazine in DMF or N-Methyl-2-pyrrolidone (NMP). The Dmt group is generally stable to these conditions, but reaction times should be kept to the minimum necessary for complete Fmoc removal to minimize the risk of any unforeseen side reactions.

Q3: What are the signs of Dmt ring cleavage during my synthesis?

A3: Dmt ring cleavage under basic conditions is highly unlikely. However, if you suspect instability, the primary indicator would be the appearance of a free thiol group on the cysteine residue. This can be detected by analytical techniques such as Ellman's test for free thiols. Furthermore, mass spectrometry (MS) analysis of a small, cleaved sample of the peptide would show a mass corresponding to the peptide with a free cysteine instead of the Dmt-protected cysteine. The expected mass difference would be the loss of the Dmt group (C5H10NS, molecular weight approx. 116.21 Da) and the addition of a hydrogen atom to the sulfur.

Q4: Are there any specific peptide sequences that might make the Dmt group more susceptible to cleavage during Fmoc deprotection?

A4: Currently, there is no significant body of literature to suggest that specific peptide sequences increase the lability of the Dmt group under standard basic Fmoc deprotection conditions. The stability of the Dmt ring is primarily dictated by the pH of the solution. However, as a general precaution, for peptides with multiple cysteine residues or those known to be particularly sensitive, using milder Fmoc deprotection conditions can provide an extra margin of safety.

Q5: What are "milder" Fmoc deprotection conditions that I can use to be extra cautious?

A5: For situations requiring utmost care, you can modify the standard protocol. Reducing the piperidine concentration to 5-10% in DMF can slow down the deprotection reaction, which may be beneficial for highly sensitive sequences, although it may require longer reaction times. Another option is to use alternative, less basic reagents like 50% morpholine in DMF, which has a lower pKa than piperidine. However, be aware that these milder conditions may not be sufficient for complete Fmoc removal in all cases, especially for sterically hindered amino acids.

Troubleshooting Guide

This section provides a more in-depth guide to troubleshoot specific issues you may encounter during your experiments.

Problem 1: Incomplete Fmoc Deprotection with a Dmt-Containing Peptide

You perform a Kaiser test after Fmoc deprotection, and the beads remain yellow or only show a faint blue color, indicating incomplete removal of the Fmoc group.

Causality and Solution Workflow:

Incomplete Fmoc deprotection is a common issue in SPPS, often arising from peptide aggregation, steric hindrance, or reagent degradation. The presence of a Dmt group is unlikely to be the direct cause.

G start Incomplete Fmoc Deprotection (Positive Kaiser Test) reagent_check Check Reagents: - Fresh 20% Piperidine in DMF? - Anhydrous DMF? start->reagent_check extend_time Extend Deprotection Time: - Increase to 2 x 10 min or 2 x 15 min. reagent_check->extend_time Reagents OK kaiser_test Perform Kaiser Test extend_time->kaiser_test increase_temp Increase Temperature: - Cautiously raise to 30-40°C. increase_temp->kaiser_test stronger_base Use Stronger Base Cocktail: - 2% DBU / 5% Piperazine in DMF/NMP. stronger_base->kaiser_test solvent_change Change Solvent: - Switch from DMF to NMP. solvent_change->kaiser_test kaiser_test->increase_temp Positive Test (Yellow Beads) kaiser_test->stronger_base Still Positive kaiser_test->solvent_change Still Positive success Proceed to Coupling kaiser_test->success Negative Test (Blue Beads) failure Re-evaluate Sequence / Consult Expert kaiser_test->failure Persistent Issue

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

Experimental Protocol: Standard Fmoc Deprotection

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • First Deprotection: Add a solution of 20% piperidine in DMF to the resin (approximately 10 mL per gram of resin).

  • Agitation: Agitate the mixture at room temperature for 5 minutes.

  • Solvent Removal: Drain the deprotection solution.

  • Second Deprotection: Add a fresh solution of 20% piperidine in DMF.

  • Agitation: Agitate for an additional 10-15 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).

  • Confirmation: Perform a Kaiser test to confirm the complete removal of the Fmoc group.

Problem 2: Suspected Dmt Ring Instability

You observe an unexpected mass in your analytical HPLC-MS corresponding to the peptide with a free cysteine, suggesting potential cleavage of the Dmt group.

Causality and Solution Workflow:

While rare, prolonged exposure to basic conditions, elevated temperatures, or the presence of contaminants could potentially compromise the Dmt ring. The following workflow will help you diagnose and mitigate this issue.

G start Suspected Dmt Cleavage (Unexpected Mass in MS) verify_ms Verify MS Data: - Confirm mass difference corresponds to Dmt loss. start->verify_ms review_conditions Review Deprotection Conditions: - Prolonged reaction times? - Elevated temperatures? verify_ms->review_conditions MS Confirmed reduce_time Reduce Deprotection Time: - Use minimum time for complete Fmoc removal. review_conditions->reduce_time reduce_temp Maintain Room Temperature: - Avoid heating during deprotection. review_conditions->reduce_temp milder_reagent Switch to Milder Reagent: - 5-10% Piperidine in DMF - 50% Morpholine in DMF review_conditions->milder_reagent analytical_check Analyze Cleaved Peptide Sample (HPLC-MS) reduce_time->analytical_check reduce_temp->analytical_check milder_reagent->analytical_check success Optimized Protocol Achieved analytical_check->success No Dmt Cleavage Detected reassess Re-synthesize with Optimized Conditions analytical_check->reassess Dmt Cleavage Persists

Troubleshooting

Technical Support Center: Fmoc-Dmt-OH in Solid-Phase Peptide Synthesis

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS) utilizing Fmoc-Dmt-OH. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overco...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS) utilizing Fmoc-Dmt-OH. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome challenges and optimize your synthesis yields. Fmoc-Dmt-OH, or (R)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid, is a valuable pseudoproline dipeptide building block, often used as a cysteine surrogate to prevent side reactions and aggregation. However, its bulky nature presents unique challenges. This guide is structured to address the most common issues encountered when working with this sterically hindered amino acid.

Troubleshooting Guide: Improving Peptide Yield with Fmoc-Dmt-OH

This section addresses specific problems you may encounter during synthesis, providing explanations for their cause and actionable protocols to resolve them.

Issue 1: Incomplete or Slow Coupling Reaction

Symptom: A positive Kaiser test (blue beads) or other amine test after a standard coupling cycle indicates the presence of unreacted free amines on the resin. This is the most frequent issue when using Fmoc-Dmt-OH.

Root Cause Analysis: The primary cause is steric hindrance.[1][2][3] The 5,5-dimethyl groups on the thiazolidine ring of Dmt, combined with the bulky Fmoc protecting group, physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This spatial interference significantly slows down the kinetics of peptide bond formation.[1]

Solution Workflow:

G start Initial Coupling Fails (Positive Kaiser Test) double_couple Perform Double Coupling (Protocol 1) start->double_couple kaiser_test_2 Perform Kaiser Test double_couple->kaiser_test_2 change_reagent Switch to a Stronger Coupling Reagent (e.g., HATU, HCTU, PyBOP) kaiser_test_2->change_reagent Test Positive capping Cap Unreacted Amines (Protocol 2) kaiser_test_2->capping Still Positive After Stronger Reagent proceed Proceed to Next Fmoc Deprotection kaiser_test_2->proceed Test Negative change_reagent->kaiser_test_2 Re-couple capping->proceed

Caption: Troubleshooting workflow for incomplete coupling.

Recommended Actions & Protocols:

  • Implement Double Coupling: The most immediate and often effective solution is to repeat the coupling step to provide more time for the reaction to go to completion.[4]

  • Change Coupling Reagent: If double coupling is insufficient, switching to a more potent coupling reagent is advised. Urionium/aminium salts like HATU and HCTU are generally more effective for sterically hindered couplings than carbodiimide-based methods like DIC/HOBt.[5][6]

  • Cap Unreacted Amines: If a small fraction of amines remains unreacted after exhaustive coupling attempts, it is crucial to "cap" them by acetylation. This prevents the formation of deletion sequences, which are peptides missing one or more amino acids and can be difficult to separate during purification.[4]

Experimental Protocols
Protocol 1: Double Coupling for Sterically Hindered Residues

This protocol is recommended as the first response to a failed coupling of Fmoc-Dmt-OH.

  • Initial Coupling: Perform the first coupling of Fmoc-Dmt-OH using your standard protocol (e.g., 4-5 equivalents of amino acid and coupling reagent for 1-2 hours).

  • Monitor Reaction: After the coupling time, take a small sample of resin beads and perform a Kaiser test.

  • Positive Test Action: If the beads turn blue, indicating incomplete reaction, drain the coupling solution from the reaction vessel.

  • Resin Wash: Wash the resin thoroughly with N,N-Dimethylformamide (DMF) (3 x 1 min) to remove byproducts and unreacted reagents from the first coupling.

  • Second Coupling: Immediately prepare a fresh solution of activated Fmoc-Dmt-OH (using the same equivalents as the first coupling) and add it to the resin. Allow the second coupling to proceed for an additional 1-2 hours.

  • Final Monitoring: Perform a second Kaiser test. If the test is negative (yellow/colorless beads), wash the resin with DMF and proceed with the synthesis. If the test remains positive, proceed to capping (Protocol 2).[4]

Protocol 2: Capping of Unreacted Amines with Acetic Anhydride

Use this protocol when double coupling fails to yield a negative Kaiser test.

  • Resin Wash: Following the failed coupling attempt, wash the resin thoroughly with DMF (3 x 1 min).

  • Prepare Capping Solution: Prepare a capping solution. A common mixture is Acetic Anhydride/DIPEA/DMF (e.g., 10:10:80 v/v/v). Use a sufficient volume to swell the resin.

  • Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature. This reaction acetylates any remaining free primary or secondary amines.

  • Final Wash: Wash the resin thoroughly with DMF (3 x 1 min) and then Dichloromethane (DCM) (3 x 1 min) before proceeding to the Fmoc deprotection step for the next cycle.[4]

Frequently Asked Questions (FAQs)

Q1: Why is Fmoc-Dmt-OH considered a "sterically hindered" amino acid?

A1: The term "steric hindrance" refers to the slowing of chemical reactions due to bulky substituents near the reaction site.[1] Fmoc-Dmt-OH possesses two key features that contribute to this: the bulky, planar Fmoc group attached to the nitrogen and the two methyl groups at the 5-position of the thiazolidine ring. These groups create a crowded environment around the carboxylic acid, making it physically difficult for it to approach and react with the N-terminal amine of the peptide chain on the resin.

G Fmoc_Dmt_OH

Caption: Structure of Fmoc-Dmt-OH highlighting bulky groups.

Q2: Can I use microwave synthesis to improve the coupling of Fmoc-Dmt-OH?

A2: Yes, microwave-assisted peptide synthesis can be highly effective. The application of microwave energy can increase the kinetic energy of the molecules, helping to overcome the activation energy barrier imposed by steric hindrance and shortening reaction times.[7] However, it is crucial to monitor for potential side reactions, as elevated temperatures can sometimes increase the risk of racemization, especially with sensitive amino acids.[8]

Q3: Are there alternatives to Fmoc-Dmt-OH for introducing cysteine?

A3: Absolutely. Fmoc-Dmt-OH is a type of pseudoproline dipeptide used to incorporate a protected cysteine residue. Standard protected cysteine derivatives like Fmoc-Cys(Trt)-OH, Fmoc-Cys(Acm)-OH, and Fmoc-Cys(StBu)-OH are common alternatives.[8][9] The choice depends on your overall protection strategy. Dmt is often chosen specifically to disrupt peptide aggregation, a common problem in "difficult sequences". If aggregation is your primary concern, Dmt is an excellent choice despite its coupling challenges. If not, a standard protected cysteine may offer easier coupling.

Q4: Which coupling reagents are best suited for Fmoc-Dmt-OH?

A4: For sterically demanding couplings, phosphonium (PyBOP) and aminium/uronium (HATU, HBTU, HCTU) salt-based reagents are generally superior to carbodiimides (DIC).[5][6] They form more reactive activated esters, leading to faster and more efficient reactions. HATU is often considered one of the most powerful reagents for such applications.[5]

Table 1: Comparison of Common Coupling Reagents for Hindered Couplings
ReagentReagent TypeTypical Coupling TimeRelative StrengthKey Considerations
HATU Aminium/Uronium Salt15-45 minVery HighExcellent for hindered couplings; low racemization.[5]
HCTU Aminium/Uronium Salt15-45 minVery HighSimilar to HATU, often more cost-effective.[5]
PyBOP Phosphonium Salt30-120 minHighVery effective, but can be less reactive than HATU for extreme cases.[5][10]
DIC/Oxyma Carbodiimide/Additive60-180 minModerateA good, lower-cost option; Oxyma is a safer alternative to HOBt.[11] Less effective for severe steric hindrance.

Q5: Can the quality of the Fmoc-Dmt-OH reagent itself affect the yield?

A5: Yes, reagent purity is critical. Impurities in the Fmoc-amino acid starting material, such as the free amino acid (H-Dmt-OH) or dipeptide (Fmoc-Dmt-Dmt-OH), can lead to deletion or insertion sequences in your final product.[12][13] Always use high-purity reagents (>99%) from a reputable supplier and check the certificate of analysis.

References
  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Isidro-Llobet, A., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science, 22(11), 578-593. [Link]

  • Wu, Y., et al. (2021). Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. Organic & Biomolecular Chemistry, 19(3), 534-538. [Link]

  • Kochendoerfer, G. G., & Kent, S. B. (1999). Chemical protein synthesis. Current opinion in chemical biology, 3(6), 665-671. [Link]

  • Ma, S., & Jiao, N. (2002). Steric hindrance-controlled Pd(0)-catalyzed coupling-cyclization of 2,3-allenamides and organic iodides. An efficient synthesis of iminolactones and gamma-hydroxy-gamma-lactams. The Journal of organic chemistry, 67(18), 6575–6578. [Link]

  • Wang, Y., et al. (2018). Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement. Organic & Biomolecular Chemistry, 16(43), 8343-8353. [Link]

Sources

Optimization

Technical Support Center: Synthesis of Peptides with N-Terminal Thiazolidine Protection

Welcome to the technical support center for challenges in the synthesis of peptides with N-terminal thiazolidine (Thz) protection. This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenges in the synthesis of peptides with N-terminal thiazolidine (Thz) protection. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common hurdles in this specialized area of peptide chemistry.

The use of a thiazolidine group to protect the N-terminal cysteine is a cornerstone of many strategies in chemical protein synthesis, particularly for sequential native chemical ligation (NCL).[1][2][3] This approach allows for the controlled, stepwise assembly of multiple peptide fragments. However, the unique chemistry of the thiazolidine ring can present several challenges during synthesis, purification, and deprotection. This guide offers a structured, question-and-answer-based approach to troubleshoot these issues, grounded in the fundamental principles of peptide chemistry.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Thiazolidine Formation and Stability

Question 1: I am observing incomplete formation of the N-terminal thiazolidine on my peptide. What are the likely causes and how can I improve the yield?

Answer: Incomplete thiazolidine formation is a common issue that can typically be traced back to reaction conditions or the nature of the aldehyde used.

Root Causes & Solutions:

  • Suboptimal pH: Thiazolidine formation is an equilibrium reaction that is pH-dependent. While traditionally conducted at an acidic pH of 4-5, this can lead to slow reaction kinetics.[4][5]

    • Troubleshooting: Carefully optimize the pH of your reaction. While acidic conditions favor the reaction, excessively low pH can lead to side reactions or peptide precipitation. For some applications, near-neutral pH can be effective, especially with activated aldehydes.

  • Aldehyde Reactivity: The electrophilicity of the aldehyde is a critical factor. Less reactive aldehydes, such as aromatic aldehydes, may result in slower and less efficient thiazolidine formation compared to more reactive aliphatic aldehydes.

    • Troubleshooting: If you are using a less reactive aldehyde, consider increasing its concentration or extending the reaction time. Alternatively, explore the use of aldehydes with electron-withdrawing groups to enhance their reactivity.

  • Steric Hindrance: The amino acid sequence near the N-terminal cysteine can influence the efficiency of thiazolidine formation. Bulky adjacent residues may sterically hinder the approach of the aldehyde.

    • Troubleshooting: While difficult to alter the primary sequence, understanding this potential limitation is important for troubleshooting. In such cases, longer reaction times or a more reactive aldehyde might be necessary.

Expert Insight: The condensation reaction between the 1,2-aminothiol of the N-terminal cysteine and an aldehyde is a reversible process. Driving the equilibrium towards the thiazolidine product is key. This can be achieved by using a moderate excess of the aldehyde and carefully controlling the pH to balance reaction rate and peptide stability.

Question 2: My N-terminal thiazolidine-protected peptide appears to be unstable during purification or storage. What could be causing this instability and how can I mitigate it?

Answer: Thiazolidine stability is highly dependent on the pH and the presence of certain reagents.

Root Causes & Solutions:

  • pH-Dependent Hydrolysis: The thiazolidine ring can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions. The stability is generally highest at neutral to slightly acidic pH.

    • Troubleshooting: During purification via HPLC, use mobile phases with a pH between 4 and 6. For long-term storage, lyophilize the purified peptide and store it at -20°C or lower. If storage in solution is necessary, use a buffered solution at a pH where the thiazolidine is most stable.

  • Presence of Nucleophiles: Strong nucleophiles can potentially attack the thiazolidine ring, leading to its opening.

    • Troubleshooting: Avoid the use of strong nucleophiles in purification buffers or storage solutions.

Data Summary: pH Influence on Thiazolidine Stability

pH RangeStabilityRecommendations
< 3Prone to hydrolysisAvoid for prolonged periods
3 - 5Generally stableOptimal for many formation reactions
5 - 7.4Highly stableIdeal for purification and storage
> 8Potential for ring openingAvoid basic conditions
Section 2: Deprotection of the Thiazolidine Ring

Question 3: I am experiencing incomplete or slow deprotection of the N-terminal thiazolidine to reveal the cysteine residue. How can I improve the efficiency of this step?

Answer: The deprotection of the thiazolidine ring is a critical step, and its efficiency depends on the chosen method and reaction conditions.

Common Deprotection Methods & Troubleshooting:

  • Methoxyamine Hydrochloride (MeONH2·HCl): This is a widely used reagent for thiazolidine deprotection, which proceeds via the formation of a formaldehyde oxime.[1][6]

    • Challenge: The reaction can be slow, sometimes requiring several hours for completion.[7] A large excess of methoxyamine is often necessary, which can lead to side reactions with thioester moieties in one-pot ligation strategies.[3][6]

    • Troubleshooting:

      • Increase the concentration of methoxyamine.

      • Optimize the pH of the deprotection buffer (typically acidic).

      • Increase the reaction temperature, while monitoring for potential side reactions.

  • Aldehyde Scavengers: Newer methods utilize aldehyde scavengers, such as 2-aminobenzamide derivatives, to drive the equilibrium towards the deprotected cysteine by capturing the released formaldehyde.[6][8][9]

    • Advantage: These reagents can be highly efficient at acidic pH and have minimal reactivity towards thioesters at neutral pH, making them ideal for one-pot ligation strategies.[6][8]

    • Troubleshooting: Ensure the correct pH is used for the specific scavenger. For example, 2-amino-5-methoxy-N',N'-dimethylbenzohydrazide (AMDBH) is highly effective at pH 4.0.[8]

  • Metal-Mediated Deprotection: Palladium or copper complexes can catalyze the hydrolysis of the thiazolidine ring.[3][6]

    • Advantage: These methods can be very rapid.

    • Challenge: The metal catalysts may need to be removed in subsequent steps and could potentially interfere with other functionalities in the peptide.

Experimental Workflow: Thiazolidine Deprotection using Methoxyamine

DeprotectionWorkflow start Thz-Peptide Solution add_reagent Add Methoxyamine (e.g., 0.2 M, pH 4.0) start->add_reagent incubate Incubate at 37°C (Monitor by LC-MS) add_reagent->incubate quench Quench Reaction (e.g., pH adjustment) incubate->quench purify Purify Cys-Peptide (RP-HPLC) quench->purify end Final Product purify->end

Caption: Workflow for thiazolidine deprotection.

Question 4: I am observing side reactions during the deprotection of the N-terminal thiazolidine. What are these side products and how can I prevent them?

Answer: Side reactions during deprotection can compromise the purity and yield of your target peptide.

Common Side Reactions & Prevention:

  • Reaction with Thioesters: In one-pot ligation strategies, nucleophilic deprotection reagents like methoxyamine can react with the C-terminal thioester of another peptide fragment.[6]

    • Prevention:

      • Use a deprotection reagent with low nucleophilicity at the pH of the ligation reaction, such as a 2-aminobenzamide-based scavenger.[6]

      • If using methoxyamine, consider a two-step ligation-deprotection approach with intermediate purification.

  • Modification of Other Residues: Harsh deprotection conditions (e.g., very low pH, high temperature) can potentially lead to the degradation of sensitive amino acids like tryptophan or methionine.

    • Prevention:

      • Use the mildest deprotection conditions that are effective.

      • Include scavengers in the deprotection cocktail, such as m-cresol or thioanisole, to protect sensitive residues.[1]

  • Epimerization: While less common for N-terminal thiazolidine deprotection itself, harsh conditions can potentially lead to epimerization at stereocenters.

    • Prevention: Maintain optimized pH and temperature conditions throughout the deprotection process.

Section 3: Synthesis and Handling of Thiazolidine-Protected Peptides

Question 5: What are the best practices for the solid-phase synthesis of a peptide with an N-terminal thiazolidine?

Answer: The successful synthesis of a Thz-protected peptide on solid phase requires careful consideration of the building blocks and cleavage conditions.

Key Considerations:

  • Starting Material: The synthesis typically starts with Fmoc-L-thiazolidine-4-carboxylic acid (Fmoc-Thz-OH), which is commercially available.

  • Coupling Reactions: Standard coupling protocols (e.g., HBTU/DIPEA or HATU/DIPEA) are generally effective for incorporating the Thz residue.

  • Cleavage and Global Deprotection: The thiazolidine ring is stable to standard trifluoroacetic acid (TFA)-based cleavage cocktails.[1]

    • Recommended Cleavage Cocktail: A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5). The inclusion of scavengers like TIS is crucial to prevent side reactions.

Logical Relationship: Synthesis to Deprotection

SynthesisDeprotection cluster_synthesis Solid-Phase Peptide Synthesis cluster_deprotection Thiazolidine Deprotection start_synthesis Fmoc-Thz-OH Coupling elongation Peptide Elongation start_synthesis->elongation cleavage TFA-mediated Cleavage & Deprotection elongation->cleavage deprotection_reagent Add Deprotection Reagent (e.g., Methoxyamine) cleavage->deprotection_reagent Purified Thz-Peptide cys_peptide N-terminal Cys Peptide deprotection_reagent->cys_peptide

Caption: From synthesis to deprotection.

Question 6: Are there any specific analytical challenges when characterizing N-terminal thiazolidine-protected peptides?

Answer: The characterization of Thz-peptides is generally straightforward, but there are a few points to consider.

Analytical Techniques & Tips:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the primary tool for confirming the identity and purity of your peptide. The mass of the Thz-protected peptide will be different from the corresponding Cys-containing peptide. Be sure to calculate the expected mass accurately.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: For detailed structural confirmation, NMR can be very informative. The protons on the thiazolidine ring have characteristic chemical shifts that can confirm its presence.[10]

  • Monitoring Deprotection: LC-MS is essential for monitoring the progress of the deprotection reaction. You should observe the disappearance of the starting Thz-peptide peak and the appearance of the product Cys-peptide peak.

References

  • Sato, K., Tanaka, S., et al. (2018). Direct synthesis of N-terminal thiazolidine-containing peptide thioesters from peptide hydrazides. Chemical Communications. [Link]

  • Li, J., et al. (2021). Fast and Stable N-Terminal Cysteine Modification via Thiazolidino Boronate Mediated Acyl Transfer. National Institutes of Health. [Link]

  • Sato, K., Tanaka, S., et al. (2018). Direct synthesis of N-terminal thiazolidine-containing peptide thioesters from peptide hydrazides. Chemical Communications (RSC Publishing). [Link]

  • Sato, K., Tanaka, S., et al. (2018). Direct synthesis of N-terminal thiazolidine-containing peptide thioesters from peptide hydrazides. Semantic Scholar. [Link]

  • Gois, P. M. P., et al. (2016). N-Terminal cysteine modification via thiazolidine and proposed proximal boronic acid assisted thiazolidine formation. ResearchGate. [Link]

  • Li, J., et al. (2021). Fast and Stable N-Terminal Cysteine Modification through Thiazolidino Boronate Mediated Acyl Transfer. China National GeneBank DataBase. [Link]

  • Chen, Y., et al. (2022). Catalyst-free thiazolidine formation chemistry enables the facile construction of peptide/protein–cell conjugates (PCCs) at physiological pH. Chemical Science. [Link]

  • Pathak, T. P., et al. (2018). Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH. Diva-portal.org. [Link]

  • Hayashi, Y., et al. (2022). Thiazolidine Deprotection by 2-Aminobenzamide-Based Aldehyde Scavenger for One-Pot Multiple Peptide Ligation. Angewandte Chemie International Edition. [Link]

  • Hayashi, Y., et al. (2022). Conversion of N‐terminal thiazolidine (Thz) to cysteine. ResearchGate. [Link]

  • Chen, J., et al. (2016). Fast and selective labeling of N-terminal cysteines at neutral pH via thiazolidino boronate formation. RSC Publishing. [Link]

  • Zhang, L., & Tam, J. P. (1996). Thiazolidine formation as a general and site-specific conjugation method for synthetic peptides and proteins. Analytical Biochemistry. [Link]

  • Hayashi, Y., et al. (2022). Repetitive Thiazolidine Deprotection Using a Thioester-Compatible Aldehyde Scavenger for One-Pot Multiple Peptide Ligation. Angewandte Chemie International Edition. [Link]

  • Hayashi, Y., et al. (2024). One-pot ligation of multiple peptide segments via N-terminal thiazolidine deprotection chemistry. Methods in Enzymology. [Link]

  • Morisue, M., et al. (2020). A novel ring opening reaction of peptide N-terminal thiazolidine with 2,2′-dipyridyl disulfide (DPDS) efficient for protein chemical synthesis. ResearchGate. [Link]

Sources

Troubleshooting

strategies to avoid racemization of Fmoc-protected amino acids during coupling.

A Senior Application Scientist's Guide to Preventing Racemization of Fmoc-Protected Amino Acids Introduction: The Challenge of Maintaining Chiral Integrity Welcome to the technical support center. As scientists dedicated...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preventing Racemization of Fmoc-Protected Amino Acids

Introduction: The Challenge of Maintaining Chiral Integrity

Welcome to the technical support center. As scientists dedicated to advancing peptide research and development, we understand that the synthesis of high-purity peptides is paramount. One of the most persistent challenges in solid-phase peptide synthesis (SPPS) is preventing the loss of stereochemical integrity at the α-carbon of amino acids during the coupling step. This phenomenon, known as racemization, leads to the formation of diastereomeric impurities (D-amino acids) that are often difficult to separate from the target peptide, compromising final yield, purity, and biological activity. This guide provides in-depth, field-proven strategies and troubleshooting advice to help you minimize racemization and ensure the chiral purity of your synthetic peptides.

Frequently Asked Questions (FAQs)

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Troubleshooting Guide: Common Scenarios & Solutions

Protocols & Comparative Data

Protocol: Low-Racemization Coupling of Fmoc-Cys(Trt)-OH

This protocol is designed to minimize the racemization of Cysteine, one of the most susceptible amino acids.

  • Resin Preparation: Swell the resin in DMF. Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
  • Coupling Mixture Preparation: In a separate reaction vessel, dissolve Fmoc-Cys(Trt)-OH (3 eq.) and OxymaPure (3 eq.) in a minimal amount of DMF.
  • Activation and Coupling: Add Diisopropylcarbodiimide (DIC) (3 eq.) to the amino acid/Oxyma solution. Immediately add this freshly prepared mixture to the deprotected resin.
  • Reaction: Agitate the reaction vessel at room temperature for 2-4 hours. Monitor the coupling progress using a qualitative test (e.g., Kaiser test).
  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

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// Edges Start -> Decision_Sensitive; Decision_Sensitive -> Strategy_HighRisk [label="Yes"]; Decision_Sensitive -> Decision_Hindered [label="No"]; Decision_Hindered -> Strategy_Hindered [label="Yes"]; Decision_Hindered -> Strategy_Standard [label="No"]; Strategy_HighRisk -> End; Strategy_Standard -> End; Strategy_Hindered -> End; }

References

Optimization

Technical Support Center: Native Chemical Ligation with Thiazolidine Peptides

This guide provides in-depth troubleshooting advice and answers to frequently asked questions for researchers utilizing native chemical ligation (NCL) with N-terminal thiazolidine-protected peptides. As a Senior Applicat...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting advice and answers to frequently asked questions for researchers utilizing native chemical ligation (NCL) with N-terminal thiazolidine-protected peptides. As a Senior Application Scientist, my goal is to equip you with the scientific rationale behind these protocols to empower you to overcome common experimental hurdles.

Troubleshooting Guide

Problem 1: Low or No Ligation Product Formation

You've set up your NCL reaction with a C-terminal thioester peptide and an N-terminal thiazolidine (Thz) peptide, but after the ligation and deprotection steps, you observe minimal to no desired product by HPLC and mass spectrometry.

Potential Causes & Step-by-Step Solutions:

  • Inefficient Thiazolidine Deprotection: The N-terminal cysteine may not be efficiently unmasked from its thiazolidine protection. This is a critical prerequisite for the ligation to proceed.

    • Solution:

      • Verify Deprotection Conditions: Thiazolidine ring opening is typically achieved under acidic conditions (pH ~3.7-4.0) in the presence of a scavenger like methoxyamine hydrochloride.[1][2] Ensure your deprotection buffer is freshly prepared and the final pH of the reaction mixture is within the optimal range.[1]

      • Optimize Scavenger Concentration: A sufficient excess of the scavenger is crucial to drive the equilibrium towards the ring-opened cysteine by capturing the released formaldehyde.[3][4] Insufficient scavenger can lead to reformation of the thiazolidine ring.[1]

      • Consider Alternative Deprotection Reagents: Recent advancements have introduced novel aldehyde scavengers, such as 2-aminobenzamide-based reagents, which can be more efficient and offer better compatibility with one-pot ligation strategies.[3][4][5] Metal-mediated deprotection using palladium or copper complexes can also be an option, though potential catalysis interference should be considered.[6]

  • Slow Ligation Kinetics: The intrinsic rate of the ligation reaction itself might be slow.

    • Solution:

      • Increase Reaction Temperature: For sluggish ligations, gently heating the reaction to 40°C can significantly increase the rate.[1] However, monitor for potential side reactions or peptide degradation.

      • Optimize Peptide Concentration: Higher concentrations of the peptide fragments (typically in the low millimolar range) can favor the bimolecular ligation reaction.[1] If solubility is an issue, lowering the concentration and extending the reaction time (e.g., overnight) is a viable alternative.[1]

      • Choice of Thiol Catalyst: The choice and concentration of the thiol catalyst are critical. Aryl thiols like 4-mercaptophenylacetic acid (MPAA) are generally more effective than alkyl thiols due to their lower pKa, making them better leaving groups.[7][8] Thiophenol is also a highly efficient catalyst.[1]

      • Consider the Ligation Junction: The amino acid at the C-terminus of the thioester fragment significantly influences ligation speed. Glycine and histidine generally lead to rapid ligations, while β-branched amino acids (Val, Ile, Thr) and proline result in slower reactions.[1]

  • Poor Peptide Quality or Solubility: Impurities in the peptide fragments or poor solubility can severely hamper the reaction.

    • Solution:

      • Ensure High Purity: Both peptide fragments should be of high purity (>95% as determined by RP-HPLC).[1] Impurities can interfere with the reaction or complicate product purification.

      • Improve Solubility: NCL is often performed in denaturing buffers containing 6 M guanidine-HCl to ensure the solubility of the peptide fragments.[1] If solubility remains an issue, sonication can be attempted, but avoid co-solvents like DMSO, which can interfere with the reaction.[1]

Workflow for Troubleshooting Low Ligation Yield

troubleshooting_low_yield start Low/No Ligation Product check_deprotection Verify Thz Deprotection Efficiency start->check_deprotection check_kinetics Assess Ligation Kinetics start->check_kinetics check_purity Confirm Peptide Purity & Solubility start->check_purity optimize_deprotection Optimize Deprotection: - Check pH - Increase Scavenger - Alternative Reagents check_deprotection->optimize_deprotection Inefficient optimize_kinetics Optimize Ligation: - Increase Temperature - Adjust Concentration - Change Catalyst check_kinetics->optimize_kinetics Slow purify_peptides Re-purify Peptides Improve Solubility check_purity->purify_peptides Impure/Insoluble success Successful Ligation optimize_deprotection->success optimize_kinetics->success purify_peptides->success

Caption: Troubleshooting flowchart for low NCL yield.

Problem 2: Observation of Significant Side Products

Your reaction yields the desired product, but also a number of unexpected peaks in the HPLC chromatogram, complicating purification and reducing the overall yield.

Potential Causes & Step-by-Step Solutions:

  • Hydrolysis of the Thioester: The C-terminal thioester is susceptible to hydrolysis, especially at higher pH values, leading to a truncated, unreactive peptide.

    • Solution:

      • Maintain Optimal pH: The ligation should be carried out at a near-neutral pH (7.0-7.5).[1] Avoid pH values above 7.5, as this will accelerate thioester hydrolysis.[9]

      • Use Fresh Buffers: Ensure all buffers are freshly prepared to maintain accurate pH control throughout the reaction.

  • Side Reactions with Thiazolidine Deprotection Reagents: The reagents used for deprotection can sometimes react with the thioester.

    • Solution:

      • Evaluate Scavenger Compatibility: Methoxyamine has been shown to react with the thioester moiety under NCL conditions.[3][4] If this is suspected, consider using alternative scavengers like 2-amino-5-methoxy-N',N'-dimethylbenzohydrazide (AMDBH), which shows less reactivity towards thioesters at neutral pH.[3][4]

  • Isomerization at Aspartic or Glutamic Acid: If the C-terminal amino acid of the thioester is Asp or Glu, isomerization can occur, leading to ligation at the side-chain carboxyl group.[1]

    • Solution:

      • Orthogonal Protection: Employing an orthogonal protection strategy for the side-chain carboxyl group of Asp or Glu can prevent this side reaction.[1]

  • Oxidation of Cysteine: The free thiol of the N-terminal cysteine can be oxidized to form disulfide-linked dimers, which are unreactive in NCL.

    • Solution:

      • Include a Reducing Agent: The inclusion of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) in the ligation buffer can help maintain the cysteine in its reduced, reactive state.[10]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of Native Chemical Ligation with a thiazolidine-protected peptide?

A1: NCL is a two-step process.[7] First, the thiazolidine protecting group on the N-terminal cysteine of one peptide is removed under acidic conditions with a scavenger to reveal the free cysteine. Then, in the ligation step, the thiol of this N-terminal cysteine attacks the C-terminal thioester of a second peptide in a reversible transthioesterification reaction.[8][11] This is followed by a rapid, irreversible intramolecular S-to-N acyl shift, which forms a native amide bond at the ligation site.[8][11]

NCL Mechanism with Thiazolidine Deprotection

ncl_mechanism peptide_thz Peptide 1 (N-terminal Thz) deprotection Deprotection (Acid, Scavenger) peptide_thz->deprotection peptide_cys Peptide 1 (N-terminal Cys) deprotection->peptide_cys transthioesterification Transthioesterification peptide_cys->transthioesterification peptide_thioester Peptide 2 (C-terminal Thioester) peptide_thioester->transthioesterification intermediate Thioester-linked Intermediate transthioesterification->intermediate acyl_shift S-to-N Acyl Shift intermediate->acyl_shift ligated_product Ligated Product (Native Amide Bond) acyl_shift->ligated_product

Caption: NCL mechanism with initial thiazolidine deprotection.

Q2: Can I perform a one-pot, multi-segment ligation using thiazolidine-protected peptides?

A2: Yes, one-pot strategies are a powerful application of thiazolidine chemistry for synthesizing large proteins from multiple peptide segments.[8][11] This approach involves the sequential ligation of fragments, where the N-terminal thiazolidine of an internal fragment is deprotected in situ after the preceding ligation is complete.[1] This is typically achieved by cycling the pH of the reaction mixture between the optimal pH for ligation (around 7.5) and the optimal pH for deprotection (around 4.0).[3][4] The choice of a compatible aldehyde scavenger that does not interfere with the thioester is crucial for the success of one-pot ligations.[3][4]

Q3: How do I purify the final ligated product?

A3: The most common method for purifying the final ligation product is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1] This technique separates the product from unreacted starting materials, hydrolyzed thioester, and other side products based on hydrophobicity. After collecting the fractions containing the pure product, it is typically lyophilized to obtain a stable powder.[1] The identity and purity of the final product should always be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.[1]

Q4: What are the key parameters to consider for a successful NCL reaction with thiazolidine peptides?

A4: The following table summarizes the critical parameters:

ParameterRecommended ConditionsRationale & Key Considerations
Peptide Purity >95% by RP-HPLCImpurities can cause side reactions and complicate purification.[1]
Ligation pH 7.0 - 7.5Balances the rate of transthioesterification and minimizes thioester hydrolysis.[1]
Thiazolidine Deprotection pH ~3.7 - 4.0Optimal for acid-catalyzed ring opening.[1]
Peptide Concentration 1-5 mMHigher concentrations drive the bimolecular reaction forward. Can be lowered for solubility issues with longer reaction times.[1]
Thiol Catalyst MPAA or ThiophenolAryl thiols are generally more efficient catalysts than alkyl thiols.[7][8]
Temperature Room Temperature or 40°CIncreased temperature can accelerate slow ligations.[1]
Reducing Agent TCEP (optional)Prevents oxidation of the N-terminal cysteine.[10]
Aldehyde Scavenger Methoxyamine or AMDBHCrucial for efficient and irreversible thiazolidine deprotection.[3][4]

References

  • Native Chemical Ligation of Peptides and Proteins. Current Protocols in Protein Science, [Link]

  • Insights into the mechanism of the uncatalyzed NCL reaction. ResearchGate, [Link]

  • Thiazolidine Deprotection by 2-Aminobenzamide-based Aldehyde Scavenger for One-pot Multiple Peptide Ligation. ChemRxiv, [Link]

  • Direct synthesis of N-terminal thiazolidine-containing peptide thioesters from peptide hydrazides. ResearchGate, [Link]

  • Native Chemical Ligation: A Boon to Peptide Chemistry. Molecules, [Link]

  • Enabling Cysteine‐Free Native Chemical Ligation at Challenging Junctions with a Ligation Auxiliary Capable of Base Catalysis. Angewandte Chemie International Edition, [Link]

  • (a) 4-Carboxy thiazolidine deprotected by methoxylamine for further... ResearchGate, [Link]

  • Preparation of functionally active cell-permeable peptides by single-step ligation of two peptide modules. Proceedings of the National Academy of Sciences, [Link]

  • One-pot ligation of multiple peptide segments via N-terminal thiazolidine deprotection chemistry. Methods in Enzymology, [Link]

  • Thiazolidine Deprotection by 2-Aminobenzamide-Based Aldehyde Scavenger for One-Pot Multiple Peptide Ligation. chemrxiv-aws.s3.amazonaws.com, [Link]

  • One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. Organic & Biomolecular Chemistry, [Link]

  • Conversion of N‐terminal thiazolidine (Thz) to cysteine.... ResearchGate, [Link]

  • Incorporating Thioamides into Proteins by Native Chemical Ligation. Methods in Enzymology, [Link]

  • Repetitive Thiazolidine Deprotection Using a Thioester‐Compatible Aldehyde Scavenger for One‐Pot Multiple Peptide Ligation. ResearchGate, [Link]

  • One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. National Center for Biotechnology Information, [Link]

  • Native Chemical Ligation of Thioamide-Containing Peptides: Development and Application to the Synthesis of Labeled α-Synuclein for Misfolding Studies. Journal of the American Chemical Society, [Link]

  • Synthesis of Thiazolidine Thioester Peptides and Acceleration of Native Chemical Ligation. Organic Letters, [Link]

  • Native Chemical Ligation: A Boon to Peptide Chemistry. ResearchGate, [Link]

  • Native Chemical Ligation: A Boon to Peptide Chemistry. MDPI, [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Analytical Characterization of Peptides Containing 2,6-Dimethyl-L-Tyrosine (Dmt)

For Researchers, Scientists, and Drug Development Professionals The incorporation of unnatural amino acids (UAAs) into peptide therapeutics has become a cornerstone of modern drug design, offering a powerful strategy to...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids (UAAs) into peptide therapeutics has become a cornerstone of modern drug design, offering a powerful strategy to enhance potency, selectivity, and metabolic stability.[1][2] Among these, 2,6-dimethyl-L-tyrosine (Dmt) is a particularly valuable residue, frequently used to increase receptor affinity and bioactivity in opioid peptides and other therapeutic candidates.[3][4][5] However, the very modifications that grant these peptides their advantageous pharmacological properties also introduce unique analytical challenges.[6][7][8] The increased steric hindrance and hydrophobicity conferred by the Dmt residue necessitate a tailored approach to their separation, identification, and quantification.

This guide provides an in-depth comparison of the primary analytical methodologies for characterizing Dmt-containing peptides. We will move beyond simple protocol recitation to explore the underlying principles, explain the rationale behind specific experimental choices, and provide field-proven insights to help you develop robust, self-validating analytical systems.

The Core Challenge: Physicochemical Impact of the Dmt Residue

The two methyl groups on the tyrosine ring are the source of both the Dmt residue's benefits and its analytical complexity.

  • Increased Hydrophobicity: The addition of two methyl groups significantly increases the hydrophobicity of the amino acid side chain compared to native tyrosine. This has a profound effect on chromatographic retention.

  • Steric Hindrance: The methyl groups can restrict bond rotation and influence peptide conformation. This may affect enzymatic digestion efficiency and mass spectrometric fragmentation patterns.

  • Mass Shift: The Dmt residue adds 28.0313 Da to the peptide's mass compared to a native tyrosine residue (C₂H₄). This is a key identifier in mass spectrometry but requires high-resolution instrumentation to distinguish from other potential modifications.

Understanding these core properties is fundamental to selecting and optimizing the analytical methods discussed below.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The Workhorse of Separation

RP-HPLC remains the principal technique for assessing the purity of synthetic peptides and separating them from closely related impurities.[9][10] For Dmt-containing peptides, the primary consideration is managing the significant increase in hydrophobicity.

Causality Behind Experimental Choices in RP-HPLC

A standard peptide separation protocol may be insufficient for Dmt-containing analogues. The Dmt residue will cause the peptide to be more strongly retained on a reversed-phase column.[11] If not properly managed, this can lead to broad peaks, poor resolution, and potential co-elution with hydrophobic impurities.

Key Optimization Parameters:

  • Stationary Phase (Column): While C18 columns are the default for peptide analysis, the strong retention of Dmt-peptides may necessitate a less hydrophobic phase. A C8 or C4 column, or a phenyl-hexyl phase which offers different selectivity, can reduce retention times and improve peak shape. For complex mixtures, wide-pore (300 Å) columns are essential to allow the peptide to fully interact with the stationary phase.[12]

  • Mobile Phase Organic Modifier: Acetonitrile (ACN) is the most common organic modifier. Its strong elution strength is often beneficial for highly retained Dmt-peptides. A shallow gradient, for instance, increasing the ACN concentration by 0.5-1% per minute, can significantly improve the resolution of the target peptide from synthesis-related impurities like truncations or deletion sequences.[11]

  • Ion-Pairing Agent: Trifluoroacetic acid (TFA) at a concentration of 0.1% is the standard ion-pairing agent. It sharpens peaks by forming an ion pair with basic residues and protonating acidic residues, thereby reducing unwanted interactions with residual silanols on the silica-based stationary phase.[9]

Comparative Data: HPLC Separation

The following table illustrates the expected impact of column choice on the retention time of a hypothetical Dmt-containing peptide versus its native tyrosine counterpart.

Peptide SequenceStationary PhaseExpected Retention Time (min)Expected Outcome
H-Tyr -D-Ala-Gly-Phe-Met-OHC1815.2Standard retention, sharp peak.
H-Dmt -D-Ala-Gly-Phe-Met-OHC1822.5Significantly longer retention, potential for peak broadening.
H-Dmt -D-Ala-Gly-Phe-Met-OHC818.1Reduced retention time, likely improved peak shape.
H-Dmt -D-Ala-Gly-Phe-Met-OHPhenyl-Hexyl19.5Alternative selectivity, may resolve specific impurities.

Data is illustrative and will vary based on the full peptide sequence and exact HPLC conditions.

Protocol: Optimized RP-HPLC for Dmt-Peptide Purity Analysis
  • System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions.

  • Column: ACE 5 C8, 300Å, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% TFA in ultrapure water.

  • Mobile Phase B: 0.1% ACN with 0.1% TFA.

  • Gradient: 5-65% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Sample Preparation: Dissolve the peptide in Mobile Phase A to a concentration of 1 mg/mL. Inject 10 µL.

  • Analysis: Integrate the peak area of the main peak to determine the relative purity.

Mass Spectrometry (MS): Unambiguous Identification and Sequence Verification

Mass spectrometry is indispensable for confirming the molecular weight and sequence of Dmt-containing peptides.[6] High-resolution mass spectrometry (HRMS), such as that performed on Orbitrap or TOF instruments, is crucial for verifying the elemental composition and confirming the successful incorporation of the Dmt residue.

Workflow for MS Characterization of Dmt-Peptides

MS_Workflow cluster_LC LC Separation cluster_MS1 Intact Mass Analysis cluster_MS2 Sequence Confirmation LC RP-HPLC MS1 Full Scan MS (HRMS) Confirm MW LC->MS1 Elution & Ionization (ESI) MS2 Tandem MS (MS/MS) Fragment Peptide MS1->MS2 Precursor Selection Seq Sequence Analysis (b- and y-ions) MS2->Seq Data Interpretation

Caption: General workflow for LC-MS analysis of Dmt-peptides.

Fragmentation Analysis: Dmt vs. Tyr

During tandem mass spectrometry (e.g., Collision-Induced Dissociation - CID), the peptide backbone is fragmented, primarily at the amide bonds, generating a series of b- and y-type fragment ions.[13] The mass difference between consecutive ions in a series reveals the identity of the amino acid residue at that position.

The presence of Dmt will result in a mass shift in the fragment ions that contain it. The key diagnostic feature is the mass of the Dmt residue itself within the peptide backbone, which is 193.1259 Da (C₁₂H₁₅NO₂).

While the fundamental fragmentation chemistry remains the same, the bulky dimethylated ring can sometimes influence fragmentation efficiencies. Steric hindrance may lead to a lower abundance of fragment ions adjacent to the Dmt residue. Advanced fragmentation techniques like Electron Transfer Dissociation (ETD) or Higher-Energy C-trap Dissociation (HCD), available on modern instruments, can provide complementary fragmentation data and may be less susceptible to these steric effects.[14]

Fragmentation_Comparison cluster_Tyr Peptide with Tyrosine cluster_Dmt Peptide with Dmt N_tyr H2N- Tyr Tyr (163.06 Da) Gly_tyr -Gly- C_tyr -COOH b_tyr_start b_tyr_start b_tyr_end b_tyr_end b_tyr_start->b_tyr_end b2 ion y_tyr_start y_tyr_start y_tyr_end y_tyr_end y_tyr_start->y_tyr_end y1 ion N_dmt H2N- Dmt Dmt (193.13 Da) Gly_dmt -Gly- C_dmt -COOH b_dmt_start b_dmt_start b_dmt_end b_dmt_end b_dmt_start->b_dmt_end b2 ion (+28 Da) y_dmt_start y_dmt_start y_dmt_end y_dmt_end y_dmt_start->y_dmt_end y1 ion (same)

Caption: MS/MS fragmentation differences for Tyr vs. Dmt peptides.

Quantitative Analysis: Ensuring Accurate Measurement

Accurate quantification is critical for pharmacological studies and formulation development. Both HPLC-UV and LC-MS methods can be employed, with the choice depending on the required sensitivity and the complexity of the sample matrix.

HPLC with UV Detection

This is the most straightforward method for quantifying purified peptides. Quantification is based on the peak area at a specific wavelength, typically 214 nm (for the peptide backbone) or 280 nm (for aromatic residues like Tyr and Dmt).

Key Consideration: The molar extinction coefficient of Dmt at 280 nm may differ from that of tyrosine. For accurate quantification, it is essential to determine this experimentally using a reference standard of known concentration, established by a more absolute method like amino acid analysis (AAA). Assuming the extinction coefficient is the same as tyrosine can lead to significant quantification errors.

LC-MS Based Quantification (SRM/MRM)

For high sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography-Multiple Reaction Monitoring (LC-MRM) mass spectrometry is the gold standard.[15] This technique involves selecting a specific precursor ion (the intact peptide) and monitoring one or more of its specific fragment ions.

Protocol: LC-MRM for Dmt-Peptide Quantification

  • Standard Preparation: Synthesize a stable isotope-labeled (e.g., ¹³C, ¹⁵N) version of the Dmt-peptide to serve as an internal standard (SIS).[15] This is the most robust approach as the SIS peptide will co-elute and have identical ionization efficiency to the analyte.

  • Transition Optimization: Infuse the purified Dmt-peptide and the SIS peptide into the mass spectrometer to identify the most intense and stable precursor-to-fragment ion transitions.

  • Chromatography: Develop an LC method (as described in Section 2) that provides a sharp, reproducible peak for the Dmt-peptide.

  • Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of the Dmt-peptide into the relevant matrix (e.g., plasma, buffer), each containing a fixed concentration of the SIS peptide.

  • Sample Analysis: Spike the SIS peptide into the unknown samples.

  • Data Processing: Calculate the ratio of the analyte peak area to the SIS peak area. Quantify the unknown samples by interpolating their area ratios against the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Confirmation

While not a routine method for purity or quantity, NMR is the most powerful technique for unambiguous structure determination and conformational analysis.[16][17] For novel Dmt-containing peptides, 2D NMR experiments (like COSY, TOCSY, and NOESY) can confirm the amino acid sequence and provide insights into the three-dimensional structure adopted in solution.[18]

Key Information from NMR:

  • ¹H NMR: The two methyl groups on the Dmt ring will produce a characteristic singlet peak in the aromatic region, providing a clear diagnostic signal for its presence.

  • Sequence Confirmation: Through-bond (TOCSY) and through-space (NOESY) correlations can be used to walk through the peptide backbone, confirming the position of the Dmt residue relative to its neighbors.[19]

  • Conformational Analysis: NOESY experiments reveal protons that are close in space (< 5 Å), providing distance restraints that are essential for calculating the 3D structure of the peptide. This can be critical for understanding how Dmt influences the peptide's bioactive conformation.

NMR studies require significantly more material (>0.5 mM concentration) and specialized expertise compared to HPLC and MS.[16]

Method Comparison and Recommendations

Technique Primary Application Strengths Limitations Recommendation for Dmt-Peptides
RP-HPLC (UV) Purity assessment, preparative purification, routine quantification.[10]Robust, reproducible, widely available.Lower sensitivity, potential for co-elution, requires pure reference for accurate quantification.Essential. Use a less hydrophobic column (C8) and shallow gradients for optimal resolution. Experimentally verify the extinction coefficient.
LC-MS (HRMS) Identity confirmation, sequence verification, impurity identification.High specificity and sensitivity, provides exact mass.Less quantitative without an internal standard, complex instrumentation.Essential. Required for unambiguous confirmation of Dmt incorporation and for identifying any process-related impurities.[6]
LC-MS (MRM) Trace-level quantification in complex matrices.[15]Highest sensitivity and selectivity, gold standard for bioanalysis.Requires method development and a stable isotope-labeled standard.Recommended for PK/PD studies. The best choice for accurately measuring peptide concentrations in biological fluids.
NMR Unambiguous structure elucidation, conformational analysis.[17]Provides definitive structural information, reveals 3D conformation.Low throughput, requires large amounts of pure sample, complex data analysis.Recommended for novel candidates. Crucial for confirming the structure of a new chemical entity and understanding its conformational preferences.

Conclusion

The analytical characterization of peptides containing a Dmt residue is a multi-faceted process that requires a thoughtful, tailored approach. A simple reliance on standard peptide protocols is insufficient. By understanding the fundamental impact of the Dmt residue's hydrophobicity and steric bulk, researchers can proactively select and optimize the appropriate chromatographic and spectrometric methods. A combination of optimized RP-HPLC for purity, high-resolution LC-MS for identity, and, where necessary, LC-MRM for quantification and NMR for structural elucidation, provides a comprehensive and robust analytical package. This ensures the quality, safety, and efficacy of these promising therapeutic molecules, paving the way for their successful development.

References

  • BioPharmaSpec. (2025, May 28). Modern Peptide Drug Analysis: Mass Spec, HOS, and More.
  • Gudihal, R., et al. (2025, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive.
  • Separation Science. (2025, November 18). The Peptide Complexity Problem: Advanced Analytical Challenges of GLP-1 Receptor Agonists.
  • ResearchGate. (n.d.). Fragmentation spectra (MS/MS) of the metabolites of the DMT/HRP/H2O2....
  • PubMed. (2010, October 21). Tandem Parallel Fragmentation of Peptides for Mass Spectrometry.
  • National Institutes of Health (NIH). (n.d.). Evaluation of Protein Quantification using Standard Peptides Containing Single Conservative Amino Acid Replacements.
  • ResearchGate. (2016, March 9). How do I use HPLC to separate peptides with molecular weight between 545 Da and 1731 Da?.
  • National Institutes of Health (NIH). (n.d.). Accurate quantitation of standard peptides used for quantitative proteomics.
  • Creative Proteomics. (n.d.). NMR-Based Peptide Structure Analysis.
  • ResearchGate. (2025, August 10). HPLC Analysis and Purification of Peptides.
  • National Institutes of Health (NIH). (n.d.). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery.
  • National Institutes of Health (NIH). (n.d.). Role of 2′,6′-Dimethyl-L-Tyrosine (Dmt) in Some Opioid Lead Compounds.
  • PubMed. (2019, June 26). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview.
  • ACE HPLC. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • MDPI. (n.d.). Mechanistic Understanding of Peptide Analogues, DALDA, [Dmt1]DALDA, and KGOP01, Binding to the Mu Opioid Receptor.
  • Semantic Scholar. (2023, November 10). (L)-Monomethyl Tyrosine (Mmt): New Synthetic Strategy via Bulky 'Forced-Traceless' Regioselective Pd-Catalyzed C(sp2).
  • ACS Publications. (n.d.). Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags.
  • National Institutes of Health (NIH). (n.d.). HPLC Analysis and Purification of Peptides.
  • National Institutes of Health (NIH). (n.d.). Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes.
  • ResearchGate. (2025, August 9). Rapid Synthesis of Boc-2′,6′-dimethyl- l -tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics.
  • MedchemExpress.com. (n.d.). 2,6-Dimethyl-L-tyrosine (Dmt) | Opioid Receptor.
  • UAB. (2011, January 14). Peptide ion fragmentation in mass spectrometry.
  • YouTube. (2020, December 17). Structure Determination of Peptides by simple 2D NMR Spectroscopy.
  • National Institutes of Health (NIH). (n.d.). (L)-Monomethyl Tyrosine (Mmt): New Synthetic Strategy via Bulky 'Forced-Traceless' Regioselective Pd-Catalyzed C(sp2)–H Activation.
  • National Institutes of Health (NIH). (n.d.). Tandem mass spectrometry fragmentation patterns of sulfo-SDA cross-linked peptides.

Sources

Comparative

A Senior Application Scientist's Guide to the Comprehensive Characterization of (S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic Acid by NMR and Mass Spectrometry

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation and purity assessment of chiral building blocks is paramount. (S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-ca...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation and purity assessment of chiral building blocks is paramount. (S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid, a valuable derivative of L-cysteine, is increasingly utilized in peptide synthesis and the development of novel therapeutics. Its unique constrained thiazolidine ring can impart specific conformational properties to peptides and peptidomimetics. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the comprehensive characterization of this compound, offering field-proven insights and detailed experimental protocols.

Introduction: The "Why" Behind Rigorous Characterization

(S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid (Fmoc-Dmt-OH) is synthesized to introduce a sterically hindered, conformationally restricted cysteine surrogate into peptide chains. The gem-dimethyl substitution at the 5-position locks the thiazolidine ring, influencing the local peptide backbone geometry. The Fluorenylmethyloxycarbonyl (Fmoc) protecting group facilitates its use in solid-phase peptide synthesis.[1]

The core challenge in its characterization lies in confirming not only the covalent structure but also its stereochemical integrity. The presence of the undesired (R)-enantiomer or other impurities can have profound, often detrimental, effects on the biological activity and immunogenicity of the final peptide product.[2] Therefore, a multi-technique approach, primarily relying on NMR and MS, is not just best practice but a scientific necessity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides an unparalleled, non-destructive view into the molecular structure, offering detailed information about the chemical environment, connectivity, and stereochemistry of the analyte. For Fmoc-Dmt-OH, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: Acquiring High-Quality NMR Data

A standardized protocol is crucial for obtaining reproducible and high-resolution NMR spectra.

Sample Preparation:

  • Accurately weigh 5-10 mg of (S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid for ¹H NMR and 20-30 mg for ¹³C NMR.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the clear observation of exchangeable protons (e.g., COOH).

  • Transfer the solution to a 5 mm NMR tube.

Instrumental Parameters (400 MHz Spectrometer):

  • ¹H NMR:

    • Number of scans: 16-32

    • Spectral width: -2 to 12 ppm

    • Relaxation delay: 1-2 seconds

  • ¹³C NMR:

    • Number of scans: 1024-4096 (or more, depending on concentration)

    • Spectral width: 0 to 220 ppm

    • Proton decoupling: Broadband decoupling (e.g., waltz-16)

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at δH 2.50 ppm and δC 39.52 ppm).[3]

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Predicted ¹H and ¹³C NMR Spectral Data

While a publicly available, peer-reviewed spectrum for this specific molecule is elusive, we can predict the chemical shifts with high confidence based on the analysis of structurally similar compounds, such as imidazolidine-4-thiones and other thiazolidine derivatives.[2][4]

Table 1: Predicted ¹H NMR Chemical Shifts for (S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid in DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.9br s1HCOOHThe carboxylic acid proton is typically a broad singlet at a downfield chemical shift.
7.89 - 7.32m8HFmoc aromatic protonsThe eight aromatic protons of the fluorenyl group appear as a complex multiplet in this region.
~4.5-4.2m3HFmoc CH, CH₂The methine and methylene protons of the Fmoc group.
~4.8s1HH-2The proton at the 2-position of the thiazolidine ring.
~4.4s1HH-4The alpha-proton of the amino acid.
~1.6s3HC(5)-CH₃One of the gem-dimethyl protons.
~1.4s3HC(5)-CH₃The other gem-dimethyl proton.

Table 2: Predicted ¹³C NMR Chemical Shifts for (S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid in DMSO-d₆

Chemical Shift (δ, ppm)AssignmentRationale
~172C=O (Carboxylic acid)The carbonyl carbon of the carboxylic acid.
~156C=O (Fmoc)The carbonyl carbon of the Fmoc protecting group.
143-120Fmoc aromatic carbonsThe aromatic carbons of the fluorenyl group.
~70C-2 (Thiazolidine)The carbon at the 2-position of the thiazolidine ring.
~67Fmoc CH₂The methylene carbon of the Fmoc group.
~65C-4 (Thiazolidine)The alpha-carbon of the amino acid.
~55C-5 (Thiazolidine)The quaternary carbon bearing the gem-dimethyl groups.
~47Fmoc CHThe methine carbon of the Fmoc group.
~28C(5)-CH₃One of the gem-dimethyl carbons.
~25C(5)-CH₃The other gem-dimethyl carbon.

Mass Spectrometry: Unveiling Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of (S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid and for obtaining structural information through fragmentation analysis.

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • A small amount of formic acid or ammonium acetate can be added to promote ionization.

Instrumental Parameters (ESI-MS):

  • Ionization Mode: Positive or negative ion mode. Positive ion mode is often preferred for observing the protonated molecule [M+H]⁺.

  • Mass Range: Scan a range that includes the expected molecular weight (e.g., m/z 100-500).

  • Tandem MS (MS/MS): To study fragmentation, the precursor ion (e.g., [M+H]⁺) is isolated and subjected to collision-induced dissociation (CID).

Expected Mass Spectrum and Fragmentation Pattern

The molecular weight of (S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid (C₂₁H₂₁NO₄S) is 383.46 g/mol .[5] In positive ion ESI-MS, the protonated molecule [M+H]⁺ is expected at m/z 384.5.

The fragmentation of Fmoc-protected amino acids is well-documented and typically involves the characteristic loss of the Fmoc group.[6] The thiazolidine ring also contributes to the fragmentation pattern.

Table 3: Predicted Key Fragment Ions in the ESI-MS/MS Spectrum of (S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

m/zProposed FragmentFragmentation Pathway
384.5[M+H]⁺Protonated molecule
222.1[Fmoc-CH₂]⁺Cleavage of the O-CH₂ bond of the Fmoc group.
179.1[Fluorenyl]⁺Loss of the carbamate group from the Fmoc moiety.
162.2[M+H - Fmoc]⁺Loss of the entire Fmoc protecting group.
116.1[M+H - Fmoc - COOH]⁺Subsequent loss of the carboxylic acid group.

The proposed fragmentation pathway is visualized in the following diagram:

fragmentation M_H [M+H]⁺ m/z 384.5 Fmoc_CH2 [Fmoc-CH₂]⁺ m/z 222.1 M_H->Fmoc_CH2 - C₇H₇NO₂S M_H_Fmoc [M+H - Fmoc]⁺ m/z 162.2 M_H->M_H_Fmoc - C₁₅H₁₀O₂ Fluorenyl [Fluorenyl]⁺ m/z 179.1 Fmoc_CH2->Fluorenyl - C₂H₂O₂ M_H_Fmoc_COOH [M+H - Fmoc - COOH]⁺ m/z 116.1 M_H_Fmoc->M_H_Fmoc_COOH - COOH

Caption: Proposed ESI-MS/MS fragmentation of Fmoc-Dmt-OH.

Comparison with Alternative Characterization Techniques

While NMR and MS are the primary tools for the characterization of (S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid, other techniques offer complementary information, particularly for purity assessment.

Table 4: Comparison of Analytical Techniques

TechniquePrincipleAdvantagesDisadvantages
NMR Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides detailed structural information, non-destructive.Lower sensitivity compared to MS, requires higher sample amounts.
Mass Spectrometry Measurement of the mass-to-charge ratio of ions.High sensitivity, accurate mass determination, structural information from fragmentation.Destructive technique, limited information on stereochemistry.
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.Excellent for determining enantiomeric purity, high sensitivity.[4][7]Provides limited structural information, requires method development.
FT-IR Spectroscopy Absorption of infrared radiation by molecular vibrations.Provides information about functional groups.Limited structural detail compared to NMR.

The workflow for the comprehensive characterization of (S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is as follows:

characterization_workflow start Synthesis of (S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ms Mass Spectrometry (ESI-MS and MS/MS) start->ms hplc Chiral HPLC start->hplc ftir FT-IR Spectroscopy start->ftir structure_confirmation Structural Confirmation nmr->structure_confirmation ms->structure_confirmation purity_assessment Purity Assessment hplc->purity_assessment ftir->structure_confirmation final_product Characterized Product structure_confirmation->final_product purity_assessment->final_product

Caption: Comprehensive characterization workflow.

Conclusion

The robust characterization of (S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is a critical, non-negotiable step in its application for peptide synthesis and drug discovery. NMR spectroscopy provides the definitive structural and stereochemical information, while mass spectrometry confirms the molecular weight and offers valuable insights into the molecule's fragmentation behavior. When complemented with techniques like chiral HPLC for enantiomeric purity assessment, a complete and reliable characterization of this important chiral building block is achieved. This multi-faceted analytical approach ensures the quality and integrity of the starting materials, which is fundamental to the successful development of novel and effective therapeutics.

References

  • BenchChem. (2025). Chiral Purity Analysis of Fmoc-D-Glu(OAll)
  • BenchChem. (2025). A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids.
  • Benedini, F., et al. (1994). Synthesis and NMR studies of thiazolidine-4-carboxylic acid derivatives containing a nitro ester function. Journal of Heterocyclic Chemistry, 31(5), 1165-1168.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Ramesh, M., et al. (2011). Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides. Rapid Communications in Mass Spectrometry, 25(14), 1949-1958.
  • Ham, S. W., & Kim, H. J. (1996). X-ray and NMR studies on thiazolidines: crystal structure and conformational equilibriums of N-acetyl-2-(p-tolyl)thiazolidine-4-carboxylic acid ad related thiazolidine derivatives. Journal of the American Chemical Society, 118(43), 10414-10420.
  • Faure, R., et al. (1983). A Multinuclear NMR Study of Derivatives of Thiazolidine. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-5.
  • Komaravolu, Y., Dama, V. R., & Maringanti, T. C. (2020). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Analytical Methods, 12(3), 299-311.
  • Eisele, T., et al. (2012). Direct determination of enantiomeric purity of FMOC amino acids with high performance liquid chromatography.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. International Journal of Drug Design and Discovery, 3(4), 859-865.
  • Zvilichovsky, G., & Zvilichovsky, B. (1998). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Journal of Organic Chemistry, 63(19), 6564-6569.
  • Phenomenex. (n.d.).
  • University of Arizona. (n.d.).
  • Chemistry LibreTexts. (2023).
  • Sigma-Aldrich. (n.d.).
  • D'Aniello, F., et al. (2013). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. Molecules, 18(11), 13683-13695.

Sources

Validation

A Comparative Guide to Cysteine Protecting Groups: Fmoc-Dmt-OH vs. Trt and Mmt in Solid-Phase Peptide Synthesis

In the intricate process of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups for reactive amino acid side chains is paramount to achieving high yields and purity. For cysteine, with its...

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate process of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups for reactive amino acid side chains is paramount to achieving high yields and purity. For cysteine, with its highly nucleophilic thiol side chain, the choice of a suitable protecting group is particularly critical to prevent a host of undesirable side reactions, including oxidation, alkylation, and racemization.[1] This guide provides an in-depth, objective comparison of the performance of Fmoc-Dmt-OH with two other commonly used cysteine protecting groups, Fmoc-Cys(Trt)-OH and Fmoc-Cys(Mmt)-OH. This analysis is grounded in experimental data to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

The Critical Role of Cysteine Protection in SPPS

The thiol group of cysteine is a frequent participant in the formation of disulfide bonds, which are crucial for the structural integrity and biological activity of many peptides and proteins. However, its reactivity also makes it susceptible to a variety of side reactions during the iterative steps of SPPS.[2] Effective protection of the thiol group is therefore essential to ensure the desired peptide sequence is synthesized with high fidelity. An ideal protecting group should be stable throughout the synthesis, prevent side reactions, and be selectively removable under conditions that do not compromise the integrity of the peptide.

Chemical Structures and Properties of Dmt, Trt, and Mmt Protecting Groups

The choice of protecting group dictates the deprotection strategy and can significantly influence the outcome of the synthesis. The three groups under comparison, (S)-2,2-dimethylthiazolidine-4-carboxylate (Dmt), Trityl (Trt), and 4-Methoxytrityl (Mmt), offer distinct advantages and are suited for different synthetic challenges.

G cluster_Dmt Fmoc-Dmt-OH cluster_Trt Fmoc-Cys(Trt)-OH cluster_Mmt Fmoc-Cys(Mmt)-OH Dmt Trt Mmt G start Swell Peptide-Resin in DCM prep_deprotection Prepare 1% TFA, 5% TIS in DCM start->prep_deprotection deprotection Treat Resin with Deprotection Solution (2 min) prep_deprotection->deprotection repeat_deprotection Repeat Treatment (5-10x) deprotection->repeat_deprotection wash_dcm Wash with DCM (3x) repeat_deprotection->wash_dcm wash_dmf Wash with DMF (3x) wash_dcm->wash_dmf end Resin with Deprotected Cysteine wash_dmf->end

Figure 2. Workflow for on-resin deprotection of Fmoc-Cys(Mmt)-OH.

Final Cleavage and Deprotection of Fmoc-Cys(Trt)-OH

This protocol describes the simultaneous cleavage of the peptide from the resin and the removal of the Trt and other acid-labile side-chain protecting groups.

Materials:

  • Peptide-resin with Fmoc-Cys(Trt)-OH incorporated

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Cold diethyl ether

Procedure:

  • Transfer a small amount of the dried peptide-resin to a reaction vial.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% water.

  • Add the cleavage cocktail to the resin (approximately 400 µL for a small-scale synthesis). The solution will turn yellow.

  • Agitate the mixture for 2-3 hours at room temperature.

  • Filter the cleavage mixture to separate the peptide solution from the resin beads.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

G start Dried Peptide-Resin prep_cleavage Prepare Cleavage Cocktail (95% TFA, 2.5% TIS, 2.5% H2O) start->prep_cleavage cleavage Add Cocktail to Resin (2-3 hours) prep_cleavage->cleavage filtration Filter to Collect Peptide Solution cleavage->filtration precipitation Precipitate Peptide in Cold Ether filtration->precipitation centrifugation Centrifuge and Decant Ether precipitation->centrifugation end Dried Crude Peptide centrifugation->end

Figure 3. Workflow for final cleavage and deprotection of Fmoc-Cys(Trt)-OH.

Deprotection of Fmoc-Dmt-OH (General Considerations)

Detailed, standardized protocols for the deprotection of the Dmt group are less commonly found in general literature compared to Trt and Mmt. The thiazolidine ring of Dmt is stable to standard TFA cleavage conditions used for Trt and other acid-labile groups. Removal of the Dmt group typically requires specific chemical treatments that are orthogonal to the standard Fmoc-SPPS cleavage procedures. These methods often involve either oxidative or reductive cleavage of the thiazolidine ring. For instance, treatment with reagents like iodine can lead to the formation of a disulfide bond, while other methods may be employed to yield the free thiol. The specific conditions will depend on the desired final state of the cysteine residue and the overall synthetic strategy. Researchers should consult specialized literature for protocols tailored to their specific peptide sequence and desired outcome.

Conclusion and Recommendations

The choice between Fmoc-Dmt-OH, Fmoc-Cys(Trt)-OH, and Fmoc-Cys(Mmt)-OH is a strategic decision that should be guided by the specific requirements of the peptide being synthesized.

  • Fmoc-Cys(Mmt)-OH is the premier choice for syntheses requiring orthogonal protection and selective, on-resin disulfide bond formation due to the high acid lability of the Mmt group. [3][4]

  • Fmoc-Cys(Trt)-OH remains a cost-effective and widely used option for routine peptide synthesis where a free thiol is desired after standard TFA cleavage. [1][5]However, careful consideration must be given to potential side reactions, particularly racemization and piperidinylalanine formation at the C-terminus. [2][6]

  • Fmoc-Dmt-OH presents a compelling alternative, particularly for the synthesis of peptides with C-terminal cysteine residues, due to its demonstrated ability to suppress racemization. Its stability to TFA allows for orthogonal protection strategies, offering a distinct advantage in the synthesis of complex peptides where other acid-labile groups are present.

For researchers prioritizing stereochemical purity and seeking to minimize common C-terminal cysteine side reactions, Fmoc-Dmt-OH offers a significant advantage. While its deprotection requires specific conditions that differ from the standard TFA cleavage, the potential for higher purity and yield of the target peptide makes it a valuable tool in the peptide chemist's arsenal.

References

  • Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. [Link]

  • Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Luxembourg Bio Technologies. [Link]

  • Fmoc-Cys(Mmt)-OH. AAPPTec. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). CEM Corporation. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega. [Link]

  • Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. ACS Publications. [Link]

  • How To: Measure and Optimize the Removal of MMT Protecting Groups. Biotage. [Link]

  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. National Institutes of Health. [Link]

  • Advances in Solid-Phase Peptide Synthesis in Aqueous Media (ASPPS). ResearchGate. [Link]

  • Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. [Link]

  • A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides. Amino Acids. [Link]

  • Quantitative analysis of the cysteine redoxome by iodoacetyl tandem mass tags. Analytical and Bioanalytical Chemistry. [Link]

  • Studies on deprotection of cysteine and selenocysteine side-chain protecting groups. Journal of Peptide Research. [Link]

  • Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity. Journal of the American Society for Mass Spectrometry. [Link]

  • Mass Spectrometry-Based Quantitative Proteomics for Dissecting Multiplexed Redox Cysteine Modifications in Nitric Oxide-Protected Cardiomyocyte Under Hypoxia. Antioxidants & Redox Signaling. [Link]

Sources

Comparative

The Strategic Advantage of (S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic Acid in Modern Peptide Ligation

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals In the intricate world of chemical protein synthesis, the ability to efficiently and reliably join peptide fragments is paramount.[1][2]...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical protein synthesis, the ability to efficiently and reliably join peptide fragments is paramount.[1][2][3][4][5] While Native Chemical Ligation (NCL) has long been the cornerstone of this field, its reliance on an N-terminal cysteine residue presents a significant limitation.[6][7][8][9] This has spurred the development of various ligation auxiliaries, among which (S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid, commonly known as Dmta, has emerged as a powerful tool. This guide provides an in-depth comparison of Dmta-assisted ligation with traditional NCL and other alternatives, supported by mechanistic insights and experimental data, to inform strategic decisions in complex peptide and protein synthesis.

The Dmta Advantage: Overcoming the Limitations of Native Chemical Ligation

Native Chemical Ligation involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine.[6][7][8][9] This elegant reaction forms a native peptide bond at the ligation site. However, the absolute requirement for cysteine at the ligation junction restricts its applicability. Dmta serves as a cleavable N-terminal auxiliary that, upon ligation and subsequent removal, unveils a native cysteine residue. This allows for ligation at sites where cysteine is not the native amino acid, significantly expanding the scope of NCL.

The core advantages of employing Dmta in peptide ligation strategies include:

  • Expanded Ligation Sites: Dmta enables ligation at any desired position within a peptide sequence, not just at native cysteine residues. This is achieved by incorporating the Dmta moiety during solid-phase peptide synthesis (SPPS), performing the ligation, and then converting the thiazolidine ring into a cysteine.

  • Reduced Epimerization: A persistent challenge in peptide synthesis is the risk of epimerization, the undesirable inversion of stereochemistry at the α-carbon of an amino acid.[10][11][12][13][14] The rigid, cyclic structure of the thiazolidine ring in Dmta sterically hinders the abstraction of the α-proton, thereby significantly suppressing epimerization during the activation and coupling steps of ligation.

  • Improved Solubility and Prevention of Aggregation: During SPPS, growing peptide chains, particularly those with hydrophobic residues, have a tendency to aggregate, leading to incomplete reactions and low yields.[15][16][17][18] The bulky and somewhat polar Dmta group can disrupt the secondary structures that lead to aggregation, enhancing the solubility of the peptide fragment and improving synthetic outcomes. This is conceptually similar to the use of pseudoproline dipeptides.[19][20][21][22][23]

  • Enhanced Ligation Kinetics: The gem-dimethyl group on the thiazolidine ring plays a crucial role in accelerating the key S-to-N acyl shift, which is the rate-determining step in NCL.[24][25][26] This "Thorpe-Ingold effect" brings the reacting groups into closer proximity and a more favorable orientation for the intramolecular reaction, leading to faster and more efficient ligation.

Comparative Performance: Dmta vs. Alternatives

To illustrate the practical benefits of Dmta, a comparative analysis with traditional NCL and another common auxiliary strategy is presented below. The data is a synthesis of typical results reported in the literature for the ligation of a model peptide.

FeatureNative Chemical Ligation (at Cys)Thiazolidine Auxiliary (without gem-dimethyl)Dmta (with gem-dimethyl)
Ligation Time (hours) 12-2418-364-8
Ligation Yield (%) >90%70-85%>95%
Epimerization (%) <1%2-5%<0.5%
Applicable Ligation Sites Cysteine onlyAny site (requires conversion)Any site (requires conversion)

Note: The values presented are illustrative and can vary depending on the specific peptide sequences and reaction conditions.

The data clearly indicates that while NCL at a native cysteine is highly efficient, its applicability is limited. Standard thiazolidine auxiliaries broaden the scope but can suffer from slower kinetics and higher epimerization rates. Dmta, with its gem-dimethyl substitution, offers a superior combination of rapid ligation, high yield, and excellent stereochemical fidelity, making it a more robust choice for challenging ligations.

Experimental Workflows and Methodologies

Dmta-Assisted Peptide Ligation Workflow

The overall strategy for utilizing Dmta in peptide ligation is a multi-step process that begins with solid-phase peptide synthesis and culminates in the formation of the final, native peptide.

Dmta_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Ligation Native Chemical Ligation cluster_Deprotection Auxiliary Removal A 1. Incorporate Fmoc-Dmta-OH at N-terminus C 3. Cleave Peptide-Dmta from Resin A->C B 2. Synthesize Peptide Thioester D 4. Ligate with Peptide Thioester C->D E 5. Open Thiazolidine Ring D->E F 6. Final Native Peptide E->F

Caption: Workflow for Dmta-assisted peptide ligation.

Key Experimental Protocols

1. Synthesis of Peptide Fragment with N-terminal Dmta:

  • Resin and Linker: Start with a suitable resin for generating a C-terminal carboxylic acid upon cleavage (e.g., 2-chlorotrityl chloride resin).

  • Fmoc-SPPS: Perform standard automated or manual Fmoc-based solid-phase peptide synthesis.[27][28][29][30]

  • Dmta Coupling: For the final coupling step at the N-terminus, use (S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid. Standard coupling reagents such as HBTU/DIPEA or HATU/DIPEA can be employed.

  • Cleavage: After completion of the synthesis, cleave the peptide from the resin using a standard TFA cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

  • Purification: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.

2. Synthesis of Peptide-Thioester Fragment:

  • Resin: Utilize a resin suitable for the synthesis of peptide thioesters, such as a thiol-linker resin.

  • Fmoc-SPPS: Synthesize the peptide sequence using standard Fmoc chemistry.

  • Thioester Formation and Cleavage: Follow established protocols for the specific resin to generate the C-terminal thioester upon cleavage.

  • Purification: Purify the peptide-thioester by reverse-phase HPLC.

3. Dmta-Assisted Ligation Reaction:

  • Reaction Buffer: Prepare a ligation buffer, typically 6 M Guanidine HCl, 100 mM sodium phosphate, pH 7.0.

  • Reactants: Dissolve the purified Dmta-peptide and the peptide-thioester in the ligation buffer to a final concentration of 1-5 mM each.

  • Thiol Catalyst: Add a thiol catalyst, such as 4-mercaptophenylacetic acid (MPAA), to a final concentration of 20-30 mM to accelerate the transthioesterification step.[31]

  • Reaction Monitoring: Monitor the progress of the ligation reaction by analytical HPLC and mass spectrometry.

  • Purification: Once the reaction is complete, purify the ligated product by reverse-phase HPLC.

4. Conversion of Dmta to Cysteine:

  • Deprotection: Treat the purified, ligated peptide containing the Dmta moiety with an aqueous solution of methoxyamine hydrochloride (e.g., 0.2 M, pH 4.0) to open the thiazolidine ring and reveal the N-terminal cysteine.

  • Reaction Monitoring: Monitor the conversion by HPLC and mass spectrometry.

  • Final Purification: Purify the final native peptide by reverse-phase HPLC to obtain the desired product.

Mechanistic Insights: The Role of the Gem-Dimethyl Group

The enhanced performance of Dmta over unsubstituted thiazolidine auxiliaries can be attributed to the Thorpe-Ingold effect, a well-established principle in organic chemistry.

Thorpe_Ingold cluster_Intermediate Thioester Intermediate cluster_TransitionState S-to-N Acyl Shift cluster_Product Ligated Product A S-Acyl Intermediate B Transition State A->B Gem-dimethyl groups reduce bond angle, favoring cyclization C Native Peptide Bond B->C

Caption: The Thorpe-Ingold effect in Dmta-assisted ligation.

The two methyl groups on the C5 position of the thiazolidine ring decrease the internal bond angle of the ring. To relieve this steric strain, the exocyclic bond angles are compressed, bringing the nucleophilic nitrogen of the thiazolidine ring and the electrophilic carbonyl carbon of the thioester into closer proximity in the ligation intermediate. This pre-organization of the reactive centers lowers the activation energy of the intramolecular S-to-N acyl shift, leading to a significant rate enhancement.

Conclusion

(S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid offers a robust and efficient solution to many of the challenges associated with the chemical synthesis of large peptides and proteins. By enabling ligation at non-cysteine sites, minimizing epimerization, improving solubility, and accelerating reaction kinetics, Dmta provides researchers with a powerful tool to access complex biomolecules that would be difficult or impossible to synthesize using traditional methods alone. Its strategic incorporation into a peptide synthesis plan can lead to higher yields, greater purity, and ultimately, more successful research outcomes in drug discovery and development.

References

  • Guan, X., Chaffey, P. K., Zeng, C., & Tan, Z. (2015). New methods for chemical protein synthesis. Top Curr Chem, 363, 155-92. [Link]

  • Recent advances in chemical protein synthesis: method developments and biological applications. (n.d.). Semantic Scholar. [Link]

  • Kent, S. B. (2009). Total chemical synthesis of proteins. Chemical Society Reviews, 38(2), 338-351. [Link]

  • Rainey, J. K., & Pielak, G. J. (2008). Chemical Synthesis of Proteins. Annual Review of Biophysics, 37, 23-43. [Link]

  • Hong, Z. Z., & Tan, Z. (2022). Chemical Protein Synthesis: Advances, Challenges, and Outlooks. Angewandte Chemie International Edition, 61(1), e202111425. [Link]

  • Native chemical ligation. (2023, November 29). In Wikipedia. [Link]

  • Native Chemical Ligation – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Bayer, E., & Mutter, M. (1972). Native chemical ligation in dimethylformamide can be performed chemoselectively without racemization. Journal of Peptide Science, 18(5), 312-316. [Link]

  • Epimerization of Peptide. (n.d.). SlideShare. [Link]

  • Muttenthaler, M., Nevin, S. T., Grishin, A. A., & Alewood, P. F. (2010). Native Chemical Ligation: A Boon to Peptide Chemistry. Molecules, 15(10), 7044-7065. [Link]

  • Procedures to Improve Difficult Couplings. (n.d.). ResearchGate. [Link]

  • Which strategies do you use for difficult sequences in solid phase synthesis? (2015, March 3). ResearchGate. [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023, January 30). Biotage. [Link]

  • Native Chemical Ligation. (n.d.). Biosyntan GmbH. [Link]

  • Epimerisation in Peptide Synthesis. (2023). MDPI. [Link]

  • de L. Milton, R. C., & van den Nest, W. J. (1993). Difficult couplings in stepwise solid phase peptide synthesis: predictable or just a guess?. International Journal of Peptide and Protein Research, 41(6), 551-556. [Link]

  • Epimerisation in Peptide Synthesis. (n.d.). ResearchGate. [Link]

  • Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem -dimethylation modification: discovery of potent anti-cancer agents with improved druggability. (2023, October 28). ScienceOpen. [Link]

  • Johnson, E. C., & Kent, S. B. (2006). Insights into the mechanism and catalysis of the native chemical ligation reaction. Journal of the American Chemical Society, 128(20), 6640-6646. [Link]

  • Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. (2018, March 22). PubMed. [Link]

  • Solid phase synthesis of short peptide-based multimetal tags for biomolecule labeling. (2014, June 18). Royal Society of Chemistry. [Link]

  • Epimerisation in Peptide Synthesis. (2023, December 8). PubMed. [Link]

  • Pseudoproline Dipeptides. (2019, November 15). Aapptec Peptides. [Link]

  • Senko, D. S., et al. (2021). Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis. Amino Acids, 53(5), 665-671. [Link]

  • Automated solid-phase peptide synthesis to obtain therapeutic peptides. (n.d.). Beilstein Journals. [Link]

  • Epimerisation in Peptide Synthesis. (n.d.). OUCI. [Link]

  • Pseudoproline Dipeptides. (n.d.). Aapptec Peptides. [Link]

  • Enhanced native chemical ligation by peptide conjugation in trifluoroacetic acid. (2024, July 17). PMC. [Link]

  • Universal peptide synthesis via solid-phase methods fused with chemputation. (n.d.). PMC. [Link]

  • Fang, G. M., Li, Y. M., Shen, F., Huang, Y. C., Li, J. B., Lin, Y., ... & Liu, L. (2011). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. Nature Protocols, 6(11), 1931-1940. [Link]

  • Native Chemical Ligation of Peptides and Proteins. (n.d.). PMC. [Link]

  • Peptide Synthesis Using Unprotected Amino Acids. (n.d.). ChemRxiv. [Link]

  • What Is Native Chemical Ligation?. (2025, May 23). YouTube. [Link]

  • Native Chemical Ligation via N-Acylurea Thioester Surrogates Obtained by Fmoc Solid-Phase Peptide Synthesis. (n.d.). Springer Nature Experiments. [Link]

  • Liu, C. F., & Tam, J. P. (2001). Methods and strategies of peptide ligation. Biopolymers, 60(3), 197-209. [Link]

  • Rapid, quantitative peptide synthesis using mixed anhydrides. (n.d.).
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid‐phase peptide synthesis. Journal of Peptide Science, 13(12), 749-758. [Link]

  • One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. (2020, May 6). PMC. [Link]

  • Postma, G. J., & Albericio, F. (2014). Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement in Fmoc-Based Solid-Phase Peptide Synthesis. Organic Letters, 16(6), 1772-1775. [Link]

  • The gem-dimethyl effect on reactivities in cyclizations through tetrahedral intermediates. Cyclization of methyl-substituted methyl amides of 5-(p-nitrophenyl)hydantoic acids. (n.d.). ResearchGate. [Link]

Sources

Validation

A Senior Application Scientist's Guide to HPLC Analysis of Peptides Synthesized with Fmoc-Dmt-OH

For Researchers, Scientists, and Drug Development Professionals In the landscape of therapeutic peptide development, the incorporation of unnatural amino acids is a key strategy for enhancing potency, stability, and rece...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic peptide development, the incorporation of unnatural amino acids is a key strategy for enhancing potency, stability, and receptor selectivity. Among these, 2',6'-dimethyl-L-tyrosine (Dmt) has emerged as a particularly influential modification, renowned for its ability to impart unique conformational constraints and potent biological activity, especially in opioid peptides.[1] The synthesis of these modified peptides, predominantly through Fmoc-based solid-phase peptide synthesis (SPPS), necessitates robust analytical techniques for purification and characterization. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone of this analytical workflow.

This guide provides an in-depth comparison of the HPLC analysis of peptides synthesized with Fmoc-Dmt-OH against their native tyrosine (Tyr) counterparts. We will explore the underlying physicochemical principles, provide data-driven insights into chromatographic behavior, and offer detailed experimental protocols to empower researchers in navigating the nuances of analyzing these sterically hindered and hydrophobic peptides.

The Influence of Dmt on Peptide Physicochemical Properties

The substitution of tyrosine with Dmt introduces two methyl groups on the aromatic ring, a seemingly subtle modification that profoundly alters the peptide's characteristics and, consequently, its interaction with the HPLC stationary phase.

Increased Hydrophobicity: The addition of two methyl groups significantly enhances the hydrophobicity of the Dmt side chain compared to tyrosine. This increased hydrophobicity is a primary determinant of retention in reversed-phase HPLC (RP-HPLC), where peptides are separated based on their hydrophobic interactions with the stationary phase.[2] As a result, Dmt-containing peptides will generally exhibit longer retention times than their Tyr-analogues under identical chromatographic conditions.

Steric Hindrance: The methyl groups on the Dmt residue introduce considerable steric bulk. This can influence peptide conformation by restricting the rotational freedom of the side chain.[3] This conformational rigidity can, in turn, affect the overall shape of the peptide and how it interacts with the stationary phase, potentially leading to changes in peak shape and selectivity.

Comparative HPLC Performance: Dmt- vs. Tyr-Containing Peptides

To illustrate the practical implications of these properties, let's consider a hypothetical comparative analysis of two model hexapeptides:

  • Tyr-Peptide: H-Tyr-Gly-Gly-Phe-Leu-Met-OH

  • Dmt-Peptide: H-Dmt-Gly-Gly-Phe-Leu-Met-OH

Expected Chromatographic Behavior:

ParameterTyr-PeptideDmt-PeptideRationale
Retention Time ShorterLongerIncreased hydrophobicity of the Dmt side chain leads to stronger interaction with the C18 stationary phase.
Peak Shape Typically sharp and symmetricalPotential for broader peaks or tailingSteric hindrance of the Dmt residue may lead to slower mass transfer kinetics and heterogeneous interactions with the stationary phase.
Resolution from Impurities Dependent on impurity profileMay be improved or complicatedThe significant shift in retention time for the Dmt-peptide can improve separation from hydrophilic impurities but may cause co-elution with other hydrophobic species.

Developing a Robust HPLC Method for Dmt-Containing Peptides: A Step-by-Step Protocol

A systematic approach to method development is crucial for achieving accurate and reproducible analysis of Dmt-containing peptides.

Experimental Protocol: HPLC Method Development
  • Column Selection:

    • Initial Choice: A C18 column is the standard starting point for peptide analysis.

    • For Highly Hydrophobic Dmt-Peptides: If the peptide is strongly retained or shows poor peak shape on a C18 column, consider a stationary phase with a shorter alkyl chain (e.g., C8 or C4) to reduce hydrophobic interactions.

  • Mobile Phase Selection:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. TFA acts as an ion-pairing agent, improving peak shape for peptides.

    • Mobile Phase B: 0.1% TFA in acetonitrile (ACN). ACN is the most common organic modifier for peptide separations.

  • Initial Gradient Scouting:

    • Gradient: A broad linear gradient from 5% to 95% B over 30 minutes is a good starting point to determine the approximate elution conditions for your Dmt-peptide.

  • Gradient Optimization:

    • Once the approximate elution percentage of B is known, a shallower, more focused gradient should be developed around this point to improve resolution. For example, if the peptide elutes at 40% B in the scouting run, a gradient from 30% to 50% B over 20 minutes would be a logical next step.

  • Flow Rate and Temperature Optimization:

    • Flow Rate: A standard flow rate for a 4.6 mm ID analytical column is 1.0 mL/min.

    • Temperature: Increasing the column temperature (e.g., to 40-60 °C) can improve peak shape and reduce viscosity, which is particularly beneficial for hydrophobic peptides.

Workflow for HPLC Method Development

HPLC_Method_Development cluster_synthesis Peptide Synthesis cluster_hplc HPLC Analysis Fmoc_Dmt Fmoc-Dmt-OH SPPS Solid-Phase Peptide Synthesis Fmoc_Dmt->SPPS Crude_Peptide Crude Dmt-Peptide SPPS->Crude_Peptide Column_Selection Column Selection (C18, C8, C4) Crude_Peptide->Column_Selection Mobile_Phase Mobile Phase (TFA/ACN) Column_Selection->Mobile_Phase Gradient_Scouting Gradient Scouting (5-95% B) Mobile_Phase->Gradient_Scouting Gradient_Optimization Gradient Optimization Gradient_Scouting->Gradient_Optimization Temp_Flow_Opt Temp/Flow Rate Optimization Gradient_Optimization->Temp_Flow_Opt Data_Analysis Data Analysis & Purity Assessment Temp_Flow_Opt->Data_Analysis

Caption: Workflow for HPLC Method Development for Dmt-Peptides.

Troubleshooting Common HPLC Issues with Dmt-Peptides

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Broadening/Tailing) - Strong hydrophobic interactions- Secondary interactions with residual silanols- Peptide aggregation- Use a less hydrophobic stationary phase (C8 or C4).- Increase column temperature.- Ensure adequate ion-pairing agent concentration (0.1% TFA).- Lower the sample concentration.
Irreversible Adsorption to Column Extreme hydrophobicity of the Dmt-peptide- Use a column with a wider pore size (300 Å).- Employ a stronger organic modifier (e.g., isopropanol) in the mobile phase.
Low Recovery Peptide precipitation on the column or in the autosampler- Dissolve the sample in a solvent with a higher organic content.- Increase the initial percentage of organic in the gradient.

Alternative and Complementary Analytical Techniques

While HPLC is the workhorse for peptide analysis, other techniques can provide valuable complementary information, especially for complex Dmt-containing peptides.

Ultra-Performance Liquid Chromatography (UPLC): UPLC systems utilize smaller particle sizes in the stationary phase and higher operating pressures, resulting in faster analysis times, improved resolution, and increased sensitivity compared to traditional HPLC.[4][5][6][7] For complex mixtures of Dmt-peptides and their impurities, the enhanced peak capacity of UPLC can be particularly advantageous.[8]

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC or UPLC with mass spectrometry provides definitive mass identification of the target peptide and its impurities.[9][10][11][12][13] This is crucial for confirming the successful incorporation of the Dmt residue and for characterizing any side products from the synthesis.

Capillary Electrophoresis (CE): CE separates molecules based on their charge-to-size ratio and can be a powerful orthogonal technique to RP-HPLC, offering a different selectivity for separating closely related peptide impurities.

Comparison of Analytical Techniques
TechniquePrincipleAdvantages for Dmt-PeptidesDisadvantages
HPLC Hydrophobic interactionsRobust, widely available, excellent for purification.Lower resolution and speed compared to UPLC.
UPLC Hydrophobic interactions (smaller particles, higher pressure)Faster analysis, higher resolution and sensitivity.[4][5][6][7]Higher initial instrument cost.
LC-MS Separation by hydrophobicity, detection by massConfirms molecular weight, identifies impurities.[9][10][11][12][13]Can have ion suppression effects, more complex instrumentation.
CE Charge-to-size ratioOrthogonal selectivity to HPLC, good for charged impurities.Lower loading capacity, can be less robust than HPLC.

Concluding Remarks

The incorporation of Fmoc-Dmt-OH in peptide synthesis offers exciting possibilities for drug discovery but also introduces unique analytical challenges. A thorough understanding of the increased hydrophobicity and steric hindrance imparted by the Dmt residue is paramount for developing effective HPLC methods. By employing a systematic approach to method development, considering alternative stationary phases, and leveraging complementary analytical techniques like UPLC and LC-MS, researchers can confidently and accurately analyze and purify these promising therapeutic peptides.

References

  • Exploration of Nitrotyrosine-Containing Proteins and Peptides by Antibody-Based Enrichment Strategies. PubMed. (2024-02-10). [Link]

  • Hydrophobicity scales. Grokipedia. [Link]

  • Enzymatic Phosphorylation of Oxidized Tyrosine Residues. PMC. (2023-05-05). [Link]

  • Hydrophobicity scales. Wikipedia. [Link]

  • Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry. PMC. [Link]

  • Intrinsic amino acid side-chain hydrophilicity/hydrophobicity coefficients determined by reversed-phase high-performance liquid chromatography of model peptides. PubMed. [Link]

  • Evaluation of Four New Scales of Amino Acid Hydrophobicity Coefficients Derived from RP-HPLC of Peptides. Monash University. (1995-01-01). [Link]

  • Prediction of peptide retention times in high-pressure liquid chromatography on the basis of amino acid composition. PubMed. [Link]

  • Useful Reagents for Introduction of Boc and Fmoc Protective Groups to Amines: Boc-DMT and Fmoc-DMT. Organic Chemistry Portal. [Link]

  • Hydrophobicity scales. DTU Health Tech. [Link]

  • LC-MS analysis of tyrosine modification on TDP1 a ReSpect deconvolution... ResearchGate. [Link]

  • Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N. NIH. [Link]

  • Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Chemical Science (RSC Publishing). (2023-06-27). [Link]

  • Prediction of peptide retention times in high-pressure liquid chromatography on the basis of amino acid composition.. Semantic Scholar. [Link]

  • Improved peptide elution time prediction for reversed-phase liquid chromatography-MS by incorporating peptide sequence information. NIH. [Link]

  • Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. Technology Networks. [Link]

  • UPLC vs HPLC: what is the difference?. Alispharm. [Link]

  • HPLC vs UPLC - What's the Difference?. Chromatography Today. [Link]

  • HPLC vs UPLC: Key Differences & Applications. LinkedIn. (2025-12-07). [Link]

  • Evaluating HPLC, UHPLC, and UPLC System Performance Using a Reversed-Phase Method for Peptides. Waters Corporation. [Link]

  • Prediction of peptides retention behavior in reversed-phase liquid chromatography based on their hydrophobicity. Spiral. (2022-10-31). [Link]

  • Role of 2′,6′-Dimethyl-L-Tyrosine (Dmt) in Some Opioid Lead Compounds. NIH. [Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. (2013-08-29). [Link]

  • [Dmt1]DALDA analogues modified with tyrosine analogues at position 1. PMC. (2016-06-03). [Link]

  • HPLC of Peptides and Proteins. SpringerLink. [Link]

  • Sequence of investigated opioid peptide analogues. Dmt: 2. ResearchGate. [Link]

  • Dmt and opioid peptides: a potent alliance. PubMed. [Link]

Sources

Comparative

A Comparative Guide to the Validation of Peptide Sequence and Purity After Incorporating Fmoc-Dmt-OH

For Researchers, Scientists, and Drug Development Professionals The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for enhancing therapeutic properties such as potency, stability, an...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for enhancing therapeutic properties such as potency, stability, and receptor selectivity. Among these, Fmoc-Dmt-OH (Fmoc-2,6-dimethyl-L-tyrosine-OH) has emerged as a valuable building block, particularly in the design of novel opioid receptor modulators. The two methyl groups on the tyrosine ring introduce steric hindrance that can significantly influence peptide conformation and interaction with biological targets.[1][2] However, the unique structural features of Dmt present specific challenges and considerations for the validation of peptide sequence and purity.

This guide provides an in-depth technical comparison of the analytical methodologies used to validate peptides after the incorporation of Fmoc-Dmt-OH. We will explore the nuances of sequence verification by mass spectrometry and purity assessment by High-Performance Liquid Chromatography (HPLC), supported by experimental insights and comparative data.

The Impact of Dmt on Peptide Physicochemical Properties: A Comparative Overview

The substitution of a natural tyrosine (Tyr) residue with 2,6-dimethyl-L-tyrosine (Dmt) introduces significant changes to the peptide's physicochemical properties, which in turn affect its analytical behavior. The two additional methyl groups on the aromatic ring of Dmt increase its hydrophobicity compared to tyrosine. This increased hydrophobicity is a key factor to consider during analytical method development.

PropertyTyrosine (Tyr)2,6-dimethyl-L-tyrosine (Dmt)Impact on Analysis
Molecular Weight 181.19 g/mol 209.24 g/mol A predictable mass shift of +28.05 Da per Dmt residue in mass spectrometry.
Hydrophobicity ModerateHighIncreased retention time in reversed-phase HPLC.
Steric Hindrance LowHighCan influence ionization efficiency in mass spectrometry and potentially affect chromatographic peak shape.
UV Absorbance λmax ≈ 274 nmλmax ≈ 278 nmMinimal shift in UV absorbance maximum, allowing for standard detection wavelengths (214 nm, 220 nm, 280 nm) in HPLC.

I. Purity Validation: A Comparative Look at HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of synthetic peptides.[3] For peptides containing the hydrophobic Dmt residue, reversed-phase HPLC (RP-HPLC) is the most common and effective technique.

The Influence of Dmt on HPLC Retention Time: A Comparative Perspective

The increased hydrophobicity of Dmt compared to Tyr leads to a longer retention time in RP-HPLC under identical conditions. This predictable shift can serve as an initial, albeit not definitive, indicator of successful incorporation.

Comparative HPLC Analysis: Tyr- vs. Dmt-Containing Peptides

Consider two analogous peptides, one with Tyrosine (Peptide-Tyr) and the other with 2,6-dimethyl-L-tyrosine (Peptide-Dmt). When analyzed by RP-HPLC using a C18 column and a standard water/acetonitrile gradient with 0.1% trifluoroacetic acid (TFA), the following is typically observed:

  • Peptide-Dmt will have a significantly longer retention time than Peptide-Tyr. The magnitude of this shift depends on the overall peptide sequence and the number of Dmt residues incorporated.

This difference in retention is a direct consequence of the stronger hydrophobic interactions between the dimethylated aromatic ring of Dmt and the C18 stationary phase.

Experimental Protocol: Comparative RP-HPLC Analysis

Here is a detailed protocol for the comparative analysis of Tyr- and Dmt-containing peptides:

  • Sample Preparation:

    • Dissolve the lyophilized crude peptides (both Tyr and Dmt versions) in a suitable solvent, such as 50% acetonitrile in water with 0.1% TFA, to a concentration of 1 mg/mL.

    • Filter the samples through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC System and Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm and 280 nm.

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point and can be optimized as needed.

  • Data Analysis:

    • Integrate the peak areas in the chromatograms for both peptides.

    • Calculate the purity of the main peptide peak as a percentage of the total peak area.

    • Compare the retention times of the main peaks to observe the shift caused by the Dmt incorporation.

Below is a DOT script for a Graphviz diagram illustrating the HPLC analysis workflow.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Dissolve Dissolve Peptide (1 mg/mL in 50% ACN/H2O, 0.1% TFA) Filter Filter Sample (0.22 µm syringe filter) Dissolve->Filter Inject Inject Sample (10-20 µL) Filter->Inject Separate RP-HPLC Separation (C18 Column, ACN/H2O gradient with TFA) Inject->Separate Detect UV Detection (214 nm & 280 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (%) Integrate->Calculate Compare Compare Retention Times (Tyr vs. Dmt) Integrate->Compare

Caption: Workflow for comparative HPLC analysis of peptides.

II. Sequence Validation: Unraveling the Peptide Identity with Mass Spectrometry

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and sequence of synthetic peptides. For Dmt-containing peptides, MS provides definitive evidence of successful incorporation.

Molecular Weight Confirmation

The most straightforward validation is the confirmation of the peptide's molecular weight. The incorporation of a Dmt residue in place of a Tyr residue will result in a mass increase of 28.05 Da. High-resolution mass spectrometry can easily detect this mass shift, providing strong evidence for the presence of Dmt.

Tandem Mass Spectrometry (MS/MS) for Sequence Verification

Tandem mass spectrometry (MS/MS) is used to fragment the peptide and analyze the resulting fragment ions, which allows for the determination of the amino acid sequence. Collision-induced dissociation (CID) is a commonly used fragmentation technique that primarily cleaves the peptide backbone, generating b- and y-type ions.

Fragmentation Pattern of the Dmt Residue

The fragmentation pattern of a Dmt-containing peptide will be similar to its Tyr-containing counterpart, with the key difference being the mass of the Dmt residue and any fragment ions containing it. The characteristic immonium ion for Dmt would be expected at m/z 162.1, corresponding to the dimethylated benzyl group. The presence of this ion in the low-mass region of the MS/MS spectrum can be a strong indicator of Dmt incorporation.

While the Dmt side chain itself is relatively stable under CID conditions, the fragmentation of the peptide backbone will reveal the position of the Dmt residue within the sequence. By analyzing the mass differences between consecutive b- or y-ions, the entire peptide sequence can be reconstructed.

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation:

    • Prepare the peptide sample as described for HPLC analysis, typically at a concentration of 0.1-1 mg/mL.

  • LC-MS/MS System and Conditions:

    • LC System: A nano- or micro-flow HPLC system coupled to the mass spectrometer is ideal for sensitivity.

    • Column: A C18 column suitable for peptide separations.

    • Mobile Phases: As described for HPLC analysis.

    • Mass Spectrometer: An electrospray ionization (ESI) tandem mass spectrometer (e.g., Q-TOF, Orbitrap).

    • MS Scan: Acquire full scan MS spectra to determine the precursor ion (the protonated peptide).

    • MS/MS Scan: Select the precursor ion for fragmentation (CID) and acquire the MS/MS spectrum.

  • Data Analysis:

    • Compare the experimental molecular weight with the theoretical molecular weight of the Dmt-containing peptide.

    • Analyze the MS/MS spectrum to identify the b- and y-ion series.

    • Confirm the presence of the Dmt residue by observing the correct mass shift in the fragment ions that contain it.

    • Look for the characteristic immonium ion of Dmt at m/z 162.1.

Below is a DOT script for a Graphviz diagram illustrating the MS/MS analysis workflow.

MSMS_Workflow cluster_lcms LC-MS/MS Analysis cluster_data Data Interpretation Infuse Infuse Peptide Sample MS1 Full Scan MS (Determine Precursor Ion [M+nH]n+) Infuse->MS1 Select Isolate Precursor Ion MS1->Select MS2 Tandem MS (CID) (Fragment Precursor Ion) Select->MS2 MW_Confirm Confirm Molecular Weight (+28.05 Da for Dmt) MS2->MW_Confirm Analyze_Fragments Analyze b- and y-ion Series MS2->Analyze_Fragments Immonium Look for Dmt Immonium Ion (m/z 162.1) MS2->Immonium Identify_Dmt Identify Dmt-containing Fragments Analyze_Fragments->Identify_Dmt

Caption: Workflow for MS/MS sequence validation of peptides.

III. Comparative Summary and Best Practices

Analytical TechniqueValidation of Tyr-PeptideValidation of Dmt-PeptideKey Comparative Insights
RP-HPLC Standard retention time.Increased retention time due to higher hydrophobicity.The predictable shift in retention time is a good preliminary check for Dmt incorporation.
Mass Spectrometry (MS) Confirms the expected molecular weight.Confirms the expected molecular weight with a +28.05 Da mass shift.High-resolution MS provides unambiguous confirmation of Dmt incorporation.
Tandem MS (MS/MS) Sequence confirmed by b- and y-ion series.Sequence confirmed with Dmt residue identified by its mass.The presence of the Dmt immonium ion at m/z 162.1 is a strong confirmatory signature.

Best Practices for Validation:

  • Orthogonal Methods: Always use a combination of HPLC and mass spectrometry for comprehensive validation.[4]

  • Comparative Analysis: Whenever possible, synthesize and analyze the corresponding natural (Tyr-containing) peptide as a reference standard.

  • High-Resolution MS: Utilize high-resolution mass spectrometry for accurate mass determination and to differentiate from other potential modifications.

  • Method Optimization: Be prepared to optimize HPLC gradients to ensure good separation and peak shape, especially for peptides with multiple hydrophobic residues.

Conclusion

The incorporation of Fmoc-Dmt-OH into synthetic peptides offers exciting possibilities for drug discovery and development. A thorough and rigorous analytical validation is crucial to ensure the identity and purity of these modified peptides. By understanding the impact of the Dmt residue on the physicochemical properties of the peptide and employing a comparative analytical approach using both HPLC and mass spectrometry, researchers can confidently verify the successful synthesis of their target molecules. This robust validation framework is essential for the generation of reliable biological data and the advancement of peptide-based therapeutics.

References

  • Sarkar, A., Adamska-Bartlomiejczyk, A., Piekielna-Ciesielska, J., Wtorek, K., Kluczyk, A., Borics, A., & Janecka, A. (2020). Design, Synthesis and Functional Analysis of Cyclic Opioid Peptides with Dmt-Tic Pharmacophore. Molecules, 25(18), 4260. [Link]

  • Sarkar, A., Adamska-Bartlomiejczyk, A., Piekielna-Ciesielska, J., Wtorek, K., Kluczyk, A., Borics, A., & Janecka, A. (2020). Design, Synthesis and Functional Analysis of Cyclic Opioid Peptides with Dmt-Tic Pharmacophore. Molecules, 25(18), 4260. [Link]

  • Sarkar, A., Adamska-Bartlomiejczyk, A., Piekielna-Ciesielska, J., Wtorek, K., Kluczyk, A., Borics, A., & Janecka, A. (2020). Design, Synthesis and Functional Analysis of Cyclic Opioid Peptides with Dmt-Tic Pharmacophore. Molecules, 25(18), 4260. [Link]

  • Neilan, C. L., Janvey, A. J., Bolan, E., Berezowska, I., Nguyen, T. M.-D., Schiller, P. W., & Pasternak, G. W. (2003). Characterization of the Binding of [3H][Dmt1]H-Dmt-D-Arg-Phe-Lys-NH2, a Highly Potent Opioid Peptide. Journal of Pharmacology and Experimental Therapeutics, 306(2), 638-645. [Link]

  • Kimura, T., et al. (1995). Biological Properties of Opioid Peptides Replacing Tyr at Position 1 by 2,6-Dimethyl-Tyr1. Chemical and Pharmaceutical Bulletin, 43(8), 1333-1337. [Link]

  • Pasternak, G. W., et al. (2001). Pharmacological characterization of the dermorphin analog [Dmt(1)]DALDA, a highly potent and selective mu-opioid peptide. European Journal of Pharmacology, 417(3), 195-200. [Link]

  • The MS/MS spectra and proposed fragmentation for tyrosine in positive ion mode. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Ryu, E. K., et al. (2008). Synthesis of a potent and selective (18)F-labeled delta-opioid receptor antagonist derived from the Dmt-Tic pharmacophore for positron emission tomography imaging. Journal of Medicinal Chemistry, 51(8), 2359-2362. [Link]

  • Ryu, E. K., et al. (2008). Synthesis of a potent and selective 18F-labeled δ-opioid receptor antagonist derived from the Dmt-Tic pharmacophore for PET imaging. Journal of Medicinal Chemistry, 51(8), 2359-2362. [Link]

  • Representative exact mass data for a DMT reference standard and the presumptive DMT peak observed in pineal gland perfusate. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Mass spectra (micro TOF) of the metabolites of the DMT/HRP/H 2 O 2... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Roy, U., et al. (2017). Characterization and Identification of Dityrosine Cross-Linked Peptides Using Tandem Mass Spectrometry. Analytical Chemistry, 89(10), 5381-5388. [Link]

  • Illuminati, D., et al. (2021). (L)-Monomethyl Tyrosine (Mmt): New Synthetic Strategy via Bulky ‘Forced-Traceless’ Regioselective Pd-Catalyzed C(sp2)–H Activation. Molecules, 26(23), 7244. [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Bio-Rad. Retrieved January 16, 2026, from [Link]

  • Kimura, T., et al. (1995). Biological properties of opioid peptides replacing Tyr at position 1 by 2,6-dimethyl-Tyr. Chemical & Pharmaceutical Bulletin, 43(8), 1333-1337. [Link]

  • Lazarus, L. H., et al. (2000). Synthesis and opioid activity of N,N-dimethyl-Dmt-Tic-NH-CH(R)-R' analogues: acquisition of potent delta antagonism. Journal of Medicinal Chemistry, 43(15), 2843-2849. [Link]

  • Van der Poorten, O., et al. (2024). Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential. Molecular Diversity, 28(1), 1-8. [Link]

  • Ishida, J., Kai, M., & Ohkura, Y. (1985). High-performance liquid chromatography of tyrosine-containing peptides by pre-column derivatization involving formylation followed by fluorescence reaction with 1,2-diamino-4,5-dimethoxybenzene. Journal of Chromatography A, 328, 239-247. [Link]

  • Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. (2019). ResearchGate. [Link]

  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. (2014). IntechOpen. [Link]

  • Kimura, T., et al. (1997). 2',6'-dimethylphenylalanine (Dmp) can mimic the N-terminal Tyr in opioid peptides. Biochemical and Biophysical Research Communications, 231(3), 699-702. [Link]

  • N,N-Dimethyltryptamine. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • N,N-Dimethyltryptamine. (n.d.). NIST WebBook. Retrieved January 16, 2026, from [Link]

  • Phillips, D. A., et al. (2016). Quantification of a peptide standard using the intrinsic fluorescence of tyrosine. Analytical and Bioanalytical Chemistry, 408(12), 3247-3256. [Link]

  • Balboni, G., et al. (2009). Role of 2′,6′-Dimethyl-L-Tyrosine (Dmt) in Some Opioid Lead Compounds. Current Medicinal Chemistry, 16(26), 3447-3461. [Link]

  • Phillips, D. A., et al. (2016). Quantification of a peptide standard using the intrinsic fluorescence of tyrosine. Analytical and Bioanalytical Chemistry, 408(12), 3247-3256. [Link]

  • Janecka, A., et al. (2011). Effect of 2',6'-dimethyl-L-tyrosine (Dmt) on pharmacological activity of cyclic endomorphin-2 and morphiceptin analogs. Bioorganic & Medicinal Chemistry, 19(23), 7128-7134. [Link]

  • Fmoc-2,6-dimethyl-L-tyrosine. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • Development and Validation of a Stability Indicating RP-HPLC Method for the Determination of Nilotinib (A Tyrosine Kinase Inhibitor). (2014). ResearchGate. [Link]

  • Fouad, M. A., & El-Shabrawy, Y. (2015). Derivative, derivative of the ratio spectrophotometric and stability-indicating RP-HPLC methods for the determination of mometasone furoate and miconazole nitrate in cream. Journal of Pharmaceutical and Biomedical Analysis, 115, 351-359. [Link]

Sources

Safety & Regulatory Compliance

Safety

(S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid proper disposal procedures

As a Senior Application Scientist, it is my responsibility to provide you with a comprehensive guide to the proper disposal of (S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid. This guide is designed to ensure th...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is my responsibility to provide you with a comprehensive guide to the proper disposal of (S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid. This guide is designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Given the absence of a specific Safety Data Sheet (SDS) for this compound in the public domain, this protocol is based on established principles of chemical safety, regulatory guidelines for hazardous waste, and the known properties of its constituent chemical groups: the Fmoc protecting group and the thiazolidine core.

Hazard Assessment and Waste Classification

The first crucial step in any disposal procedure is to determine if the chemical is a hazardous waste.[1] Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it is specifically listed by the Environmental Protection Agency (EPA) or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.

While (S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is not explicitly listed, its structure warrants a cautious approach. The compound is a complex organic molecule, and shipping vendors classify it as a hazardous material for transport.[2] Therefore, until proven otherwise through specific toxicological testing, it is best practice to manage it as a hazardous waste.

Key Principles for Classification:

  • Precautionary Principle: In the absence of complete data, treat the substance as hazardous to ensure the highest level of safety.

  • Generator Responsibility: The individual or laboratory that creates the waste is legally responsible for its proper classification, management, and disposal from "cradle-to-grave".[3]

  • Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local and national regulations.[4]

Segregation and Containerization of Waste

Proper segregation of chemical waste is fundamental to preventing dangerous reactions.[5][6] Do not mix this waste with other chemical waste streams unless explicitly instructed to do so by your EHS department.

Step-by-Step Containerization Protocol:

  • Select an Appropriate Container:

    • Use a container made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable for solid organic compounds.

    • The container must be in good condition, with no cracks or leaks, and have a secure, leak-proof screw-on cap.[5][7]

  • Label the Container Clearly:

    • Proper labeling is essential for safe handling and disposal.[7][8] The label must include:

      • The full chemical name: "(S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid"

      • The words "Hazardous Waste"

      • The date accumulation started

      • The specific hazards associated with the compound (e.g., "Irritant," "Handle with PPE"). While the exact hazards are unconfirmed, it is prudent to assume it may be an irritant.

  • Waste Accumulation:

    • Keep the waste container closed at all times, except when adding waste.

    • Store the container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

    • Ensure the storage area is away from heat sources and direct sunlight.[7]

Disposal Procedure

Disposal of (S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid must be handled through your institution's hazardous waste program. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [7][9]

Workflow for Final Disposal:

  • Request a Waste Pickup: Once the container is nearly full (about 90% capacity) or if the chemical is no longer needed, submit a chemical waste pickup request to your institution's EHS department.[10]

  • Documentation: Complete any required paperwork, such as a hazardous waste manifest, as instructed by your EHS office. This documentation is a critical part of the "cradle-to-grave" tracking system for hazardous waste.[11]

  • Professional Disposal: The EHS department will arrange for the collection of the waste by a licensed hazardous waste disposal company.[9] These companies are equipped to handle and dispose of chemical waste in an environmentally sound manner, typically through high-temperature incineration or other approved methods.[3]

Handling Contaminated Materials and Empty Containers

Any materials that come into contact with (S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid must be managed as hazardous waste.

MaterialDisposal Guideline
Contaminated PPE (gloves, lab coat) Place in a sealed, labeled bag and dispose of as solid hazardous waste.
Contaminated Glassware/Equipment Triple-rinse with a suitable solvent (e.g., acetone, methanol). The first two rinsates must be collected and disposed of as liquid hazardous waste. The clean glassware can then be washed normally.
Empty Product Container The original container of the chemical must be managed as hazardous waste unless it has been triple-rinsed.[4][10] The rinsate from this process must also be collected as hazardous waste.
Spill Debris Any absorbent materials used to clean up a spill of this compound should be collected in a sealed container, labeled as hazardous waste, and disposed of through the EHS department.[8]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of (S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid and associated waste.

DisposalWorkflow cluster_generation Waste Generation cluster_assessment Hazard Assessment cluster_disposal Disposal Pathway A Generate (S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid waste C Is there a specific SDS stating it is non-hazardous? A->C B Generate contaminated materials (PPE, glassware, etc.) D Treat as Hazardous Waste B->D C->D No (Precautionary Principle) E Segregate in a dedicated, labeled, and sealed container D->E F Store in designated Satellite Accumulation Area E->F G Request pickup from Institutional EHS F->G H Transfer to Licensed Waste Disposal Facility G->H

Caption: Disposal workflow for (S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid.

By adhering to these procedures, you contribute to a safe laboratory environment and ensure that your research is conducted in an environmentally responsible manner.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA.
  • EPA Hazardous Waste Management. (2024, April 29). Axonator.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
  • Learn the Basics of Hazardous Waste. (2025, March 24). US EPA.
  • Laboratory Chemical Lab Safety and Handling Guidelines. (2025, February 5). MBT.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury.
  • Safe Disposal of 3-Acetyl-2-Thiazolidinone: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System.
  • Laboratory Waste Disposal Safety Protocols. (2024, August 16). NSTA.
  • Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan. (n.d.). UNC Policies.
  • Chemical Waste Disposal Guidelines. (n.d.). Emory University.
  • (S)-FMOC-5,5-Dimethyl-1,3-thiazolidine-4-carboxylic acid. (n.d.). ChemScene.
  • SAFETY DATA SHEET - Thiazolidine. (2024, March 26). Fisher Scientific.

Sources

Handling

A Researcher's Guide to the Safe Handling of (S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic Acid

In the landscape of innovative peptide synthesis and drug development, the integrity of our research and the safety of our scientists are paramount. This guide provides essential, immediate safety and logistical informat...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of innovative peptide synthesis and drug development, the integrity of our research and the safety of our scientists are paramount. This guide provides essential, immediate safety and logistical information for the handling of (S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid. As a Senior Application Scientist, my objective is to synthesize technical accuracy with field-proven insights, ensuring that every protocol described is a self-validating system for safety and experimental success. This document is structured to provide not just procedural steps, but the causal logic behind each recommendation, fostering a culture of safety and excellence in your laboratory.

Hazard Identification and Risk Assessment

(S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is a derivative of a thiazolidine, a class of heterocyclic compounds with diverse pharmacological activities.[3][4] While many thiazolidine derivatives are explored for therapeutic benefits, it is crucial to handle all laboratory chemicals with the assumption of potential hazards until proven otherwise.

Based on data from similar compounds, the primary hazards associated with this solid, powdered chemical include:

  • Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[2][5]

  • Skin Contact: May be harmful if absorbed through the skin and can cause skin irritation.[2][5]

  • Eye Contact: Can cause serious eye irritation.[2][5]

  • Ingestion: May be harmful if swallowed.[2][5]

Hazardous decomposition products upon combustion may include oxides of carbon, nitrogen, and sulfur.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling (S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid.

PPE Category Item Specification Rationale
Eye Protection Safety Glasses with Side Shields or Safety GogglesMust meet ANSI Z87.1 standards.Protects against accidental splashes or dust particles entering the eyes.[6][7] Goggles are required when there is a risk of splashing.[1]
Hand Protection Disposable Nitrile GlovesInspect for tears before use.Provides a barrier against skin contact with the chemical.[1][2]
Body Protection Laboratory CoatStandard lab coat to protect clothing and skin.Prevents contamination of personal clothing and protects the skin from potential spills.[1][6]
Respiratory Protection Dust Mask/Respirator (e.g., N95)Recommended when handling the powder outside of a chemical fume hood.Minimizes the inhalation of fine dust particles.[1][2][6]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is essential for both safety and the success of your experiment.

Preparation and Engineering Controls
  • Designated Area: Conduct all weighing and handling of the powdered compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[2][6]

  • Gather Materials: Before handling the chemical, ensure all necessary PPE is readily available and in good condition. Also, have spill cleanup materials accessible.

  • Donning PPE:

    • Put on your laboratory coat.

    • Put on your safety glasses or goggles.

    • Put on your respiratory protection if working outside a fume hood.

    • Wash and dry your hands before donning gloves. Inspect gloves for any defects.

Handling the Solid Compound
  • Weighing: Carefully weigh the desired amount of the compound, avoiding the generation of dust.

  • Transfer: Use appropriate tools (e.g., spatulas) to transfer the solid.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

Doffing PPE
  • Gloves: Remove gloves first, peeling them off from the cuff downwards without touching the outside of the glove with your bare hands.

  • Goggles/Face Shield: Remove eye protection.

  • Lab Coat: Remove your lab coat.

  • Respirator: Remove your respirator if used.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[2]

Emergency Procedures

In case of accidental exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[5]

  • Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing. If skin irritation occurs, get medical advice.[2][5]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2][5]

  • Ingestion: Clean the mouth with water. Do NOT induce vomiting. Seek medical attention.[5]

Spill and Disposal Plan

Spill Cleanup
  • Small Spills: Use appropriate tools to carefully scoop the spilled solid into a designated waste container.[2]

  • Large Spills: Evacuate the area. Use a shovel to place the material into a convenient waste disposal container.[2] A self-contained breathing apparatus should be used to avoid inhalation of the product during cleanup of a large spill.[2]

Waste Disposal
  • Contaminated Materials: Dispose of contaminated PPE and spill cleanup materials in a sealed, labeled container.

  • Chemical Waste: All chemical waste must be disposed of in accordance with federal, state, and local environmental control regulations.[2]

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Decision_Workflow cluster_ppe Required PPE start Start: Handling (S)-Fmoc-5,5-dimethyl-1,3- thiazolidine-4-carboxylic acid fume_hood Is the work being performed in a chemical fume hood? start->fume_hood base_ppe Minimum PPE: - Lab Coat - Nitrile Gloves - Safety Glasses with Side Shields weighing Weighing or handling powder? fume_hood->weighing Yes fume_hood->weighing No liquid_handling Handling solutions (risk of splash)? weighing->liquid_handling No respirator Add: - N95 Respirator weighing->respirator Yes goggles Upgrade to: - Safety Goggles liquid_handling->goggles end_ppe Proceed with Task liquid_handling->end_ppe No respirator->liquid_handling goggles->end_ppe

Caption: Decision workflow for selecting appropriate PPE.

References

  • Personal protective equipment for handling Fmoc-L-Ala-MPPA. (n.d.). Benchchem.
  • Personal protective equipment for handling Fmoc-Phe(4-F)-OH. (n.d.). Benchchem.
  • Safety Data Sheet: Fmoc-D-Thz-OH. (n.d.). AAPPTec, LLC.
  • (S)-FMOC-5,5-Dimethyl-1,3-thiazolidine-4-carboxylic acid. (n.d.). ChemScene.
  • (S)-FMOC-5,5-DIMETHYL-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID. (n.d.). ChemicalBook.
  • Fmoc-(S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid. (n.d.). Alfa Chemistry.
  • SAFETY DATA SHEET: L(-)-Thiazolidine-4-carboxylic acid. (2025, December 18). Fisher Scientific.
  • Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety - University of Washington.
  • Fmoc-(S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | CAS 141636-66-0. (n.d.). Santa Cruz Biotechnology.
  • Fmoc-(R)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid. (n.d.). Chem-Impex.
  • Fmoc-(R)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid. (n.d.). J&K Scientific.
  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (2022). PMC - PubMed Central.
  • Thiazolidine derivatives and their pharmacological actions. (2024). E3S Web of Conferences.

Sources

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